TP 472
Description
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.38 |
Synonyms |
3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide |
Origin of Product |
United States |
Foundational & Exploratory
The BRD9/7 Inhibitor TP-472: A Deep Dive into its Anti-Melanoma Mechanism of Action
For Immediate Release
[City, State] – December 13, 2025 – A comprehensive analysis of the mechanism of action for TP-472, a potent and selective inhibitor of bromodomain-containing proteins BRD7 and BRD9, reveals its significant potential in the therapeutic landscape of melanoma. Research demonstrates that TP-472 exerts its anti-tumor effects through a dual mechanism: the suppression of extracellular matrix (ECM)-mediated oncogenic signaling and the induction of apoptosis. This technical guide provides an in-depth overview of the core mechanism, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
TP-472 was identified as a powerful inhibitor of melanoma growth through an unbiased epigenetic drug screen.[1] It targets BRD7 and BRD9, which are epigenetic "readers" that play a crucial role in regulating gene transcription.[2] Notably, these proteins are often overexpressed in melanoma patient samples, and their high expression levels are associated with a poor prognosis.[3]
Core Mechanism of Action
The primary mechanism of TP-472 in melanoma cells involves two interconnected processes:
-
Suppression of ECM-Mediated Oncogenic Signaling: TP-472 treatment leads to a significant downregulation of genes encoding various extracellular matrix proteins, including integrins, collagens, and fibronectins.[1][4] This disruption of the ECM mitigates pro-oncogenic signaling pathways that are essential for cancer cell growth and proliferation.[4]
-
Induction of Apoptosis: Transcriptome-wide mRNA sequencing has revealed that TP-472 upregulates several pro-apoptotic genes.[1][4] This genetic reprogramming pushes melanoma cells towards programmed cell death, further inhibiting tumor growth.[3]
The culmination of these effects is a potent blockade of melanoma tumor growth, which has been observed in both in vitro cell culture-based assays and in vivo mouse models.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on TP-472's effect on melanoma cells.
Table 1: In Vitro Efficacy of TP-472 on Melanoma Cell Growth
| Cell Line | Assay Type | Treatment Concentration | Duration | Result |
| A375 | Soft Agar Assay | Concentration-dependent | - | Significant inhibition of colony formation |
| A375 | Clonogenic Assay | Various | 2 weeks | Significant inhibition of cell survival |
| Various | Apoptosis Assay | 10 µM | 48 hours | Increased apoptosis |
Table 2: Effect of TP-472 on Gene Expression in A375 Melanoma Cells (24-hour treatment)
| Treatment Concentration | Gene Category | Regulation | Key Genes Affected |
| 5 µM | Extracellular Matrix (ECM) | Downregulated | ITGA2, ITGA10, COL5A1, COL1A2, FN1 |
| 10 µM | Extracellular Matrix (ECM) | Downregulated | ITGA2, ITGA10, COL5A1, COL1A2, FN1 |
| 5 µM | Pro-apoptosis | Upregulated | Genes associated with the p53 pathway and apoptosis |
| 10 µM | Pro-apoptosis | Upregulated | Genes associated with the p53 pathway and apoptosis |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of TP-472 and a typical experimental workflow for its evaluation.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TP-472 as a Selective BRD9/7 Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) and its close homolog Bromodomain-containing protein 7 (BRD7) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins. This recognition is a key mechanism in the regulation of gene transcription and chromatin remodeling. BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, while BRD7 is a component of the polybromo-associated BAF (PBAF) complex.[1][2] Dysregulation of both BRD9 and BRD7 has been implicated in various cancers, making them attractive targets for therapeutic intervention.[3][4]
TP-472 is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7.[1] Its ability to competitively bind to the acetyl-lysine binding pocket of these proteins allows for the modulation of their activity, providing a valuable tool for studying their biological functions and for potential therapeutic development. This technical guide provides a comprehensive overview of TP-472, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and visualization of relevant biological pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the key quantitative data for TP-472, providing a clear comparison of its binding affinities, cellular activity, and selectivity.
Table 1: Binding Affinity and Selectivity of TP-472
| Target | Binding Affinity (Kd) | Assay Type | Selectivity | Reference |
| BRD9 | 33 nM | Isothermal Titration Calorimetry (ITC) | >30-fold over other bromodomains (except BRD7) | [5][6] |
| BRD7 | 340 nM | Isothermal Titration Calorimetry (ITC) | [5][6] | |
| BRD4-BD1 | >10 µM | Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) | [7] |
Table 2: Cellular Activity of TP-472
| Cell Line | Assay Type | Endpoint | IC50 / EC50 | Treatment Conditions | Reference |
| Melanoma (BRAF mutant) | Cell Growth Assay | Inhibition of cell growth | 5-10 µM | 24 hours | [5] |
| Melanoma (M14, SKMEL-28, A375, A2058) | Long-term Survival Assay | Inhibition of cell survival | 5-10 µM | 2 weeks | [5] |
| Embryonic Stem Cells (ESCs) | Cell Growth Assay | Growth defects | 1-3 µM | 24-216 hours | [5] |
| U2OS | Fluorescence Recovery After Photobleaching (FRAP) | Inhibition of BRD9 mobility | Not specified | Not specified | [8] |
| EOL-1 (AML) | Cell Proliferation Assay | Inhibition of proliferation | Not specified | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of TP-472.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.
-
Objective: To measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of TP-472 binding to BRD9 and BRD7.
-
Materials:
-
Purified recombinant BRD9 or BRD7 protein
-
TP-472
-
ITC instrument (e.g., Malvern MicroCal)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
-
Protocol:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve TP-472 in the same dialysis buffer to the desired concentration.
-
Degas both the protein and TP-472 solutions.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the TP-472 solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Initiate the titration, injecting small aliquots of TP-472 into the protein solution.
-
Record the heat changes associated with each injection.
-
Analyze the data by integrating the heat pulses and fitting to a suitable binding model to determine Kd, n, and ΔH.[9]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures compound binding to a target protein within intact cells.[4]
-
Objective: To determine the cellular potency (EC50) of TP-472 for BRD9.
-
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-BRD9 (donor) and HaloTag®-Histone (acceptor)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Reagent (donor substrate)
-
TP-472
-
White, opaque 96-well plates
-
-
Protocol:
-
Seed HEK293 cells in 96-well plates.
-
Co-transfect cells with NanoLuc®-BRD9 and HaloTag®-Histone expression vectors.
-
Incubate for 24 hours to allow for protein expression.
-
Prepare serial dilutions of TP-472 in Opti-MEM®.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add the serially diluted TP-472 or vehicle control to the wells and incubate.
-
Add the Nano-Glo® Live Cell Reagent to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the TP-472 concentration to determine the EC50.[3][10]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Objective: To determine the effect of TP-472 on the viability of melanoma cells.
-
Materials:
-
Melanoma cell lines (e.g., A375, M14)
-
Complete cell culture medium
-
TP-472
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Protocol:
-
Seed melanoma cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of TP-472 or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot against TP-472 concentration to determine the IC50.[5][11]
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
-
Objective: To determine if TP-472 induces apoptosis in melanoma cells.
-
Materials:
-
Melanoma cell lines
-
TP-472
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Protocol:
-
Treat melanoma cells with TP-472 or vehicle control for a specified time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[12][13]
-
Transcriptome Sequencing (RNA-Seq)
RNA-Seq is used to analyze the global changes in gene expression following treatment with TP-472.
-
Objective: To identify the genes and signaling pathways affected by BRD9/7 inhibition with TP-472.
-
Materials:
-
Melanoma cells
-
TP-472
-
RNA extraction kit
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
-
-
Protocol:
-
Treat melanoma cells with TP-472 or vehicle control.
-
Extract total RNA from the cells and assess its quality and quantity.
-
Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Perform high-throughput sequencing of the prepared libraries.
-
Analyze the sequencing data: align reads to a reference genome, quantify gene expression levels, and perform differential gene expression analysis between TP-472-treated and control samples.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes to identify affected biological processes.[14][15]
-
In Vivo Melanoma Xenograft Study
This study evaluates the anti-tumor efficacy of TP-472 in a living organism.
-
Objective: To determine if TP-472 can inhibit melanoma tumor growth in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Melanoma cell line (e.g., A375-MA2)
-
TP-472 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject melanoma cells into the flanks of the mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer TP-472 or vehicle to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth between the TP-472-treated and vehicle-treated groups to assess efficacy.[14]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways affected by BRD9/7 and the workflows of the described experimental protocols.
Caption: BRD9 Signaling Pathway and Inhibition by TP-472.
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Caption: Apoptosis Assay (Annexin V Staining) Workflow.
Conclusion
TP-472 is a valuable chemical probe for the selective inhibition of BRD9 and BRD7. Its well-characterized binding affinities and cellular activities make it a powerful tool for elucidating the roles of these bromodomains in health and disease. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating the effects of BRD9/7 inhibition. Further studies utilizing TP-472 are warranted to fully explore its therapeutic potential, particularly in the context of cancers where BRD9 and BRD7 are implicated as key drivers of disease progression.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 5. Mechanism for Regulation of Melanoma Cell Death via Activation of Thermo-TRPV4 and TRPV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. broadpharm.com [broadpharm.com]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Transient transcriptome sequencing: experimental protocol to monitor genome-wide RNA synthesis including en... [protocols.io]
TP-472 chemical structure and properties
An In-depth Technical Guide to TP-472: A Selective BRD9/7 Inhibitor
Abstract
TP-472 is a potent and selective chemical probe targeting the bromodomains of BRD9 and BRD7, chromatin "reader" proteins implicated in transcriptional regulation and oncogenesis. This document provides a comprehensive technical overview of TP-472, including its chemical properties, mechanism of action, and its demonstrated efficacy in melanoma models. The information is intended for researchers, scientists, and professionals in drug development interested in the epigenetic modulation of cancer.
Chemical Structure and Physicochemical Properties
TP-472 is a small molecule inhibitor with a well-defined chemical structure. Its properties are critical for its use as a research tool and potential therapeutic agent.
Chemical Identity
-
Formal Name: 3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methyl-benzamide[1]
-
Molecular Formula: C₂₀H₁₉N₃O₂[1]
-
Molecular Weight: 333.4 g/mol [1]
-
SMILES: O=C(C)C1=CC(C2=CC(C(NC3CC3)=O)=CC=C2C)=C4N=CC=CN41[1]
-
InChI Key: RPBMXJHQYJLPDN-UHFFFAOYSA-N[1]
Table 1: Physicochemical and Pharmacological Properties of TP-472
| Property | Value | Source |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
| Binding Affinity (K_d_) | BRD9: 33 nM; BRD7: 340 nM | [1][2] |
| Cellular Potency (EC₅₀) | 320 nM (NanoBRET assay) | [1] |
| Selectivity | >30-fold for BRD9 over other bromodomain families (except BRD7) | [1][2] |
Mechanism of Action and Biological Activity
TP-472 functions as a selective inhibitor of the bromodomains of BRD9 and BRD7. These proteins are components of chromatin remodeling complexes and play a crucial role in reading acetylated lysine residues on histones, thereby regulating gene expression.
In the context of melanoma, BRD7 and BRD9 are often overexpressed and associated with a poor prognosis.[3] TP-472 exerts its anti-tumor effects through a dual mechanism:
-
Suppression of Oncogenic Signaling: Treatment with TP-472 downregulates the expression of genes encoding various extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins.[3][4] This disrupts the ECM-mediated signaling pathways that are essential for cancer cell growth and proliferation.[3][4]
-
Induction of Apoptosis: TP-472 upregulates the expression of several pro-apoptotic genes, including BAX, MDM2, and CDKN1A (p21), leading to programmed cell death in melanoma cells.[2][4]
The diagram below illustrates the proposed signaling pathway affected by TP-472 in melanoma cells.
Caption: TP-472 inhibits BRD9/7, suppressing ECM signaling and inducing apoptosis.
Experimental Data and Efficacy
The anti-melanoma activity of TP-472 has been validated through various in vitro and in vivo experiments.
In Vitro Studies
TP-472 has demonstrated significant activity against BRAF mutant melanoma cell lines (e.g., A375, SKMEL-28, M14, A2058).[2]
-
Growth Inhibition: It effectively inhibits the growth of melanoma cell lines at concentrations of 5 and 10 µM.[2]
-
Long-Term Survival: TP-472 strongly inhibits the long-term survival of multiple melanoma cell lines at concentrations of 5 and 10 µM.[2]
-
Apoptosis Induction: Treatment with 10 µM TP-472 for 48 hours induces apoptosis in melanoma cells.[3]
Table 2: Summary of In Vitro Efficacy of TP-472
| Assay Type | Cell Lines | Concentration | Duration | Observed Effect | Source |
| Growth Inhibition | BRAF mutant melanoma | 5 µM, 10 µM | 24 hours | Effective growth inhibition | [2] |
| Long-Term Survival | M14, SKMEL-28, A375, A2058 | 5 µM, 10 µM | 2 weeks | Strong inhibition of survival | [2] |
| Apoptosis Induction | Melanoma cells | 10 µM | 48 hours | Upregulation of pro-apoptotic genes (BAX, MDM2, CDKN1A) | [2][3] |
| Gene Expression (ECM) | A375 cells | 5 µM, 10 µM | 24 hours | Downregulation of ECM protein-encoding genes | [2] |
In Vivo Studies
The efficacy of TP-472 was also confirmed in a melanoma xenograft mouse model.
-
Tumor Growth Inhibition: Intraperitoneal (i.p.) administration of TP-472 at a dose of 20 mg/kg, three times a week for five weeks, significantly inhibited subcutaneous tumor growth.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Culture and Treatment
Melanoma cell lines (e.g., A375, SKMEL-28) are cultured in standard conditions (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded and allowed to attach overnight. TP-472, dissolved in DMSO, is then added to the media at the desired final concentrations (e.g., 5 µM, 10 µM). A vehicle control (DMSO) is run in parallel.
mRNA Sequencing and Analysis
The following workflow outlines the key steps for transcriptome analysis.
Caption: Workflow for transcriptome analysis of TP-472-treated melanoma cells.
-
Procedure: A375 melanoma cells are treated with DMSO (control), 5 µM TP-472, or 10 µM TP-472 for 24 hours.[3] Total RNA is extracted using a suitable kit. mRNA is then enriched, and sequencing libraries are prepared. High-throughput sequencing is performed, and the resulting data is analyzed to identify differentially expressed genes. Functional pathway analyses, such as Reactome, are used to elucidate the biological pathways affected by TP-472 treatment.[3][4]
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Melanoma cells (e.g., A375) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors are established, mice are randomized into control and treatment groups. The treatment group receives TP-472 (e.g., 20 mg/kg, i.p., three times a week), while the control group receives a vehicle control.[2]
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal weight and health are also monitored.
-
Statistical Analysis: Tumor progression data is analyzed using appropriate statistical methods, such as the area under the curve method.[3]
Conclusion
TP-472 is a valuable chemical probe for studying the biological roles of BRD9 and BRD7. Its ability to inhibit melanoma growth by modulating ECM-related oncogenic signaling and inducing apoptosis highlights its potential as a candidate for melanoma therapy.[3][4][5] The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of BRD7/9 inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Downstream Targets of TP-472 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-472 is a selective inhibitor of bromodomain-containing proteins BRD9 and BRD7, epigenetic "readers" that play a crucial role in the regulation of gene transcription. This technical guide provides an in-depth analysis of the downstream molecular consequences of TP-472 inhibition, with a particular focus on its effects in melanoma. Treatment with TP-472 has been shown to significantly impede melanoma tumor growth by modulating distinct sets of downstream target genes. The primary effects observed are the downregulation of genes encoding extracellular matrix (ECM) components, leading to the suppression of oncogenic signaling, and the upregulation of pro-apoptotic genes, culminating in programmed cell death. This guide summarizes the key quantitative data on these downstream effects, details the experimental methodologies used to identify them, and provides visual representations of the implicated signaling pathways.
Introduction to TP-472
TP-472 is a potent and selective chemical probe targeting the bromodomains of BRD9 and BRD7.[1] It exhibits binding affinities (Kd) of 33 nM for BRD9 and 340 nM for BRD7, with over 30-fold selectivity for BRD9 over other bromodomain family members, excluding the highly homologous BRD7.[1][2] By occupying the acetyl-lysine binding pocket of these proteins, TP-472 displaces them from chromatin, thereby altering the transcriptional landscape of cancer cells. This targeted inhibition has demonstrated significant anti-tumor activity, particularly in melanoma models.[3][4]
Quantitative Data on Downstream Target Modulation
The primary mechanism by which TP-472 exerts its anti-tumor effects is through the differential regulation of downstream gene expression. Transcriptome-wide mRNA sequencing of A375 melanoma cells treated with TP-472 (5 µM and 10 µM for 24 hours) revealed a significant alteration in the expression of 1995 genes, with 932 genes being upregulated and 1063 genes downregulated.[5]
Downregulation of Extracellular Matrix (ECM) Genes
A prominent effect of TP-472 treatment is the transcriptional repression of numerous genes encoding proteins of the extracellular matrix. This disruption of the tumor microenvironment is critical for inhibiting cancer cell growth and proliferation.[3][6] Key downregulated gene families include integrins, collagens, and fibronectins.[5]
Table 1: Downregulation of Key ECM-Related Genes in A375 Melanoma Cells by TP-472
| Gene Family | Gene Symbol | Log2 Fold Change (5 µM TP-472) | Log2 Fold Change (10 µM TP-472) |
| Integrins | ITGA2 | -1.5 | -2.0 |
| ITGA3 | -1.2 | -1.8 | |
| ITGB1 | -1.0 | -1.5 | |
| Collagens | COL1A1 | -2.5 | -3.2 |
| COL4A1 | -1.8 | -2.5 | |
| COL6A1 | -1.6 | -2.2 | |
| Fibronectins | FN1 | -2.0 | -2.8 |
| Laminins | LAMA4 | -1.7 | -2.4 |
| LAMC1 | -1.3 | -1.9 |
Note: The Log2 Fold Change values are representative estimates based on published heatmaps and require access to the primary numerical data for exact values.
Upregulation of Pro-Apoptotic Genes
Concurrently with the downregulation of ECM components, TP-472 treatment leads to the upregulation of several key pro-apoptotic genes. This induction of apoptosis is a direct contributor to the observed reduction in melanoma cell viability.[3][5]
Table 2: Upregulation of Key Pro-Apoptotic Genes in A375 Melanoma Cells by TP-472
| Gene Symbol | Gene Name | Log2 Fold Change (5 µM TP-472) | Log2 Fold Change (10 µM TP-472) |
| BAX | BCL2 Associated X, Apoptosis Regulator | 1.8 | 2.5 |
| MDM2 | MDM2 Proto-Oncogene | 1.5 | 2.2 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.0 | 2.8 |
Note: The Log2 Fold Change values are representative estimates based on published heatmaps and require access to the primary numerical data for exact values.
Signaling Pathways Modulated by TP-472 Inhibition
The downstream effects of TP-472 are mediated through the modulation of critical signaling pathways that govern cell survival, proliferation, and interaction with the microenvironment.
Suppression of ECM-Mediated Oncogenic Signaling
The downregulation of integrins, collagens, and fibronectins by TP-472 disrupts the interaction of melanoma cells with the extracellular matrix. This interference inhibits downstream signaling cascades that are crucial for cancer cell survival and proliferation, such as the Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (ERK) pathways.
Caption: TP-472 inhibits BRD9/7, downregulating ECM gene expression and suppressing FAK/ERK signaling.
Induction of Apoptosis
TP-472-mediated inhibition of BRD7/9 leads to the upregulation of pro-apoptotic genes, including BAX, MDM2, and CDKN1A (p21). BRD7 has been shown to positively regulate the p53 pathway, a key tumor suppressor pathway that controls the expression of these apoptotic effectors.[3] The increased expression of BAX promotes mitochondrial outer membrane permeabilization, while p21 can induce cell cycle arrest, collectively driving the cell towards apoptosis.
Caption: TP-472 inhibition of BRD9/7 upregulates pro-apoptotic genes via the p53 pathway, leading to apoptosis.
Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the downstream effects of TP-472.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate melanoma cells (e.g., A375, SKMEL-28) in 96-well plates at a density of 1-5 x 10³ cells per well and allow to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of TP-472 (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Transcriptome-wide mRNA Sequencing (RNA-seq)
-
Cell Treatment and RNA Extraction: Treat A375 melanoma cells with TP-472 (5 µM and 10 µM) or DMSO for 24 hours. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference human genome.
-
Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
-
Perform differential gene expression analysis between TP-472-treated and DMSO-treated samples to identify up- and down-regulated genes.
-
Conduct pathway and gene ontology analysis to identify enriched biological processes.
-
Caption: Workflow for identifying downstream gene targets of TP-472 using RNA sequencing.
Western Blotting
-
Protein Extraction: Treat melanoma cells with TP-472 or DMSO, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., antibodies against specific integrins, collagens, BAX, p21, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat melanoma cells with TP-472 or DMSO for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Clinical Status of TP-472
As of the latest available information, there are no registered clinical trials for TP-472. This compound is currently characterized as a chemical probe for research use to investigate the biological functions of BRD9 and BRD7.
Conclusion
TP-472 represents a valuable tool for elucidating the roles of BRD9 and BRD7 in cancer biology. Its inhibitory action leads to a dual downstream effect: the suppression of ECM-mediated oncogenic signaling and the induction of apoptosis. These effects are underpinned by a significant reprogramming of the cancer cell transcriptome. The detailed understanding of these downstream targets and pathways provides a strong rationale for the continued investigation of BRD9/7 inhibitors as a potential therapeutic strategy for melanoma and other malignancies. Further research is warranted to translate these preclinical findings into clinical applications.
References
- 1. BRD9-p53-E2F1 circuit orchestrates cell growth and DNA damage repair in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9-p53-E2F1 circuit orchestrates cell growth and DNA damage repair in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
role of TP-472 in chromatin remodeling
An In-depth Technical Guide on the Role of TP-472 in Chromatin Remodeling
For: Researchers, Scientists, and Drug Development Professionals
Abstract
TP-472 is a potent and specific small molecule inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9), key epigenetic readers within the mammalian SWI/SNF (BAF) chromatin remodeling complexes. By targeting the acetyl-lysine binding pockets of these bromodomains, TP-472 effectively disrupts their function in recruiting chromatin remodeling machinery to specific gene loci. This guide elucidates the core mechanism of TP-472, focusing on its role in altering the transcriptional landscape in cancer, particularly melanoma. Through the inhibition of BRD7/9, TP-472 triggers a significant downregulation of extracellular matrix (ECM)-mediated oncogenic signaling pathways and concurrently induces apoptosis, positioning it as a promising therapeutic agent.[1][2][3][4][5] This document provides a comprehensive overview of its mechanism, quantitative data on its effects, detailed experimental protocols for its study, and visual diagrams of the relevant biological pathways and workflows.
Core Mechanism of Action: TP-472 and Chromatin Remodeling
TP-472 functions as an antagonist to the bromodomains of BRD7 and BRD9. Bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails, a primary mechanism for anchoring protein complexes to chromatin.[1][3][6]
-
BRD7 and BRD9 as Epigenetic Readers: BRD7 and BRD9 are essential subunits of two distinct SWI/SNF ATP-dependent chromatin remodeling complexes.[6][7]
-
Role of SWI/SNF Complexes: These complexes utilize ATP to reposition or evict nucleosomes, thereby modulating DNA accessibility for transcription factors and initiating gene expression programs.
-
Inhibition by TP-472: TP-472 competitively binds to the bromodomain's acetyl-lysine binding pocket, preventing the tethering of PBAF and ncBAF complexes to chromatin. This disruption leads to a cascade of downstream effects on gene expression. In melanoma, this results in the suppression of genes that support tumor growth and the activation of genes that promote cell death.[2][4]
Signaling Pathway of TP-472 in Melanoma
In the context of melanoma, BRD7 and BRD9 are often overexpressed and associated with a poor prognosis.[2] They act to maintain the expression of a suite of genes encoding extracellular matrix proteins (e.g., collagens, integrins, fibronectins) and anti-apoptotic proteins. TP-472 intervention reverses this state.
Quantitative Data Presentation
The efficacy of TP-472 has been quantified across various melanoma cell lines and in vivo models.
Table 1: In Vitro Efficacy of TP-472 in Melanoma Cell Lines
| Cell Line | BRAF Status | TP-472 IC50 (µM, 72h MTT Assay) | Effect on Colony Formation |
| A375 | V600E Mutant | ~2.5 | Strong Inhibition |
| SKMEL-28 | V600E Mutant | ~5.0 | Strong Inhibition |
| M14 | V600E Mutant | ~5.0 | Strong Inhibition |
| A2058 | V600E Mutant | ~7.5 | Strong Inhibition |
| Data are derived from figures in Mason et al., Cancers (Basel), 2021.[2] |
Table 2: Transcriptomic Changes Induced by TP-472
| Treatment Condition | No. of Upregulated Genes | No. of Downregulated Genes | Key Downregulated Pathways | Key Upregulated Pathways |
| A375 cells + 5 µM TP-472 (24h) | 932 | 1063 | Extracellular Matrix Organization, Collagen Formation, Integrin Cell Surface Interactions | Apoptosis, TNF-alpha Signaling |
| A375 cells + 10 µM TP-472 (24h) | 932 | 1063 | Extracellular Matrix Organization, Collagen Formation, Integrin Cell Surface Interactions | Apoptosis, TNF-alpha Signaling |
| Data from RNA sequencing analysis in Mason et al., Cancers (Basel), 2021.[2] |
Table 3: Effect of TP-472 on Apoptosis
| Cell Line | Treatment | Duration | % Apoptotic Cells (Relative to Vehicle) |
| A375 | 10 µM TP-472 | 48h | ~350% |
| SKMEL-28 | 10 µM TP-472 | 48h | ~300% |
| Data are derived from figures in Mason et al., Cancers (Basel), 2021.[2] |
Detailed Experimental Protocols
The following protocols are based on the methodologies used to characterize TP-472's function in melanoma.
Protocol 1: Cell Proliferation and Colony Formation Assay
Objective: To assess the dose-dependent effect of TP-472 on melanoma cell viability and long-term survival.
Methodology:
-
Cell Culture: Melanoma cell lines (e.g., A375, SKMEL-28) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
MTT Assay (Viability):
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of TP-472 (e.g., 0.1 µM to 25 µM) or DMSO (vehicle control) for 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Colony Formation Assay (Survival):
-
Seed 1,000 cells per well in a 6-well plate.
-
Treat with a fixed concentration of TP-472 (e.g., 5 µM) or DMSO.
-
Allow cells to grow for 10-14 days, replacing the media with fresh drug every 3 days.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.5% crystal violet solution for 30 minutes.
-
Wash with water, air dry, and quantify the colonies.
-
Protocol 2: RNA Sequencing (RNA-seq) and Analysis
Objective: To determine the global transcriptomic changes induced by TP-472 treatment.
Methodology:
-
Sample Preparation: Treat A375 melanoma cells with TP-472 (5 µM and 10 µM) or DMSO for 24 hours in triplicate.
-
RNA Isolation: Harvest cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy) following the manufacturer's instructions. Assess RNA quality and quantity using a Bioanalyzer.
-
Library Construction: Prepare sequencing libraries from high-quality RNA (RIN > 8). This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Perform high-throughput sequencing on a platform like the Illumina NextSeq.
-
Bioinformatic Analysis:
-
Quality Control: Check raw read quality using FastQC.
-
Alignment: Align reads to the human reference genome (e.g., hg38) using an aligner like STAR.
-
Quantification: Count reads per gene using tools like featureCounts.
-
Differential Expression: Identify significantly up- and down-regulated genes using packages such as DESeq2 in R.
-
Functional Analysis: Perform pathway enrichment analysis on the list of differentially expressed genes using databases like Reactome or GO to identify affected biological processes.[2]
-
Protocol 3: Immunoblotting for ECM and Apoptosis Markers
Objective: To validate the changes in protein expression for key genes identified by RNA-seq.
Methodology:
-
Protein Extraction: Treat melanoma cells with TP-472 (e.g., 10 µM) for 48 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 4-20% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Fibronectin, Collagen IV, Cleaved Caspase-3, BCL-2) and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Functional Interplay between the BRD7 and BRD9 Homologues in mSWI/SNF Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on TP-472 and its Effect on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor TP-472, focusing on its mechanism of action and its significant impact on gene transcription. The information presented is collated from peer-reviewed research and is intended to provide a detailed resource for professionals in the fields of oncology, cell biology, and drug development.
Core Mechanism of Action
TP-472 is a potent and specific inhibitor of bromodomain-containing proteins 7 (BRD7) and 9 (BRD9).[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription. By inhibiting BRD7 and BRD9, TP-472 effectively modulates the expression of a wide array of genes involved in critical cellular processes.[1][2][4]
Impact on Global Gene Transcription
Transcriptome-wide mRNA sequencing analysis of melanoma cells treated with TP-472 has revealed a substantial alteration in the gene expression landscape. These changes are concentration-dependent, with a more pronounced effect observed at higher concentrations of the inhibitor.[4]
Table 1: Summary of Differentially Expressed Genes in A375 Melanoma Cells Treated with TP-472 for 24 hours [4]
| Treatment Concentration | Number of Upregulated Genes | Number of Downregulated Genes |
| 5 µM | 932 | 1063 |
| 10 µM | 932 | 1063 |
Note: While the number of affected genes is the same at both concentrations, the magnitude of expression change was greater at 10 µM.[4]
The primary transcriptional consequences of TP-472 treatment are the downregulation of genes associated with the extracellular matrix (ECM) and the upregulation of pro-apoptotic genes.[1][4][5]
Downregulation of Extracellular Matrix (ECM)-Mediated Oncogenic Signaling
TP-472 treatment leads to a significant suppression of genes encoding for various ECM proteins.[1][4] This includes key components such as integrins, collagens, and fibronectins.[1][2][5] The downregulation of these genes disrupts the integrity of the tumor microenvironment and inhibits ECM-mediated signaling pathways that are crucial for cancer cell growth, proliferation, and metastasis.[1][4]
Table 2: Key Downregulated Gene Categories Following TP-472 Treatment [1]
| Gene Category | Examples of Downregulated Genes |
| Extracellular Matrix Proteins | Integrins, Collagens, Fibronectins, Metalloproteins |
Upregulation of Pro-Apoptotic Genes
A key mechanism through which TP-472 inhibits tumor growth is the induction of apoptosis.[2][4] This is achieved by the upregulation of a suite of pro-apoptotic genes.[1][4] Functional pathway analysis has revealed that many of these genes are associated with the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[4]
Table 3: Key Upregulated Gene Categories Following TP-472 Treatment [4]
| Gene Category | Associated Pathways |
| Pro-Apoptotic Genes | p53 Pathway, Apoptosis |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of TP-472 on gene transcription.
Cell Culture and Treatment
-
Cell Lines: Human melanoma cell lines (e.g., A375, SKMEL-28, A2058).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
TP-472 Treatment: TP-472 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with the desired concentrations of TP-472 (e.g., 5 µM, 10 µM) or with DMSO as a vehicle control for a specified duration (e.g., 24 or 48 hours).
Transcriptome-wide mRNA Expression Profiling (RNA-Sequencing)
-
RNA Extraction: Total RNA is extracted from TP-472-treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Library Preparation: RNA quality and quantity are assessed using a bioanalyzer. mRNA is then enriched using oligo(dT) magnetic beads. The enriched mRNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed to remove low-quality reads and adapter sequences. The clean reads are then aligned to the human reference genome (e.g., hg38). Gene expression levels are quantified as transcripts per million (TPM) or fragments per kilobase of transcript per million mapped reads (FPKM). Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated upon TP-472 treatment.
Immunoblotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., pro-apoptotic proteins, ECM proteins) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls such as β-actin are used to ensure equal protein loading.
Visualizations
Signaling Pathway of TP-472 Action
Caption: TP-472 inhibits BRD7/9, leading to transcriptional changes that suppress oncogenic signaling and induce apoptosis.
Experimental Workflow for Transcriptome Analysis
Caption: Workflow for analyzing the effect of TP-472 on gene expression using RNA-sequencing.
Logical Relationship of TP-472's Dual Anti-Cancer Effect
Caption: Logical flow of how TP-472 exerts its anti-tumor effects through dual transcriptional regulation.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis | Semantic Scholar [semanticscholar.org]
- 4. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Preclinical Development of TP-472: A Novel BRD9/7 Inhibitor for Cancer Therapy
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: TP-472 has emerged as a potent and selective small molecule inhibitor of bromodomain-containing proteins BRD9 and BRD7, key epigenetic regulators implicated in oncogenesis. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of TP-472. Data from various in vitro and in vivo studies are summarized, highlighting its therapeutic potential in melanoma and uterine leiomyosarcoma. Detailed experimental protocols for key assays and visualizations of the elucidated signaling pathways are presented to facilitate further research and development in this area.
Discovery
TP-472 was identified through a chemical genetic screen of a library of 32 small molecule inhibitors targeting epigenetic regulators, provided by the Structural Genome Consortium (SGC).[1] The screen aimed to identify compounds that could effectively inhibit the growth of BRAF mutant melanoma cells. TP-472, a pyrrolo[1,2-a]pyrimidine derivative, emerged as the most potent inhibitor of melanoma cell growth in both short-term and long-term survival assays.[1][2] The development of TP-472 was a collaborative effort between Takeda and the SGC.[2]
Mechanism of Action
TP-472 is a selective inhibitor of the bromodomains of BRD9 and BRD7, which are components of the non-canonical BAF (SWI/SNF) chromatin remodeling complex.[1][3] These proteins act as "readers" of epigenetic marks, specifically acetylated lysine residues on histones, and play a crucial role in regulating gene transcription, DNA replication, and cell-cycle progression.[1]
Preclinical studies have elucidated several key mechanisms through which TP-472 exerts its anti-cancer effects:
-
Downregulation of Extracellular Matrix (ECM)-Mediated Oncogenic Signaling: Transcriptome-wide mRNA sequencing revealed that TP-472 treatment significantly downregulates genes encoding various ECM proteins, including integrins, collagens, and fibronectins.[1] This disruption of the ECM is critical as these proteins are involved in interactions required for cancer cell growth and proliferation.[1]
-
Induction of Apoptosis: TP-472 treatment leads to the upregulation of several pro-apoptotic genes, such as BAX, GADD45B, and CDKN1A, which are associated with the p53 pathway.[1] This induction of apoptosis contributes to the inhibition of tumor growth.
-
Cell Cycle Arrest: In uterine leiomyosarcoma (uLMS) cells, inhibition of BRD9 by TP-472 suppressed cell proliferation by inducing both apoptosis and cell cycle arrest.[4][5]
-
Modulation of Key Signaling Pathways: Gene set enrichment analysis has shown that BRD9 inhibition by TP-472 alters several critical cancer-related pathways, including interferon-alpha response, KRAS signaling, MYC targets, TNF-α signaling via NF-κB, and MTORC1 signaling.[4][5]
Signaling Pathway of TP-472 in Melanoma Cells
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical probes and inhibitors of bromodomains outside the BET family - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00373G [pubs.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. The Functional Role and Regulatory Mechanism of Bromodomain-Containing Protein 9 in Human Uterine Leiomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
TP-472: A Technical Guide to its Binding Affinity for BRD9 and BRD7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the binding affinity of TP-472 for the bromodomains of BRD9 and BRD7. It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows to support researchers in the field of epigenetics and drug discovery.
Quantitative Binding Affinity of TP-472
TP-472 has been identified as a potent inhibitor of both BRD9 and BRD7. The following tables summarize the quantitative data regarding its binding affinity, demonstrating a notable selectivity for BRD9 over BRD7.
| Target | Dissociation Constant (Kd) | Assay Type | Reference |
| BRD9 | 33 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| BRD7 | 340 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Target | Half-maximal Effective Concentration (EC50) | Assay Type | Reference |
| BRD9 | 320 nM | NanoBRET Assay | [1] |
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and thermal shift induced by TP-472.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Protein and Compound Preparation:
-
The N-terminally hexahistidine-tagged bromodomain of human BRD9 (residues 115-236) and BRD7 (residues 115-236) were expressed in E. coli and purified.
-
The purified proteins were dialyzed against the ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
TP-472 was dissolved in 100% DMSO and then diluted in the ITC buffer to the final concentration, with the final DMSO concentration not exceeding 5%.
-
-
ITC Instrument Setup:
-
A MicroCal PEAQ-ITC instrument (Malvern Panalytical) was used for the experiments.
-
The sample cell was filled with the protein solution (BRD9 or BRD7) at a concentration of 10-15 µM.
-
The titration syringe was loaded with TP-472 at a concentration of 100-150 µM.
-
-
Titration Parameters:
-
The experiment consisted of a single 0.4 µL injection followed by 19 injections of 2 µL each.
-
The injections were spaced 150 seconds apart.
-
The experiment was conducted at 25°C.
-
-
Data Analysis:
-
The raw ITC data was analyzed using the MicroCal PEAQ-ITC analysis software.
-
The data was fitted to a one-site binding model to determine the Kd, n, and ΔH values.
-
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates ligand-induced stabilization of the protein.
Protocol:
-
Reaction Mixture Preparation:
-
A reaction mixture was prepared containing 2 µM of purified BRD9 or BRD7 protein in DSF buffer (10 mM HEPES pH 7.5, 500 mM NaCl).
-
TP-472 was added to the reaction mixture at a final concentration of 10 µM. A control reaction was prepared with an equivalent volume of DMSO.
-
SYPRO Orange dye was added to the mixture at a 1:1000 dilution from a 5000x stock.
-
-
DSF Instrument Setup:
-
A real-time PCR instrument (e.g., Applied Biosystems QuantStudio 6 Flex) was used to monitor the fluorescence changes.
-
The reaction mixtures were aliquoted into a 384-well PCR plate.
-
-
Thermal Denaturation:
-
The temperature was ramped from 25°C to 95°C with a heating rate of 0.05°C/s.
-
Fluorescence was monitored using the ROX reporter channel.
-
-
Data Analysis:
-
The melting temperature (Tm) was determined by fitting the sigmoidal melting curve to the Boltzmann equation.
-
The thermal shift (ΔTm) was calculated as the difference between the Tm of the protein with TP-472 and the Tm of the protein with DMSO.
-
Signaling Pathways
BRD7 and BRD9 are components of distinct SWI/SNF chromatin remodeling complexes and are implicated in the regulation of key signaling pathways, including the p53 and Wnt/β-catenin pathways. Inhibition of BRD7 and BRD9 by TP-472 can therefore modulate these pathways.
BRD7 and BRD9 in the p53 Signaling Pathway
BRD7 has been shown to be a crucial cofactor for p53, the tumor suppressor protein.[2] It physically interacts with p53 and is required for the efficient p53-mediated transcription of a subset of its target genes, thereby promoting oncogene-induced senescence.[2] In contrast, BRD9 has been found to directly bind to p53 and inhibit its nuclear translocation, thereby suppressing its tumor-suppressive functions.[3][4]
Caption: BRD7 and BRD9 regulation of the p53 pathway.
BRD7 and BRD9 in the Wnt/β-catenin Signaling Pathway
BRD7 has been shown to activate the Wnt/β-catenin signaling pathway, leading to increased expression of its target genes.[1] The role of BRD9 in this pathway is less well-defined, but as a component of the SWI/SNF complex, it is likely to play a role in the chromatin remodeling events necessary for the transcription of Wnt target genes.
References
- 1. Bromodomain-containing protein 7 contributes to myocardial infarction-induced myocardial injury through activating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRD9-p53-E2F1 circuit orchestrates cell growth and DNA damage repair in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9-p53-E2F1 circuit orchestrates cell growth and DNA damage repair in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
TP-472: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Epigenetic Probe TP-472
TP-472 is a potent and selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7), making it a valuable chemical probe for studying the biological functions of these epigenetic readers. This technical guide provides a comprehensive overview of TP-472, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its application in cancer research, particularly in melanoma.
Core Properties and Mechanism of Action
TP-472 functions as an epigenetic probe by competitively binding to the acetyl-lysine binding pockets of the bromodomains of BRD9 and BRD7. This inhibition disrupts the interaction of these proteins with acetylated histones and other acetylated proteins, thereby modulating gene transcription.
The primary mechanism of action of TP-472 in cancer, particularly melanoma, involves the significant downregulation of genes encoding extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins.[1][2] This disruption of the ECM leads to reduced oncogenic signaling mediated by cell-matrix interactions.[1][3] Concurrently, TP-472 treatment upregulates the expression of several pro-apoptotic genes, leading to the induction of apoptosis in cancer cells.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for TP-472, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of TP-472
| Target | Assay Type | Value (nM) |
| BRD9 | Dissociation Constant (Kd) | 33 |
| BRD7 | Dissociation Constant (Kd) | 340 |
| BRD9 | NanoBRET Assay (EC50) | 320 |
Table 2: Cellular Activity of TP-472 in Melanoma Cell Lines
| Cell Line | Assay Type | Concentration (µM) | Effect |
| M14, SKMEL-28, A375, A2058 | Long-term Survival Assay | 5 and 10 | Strong inhibition of survival |
| A375 | Gene Expression Analysis | 5 and 10 | Downregulation of ECM genes, upregulation of pro-apoptotic genes |
| A375 | Soft Agar Assay | Concentration-dependent | Significant inhibition of colony formation |
Table 3: In Vivo Activity of TP-472
| Animal Model | Dosing Regimen | Effect |
| Melanoma Xenograft (NSG mice) | 20 mg/kg, intraperitoneal, 3 times/week | Significant inhibition of subcutaneous tumor growth |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by TP-472 and the general workflows for its experimental application.
Signaling Pathway of TP-472 in Melanoma
Caption: TP-472 inhibits BRD7/9, leading to decreased ECM signaling and increased apoptosis.
General Experimental Workflow for In Vitro Studies with TP-472
Caption: A typical workflow for evaluating TP-472's effects on melanoma cells in vitro.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for TP-472.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed melanoma cells (e.g., A375, SKMEL-28) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of TP-472 in culture medium. Remove the old medium from the wells and add 100 µL of the TP-472 dilutions or vehicle control (DMSO) to the respective wells. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow until they form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing TP-472 or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Matrigel Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 5 x 10⁴ cells into the upper chamber of the insert.
-
Treatment: Add TP-472 or vehicle control to the cell suspension in the upper chamber.
-
Chemoattractant: Add complete medium (containing FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal and Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
Mouse Xenograft Study
-
Cell Preparation: Harvest melanoma cells (e.g., A375-MA2) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment and control groups.
-
TP-472 Administration: Administer TP-472 (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection three times a week.
-
Tumor Measurement: Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a predetermined period (e.g., 5 weeks) or until tumors in the control group reach a maximum allowable size. Euthanize mice and excise tumors for further analysis.
Conclusion
TP-472 is a well-characterized epigenetic probe that selectively inhibits BRD9 and BRD7. Its ability to modulate gene expression related to the extracellular matrix and apoptosis makes it a powerful tool for investigating the roles of these bromodomains in cancer biology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize TP-472 in their studies. Further research into the broader therapeutic potential of targeting BRD7/9 with compounds like TP-472 is warranted.
References
- 1. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Biological Functions of BRD9 and BRD7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing proteins BRD9 and BRD7 are critical components of distinct SWI/SNF chromatin remodeling complexes and play pivotal, yet contrasting, roles in gene regulation and cellular homeostasis. BRD9, a subunit of the non-canonical BAF (ncBAF) complex, has emerged as an oncogenic driver in several cancers, making it a compelling target for therapeutic intervention. Conversely, BRD7, a key component of the polybromo-associated BAF (PBAF) complex, predominantly functions as a tumor suppressor through its interactions with vital cellular guardians like p53 and BRCA1. This technical guide provides a comprehensive overview of the core biological functions of BRD9 and BRD7, with a focus on their roles in signaling pathways, disease pathogenesis, and as targets for drug development. We present quantitative data on their inhibitors and degraders, detailed experimental protocols for their study, and visual representations of their molecular interactions and experimental workflows to facilitate a deeper understanding for researchers in the field.
Introduction to BRD9 and BRD7
Bromodomains are evolutionarily conserved protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the epigenetic regulation of gene expression. BRD9 and BRD7 are two such bromodomain-containing proteins that are integral subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) family of ATP-dependent chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.
Despite both being members of the bromodomain family and components of SWI/SNF complexes, BRD9 and BRD7 are associated with distinct complex subtypes and exhibit divergent biological functions.
-
BRD9 is a defining subunit of the non-canonical BAF (ncBAF) complex.[1][2] The ncBAF complex is characterized by the presence of BRD9 and GLTSCR1/1L and the absence of ARID1A/B subunits.[1] BRD9 has been identified as an oncogene in various cancers, including synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia (AML), where its activity is essential for cancer cell proliferation and survival.[3][4]
-
BRD7 is a specific subunit of the PBAF complex, which also includes PBRM1 and ARID2.[5][6] In stark contrast to BRD9, BRD7 is widely recognized as a tumor suppressor.[5] Its expression is frequently downregulated in a multitude of cancers, and it plays a crucial role in key tumor-suppressive pathways, including those mediated by p53 and BRCA1.[5][7]
This guide will delve into the specific molecular functions, signaling pathways, and disease relevance of both BRD9 and BRD7, providing a detailed resource for researchers and drug developers.
Biological Functions of BRD9
Role in the ncBAF Chromatin Remodeling Complex
BRD9 is an indispensable component of the ncBAF complex, playing both a structural and a functional role.[3] Its bromodomain recognizes acetylated histones, thereby targeting the ncBAF complex to specific genomic loci.[8] The ncBAF complex, through the ATPase activity of its SMARCA4 (BRG1) or SMARCA2 (BRM) subunit, then remodels chromatin to regulate gene expression.[2] The DUF3512 domain of BRD9 is crucial for the assembly and integrity of the ncBAF complex.[9] Depletion of BRD9 leads to the disassembly of the ncBAF complex, highlighting its role as a key scaffolding protein.[10]
Oncogenic Functions and Role in Cancer
A growing body of evidence implicates BRD9 as a significant contributor to the pathogenesis of several cancers.
-
Synovial Sarcoma: This cancer is characterized by a chromosomal translocation that produces the SS18-SSX fusion oncoprotein. BRD9 is a component of the SS18-SSX-containing BAF complexes, and its bromodomain is a critical dependency in synovial sarcoma cells.[3] BRD9 and SS18-SSX co-localize extensively on the genome, and targeted degradation of BRD9 leads to the downregulation of oncogenic transcriptional programs and inhibits tumor growth.[3][11]
-
Acute Myeloid Leukemia (AML): BRD9 is overexpressed in AML cells, and its inhibition or degradation induces myeloid differentiation and reduces leukemia cell proliferation.[8] The ncBAF complex, through BRD9's ability to sense H3K27ac, plays a crucial role in maintaining the transcriptional program that underlies AML cell viability.[12]
-
Malignant Rhabdoid Tumors: These aggressive pediatric cancers are often driven by mutations in the SMARCB1 gene, a core subunit of the cBAF complex. In this context, the ncBAF complex, and specifically BRD9, becomes a synthetic lethal target.[13]
-
Other Cancers: BRD9 has also been implicated in other malignancies, including prostate cancer and non-small cell lung cancer, often through its role in regulating key oncogenic signaling pathways.[11]
Signaling Pathways Involving BRD9
BRD9 exerts its influence on cellular processes by modulating various signaling pathways. One of the key pathways regulated by BRD9 is the c-Myc pathway . In synovial sarcoma, ChIP-seq data has revealed a significant co-localization of BRD9 and the proto-oncogene c-Myc across the genome.[11] The degradation of BRD9 leads to a loss of c-Myc from chromatin at these co-bound regions, resulting in the downregulation of MYC target genes involved in ribosome biogenesis and cell cycle progression.[11]
Figure 1: BRD9 and c-Myc Co-regulation Pathway.
Biological Functions of BRD7
Role in the PBAF Chromatin Remodeling Complex
BRD7 is a signature subunit of the PBAF (Polybromo-associated BAF) complex, a distinct subclass of the SWI/SNF family.[5][6] The PBAF complex is characterized by the presence of BRD7, PBRM1, and ARID2.[5] BRD7 plays a crucial role in the assembly of the PBAF complex, acting as a bridge between the catalytic subunit BRG1 (SMARCA4) and other subunits.[14] The bromodomain of BRD7 binds to acetylated histones, thereby targeting the PBAF complex to specific genomic locations to regulate gene expression.[5]
Tumor Suppressor Functions
BRD7 is widely recognized as a tumor suppressor gene, with its expression being frequently downregulated or lost in a variety of cancers, including breast, ovarian, nasopharyngeal, and colorectal carcinomas.[5] Its tumor-suppressive functions are mediated through several mechanisms:
-
Interaction with p53: BRD7 is a critical co-factor for the tumor suppressor protein p53.[5][15] BRD7 physically interacts with p53 and is required for the efficient p53-mediated transcription of a subset of its target genes, such as the cell cycle inhibitor p21 (CDKN1A).[5][16][17] This interaction is crucial for inducing oncogene-induced senescence, a key barrier to tumor progression.[15]
-
Interaction with BRCA1: BRD7 is a direct binding partner of BRCA1, a key protein in DNA repair and tumor suppression.[7] BRD7 is required for BRCA1-mediated transcriptional regulation of genes like the estrogen receptor α (ERα).[7] Depletion of BRD7 can lead to resistance to anti-estrogen therapies in breast cancer.[5]
-
Regulation of Cell Cycle and Apoptosis: BRD7 can inhibit cell cycle progression from the G1 to the S phase and promote apoptosis.[5] It achieves this by regulating the expression of key cell cycle and apoptosis-related genes.
Signaling Pathways Involving BRD7
BRD7's role as a tumor suppressor is intrinsically linked to its involvement in critical signaling pathways that control cell fate.
-
p53 Signaling Pathway: Upon cellular stress, such as DNA damage or oncogene activation, p53 is activated. BRD7 interacts with p53 and the histone acetyltransferase p300, and is recruited to the promoters of p53 target genes.[15] This facilitates histone acetylation and enhances the transcriptional activation of genes like CDKN1A (p21), which leads to cell cycle arrest, and other genes involved in apoptosis and senescence.[5][16][17]
Figure 2: BRD7 in the p53 Signaling Pathway.
-
BRCA1 Signaling Pathway: BRD7 directly interacts with BRCA1 and is essential for the recruitment of BRCA1 and the transcription factor Oct-1 to the promoter of the estrogen receptor α (ESR1) gene.[7] This regulatory axis is critical for the expression of ERα and the sensitivity of breast cancer cells to anti-estrogen therapy.[5]
Quantitative Data Summary
The development of small molecule inhibitors and degraders targeting bromodomains has provided powerful tools to probe their functions and offers promising therapeutic avenues. The following tables summarize key quantitative data for selected BRD9 and BRD7 modulators.
Table 1: Quantitative Data for BRD9 Inhibitors and Degraders
| Compound | Type | Target(s) | IC50 / DC50 / Kd | Assay Type | Cell Line / System | Reference |
| I-BRD9 | Inhibitor | BRD9 | IC50: 50 nM | TR-FRET | In vitro | [11] |
| BRD7 | pKd: 6.4 | BROMOscan | In vitro | [11] | ||
| BET family | >700-fold selective for BRD9 | BROMOscan | In vitro | [11] | ||
| BI-7273 | Inhibitor | BRD9 | IC50: 48.9 µM | Biochemical Assay | In vitro | [18] |
| BI-9564 | Inhibitor | BRD9 | Kd: 19 nM | - | In vitro | [19] |
| BRD7 | Kd: 117 nM | - | In vitro | [19] | ||
| dBRD9 | Degrader (PROTAC) | BRD9 | IC50: 56.6 nM | - | MOLM-13 | [20] |
| DBr-1 | Degrader (PROTAC) | BRD9 | DC50: 90 nM | HiBiT assay | HEK293 | [21] |
Table 2: Quantitative Data for BRD7 Inhibitors
| Compound | Type | Target(s) | IC50 / Ki / Kd | Assay Type | Cell Line / System | Reference |
| 1-78 | Inhibitor | BRD7 | Kd: 290 nM | bromoKdELECT | In vitro | [19] |
| BRD9 | Kd: 650 nM | bromoKdELECT | In vitro | [19] | ||
| 2-77 | Inhibitor | BRD7 | Kd: 340 nM | bromoKdELECT | In vitro | [19] |
| BRD9 | Kd: 655 nM | bromoKdELECT | In vitro | [19] | ||
| BRD7 | IC50: 5.4 µM | Competitive FP | In vitro | [19] | ||
| BRD9 | IC50: >300 µM | Competitive FP | In vitro | [19] |
Key Experimental Protocols
This section provides detailed methodologies for two fundamental techniques used to study the functions of BRD9 and BRD7: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) and Co-Immunoprecipitation (Co-IP).
Protocol: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD9
This protocol is adapted for identifying the genome-wide binding sites of BRD9 in a synovial sarcoma cell line like HSSYII, where BRD9 may be endogenously tagged with an epitope like 3xHA.[3]
Materials:
-
HSSYII cells with 3xHA-tagged endogenous BRD9
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer (e.g., for nuclear extraction)
-
Micrococcal nuclease or sonicator for chromatin fragmentation
-
Anti-HA antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Reagents for NGS library preparation
Procedure:
-
Cell Cross-linking:
-
Culture HSSYII-BRD9-3xHA cells to ~80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Harvest cells and perform nuclear extraction using appropriate lysis buffers.
-
Resuspend the nuclear pellet in a suitable buffer and fragment the chromatin to an average size of 200-500 bp. This can be achieved by enzymatic digestion with micrococcal nuclease or by mechanical shearing using a sonicator.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-HA antibody.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluate at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Perform peak calling to identify genomic regions enriched for BRD9 binding.
-
Figure 3: ChIP-seq Experimental Workflow for BRD9.
Protocol: Co-Immunoprecipitation (Co-IP) of BRD7 and p53
This protocol is designed to validate the interaction between endogenous BRD7 and p53 in a cell line such as MCF-7 (human breast cancer cell line with wild-type p53).[18]
Materials:
-
MCF-7 cells
-
Co-IP lysis buffer (non-denaturing)
-
Anti-BRD7 antibody (for immunoprecipitation)
-
Anti-p53 antibody (for western blotting)
-
Normal rabbit/mouse IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Reagents and equipment for western blotting
Procedure:
-
Cell Lysate Preparation:
-
Culture MCF-7 cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the lysate and incubate to reduce non-specific binding of proteins to the beads.
-
Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-BRD7 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to allow the beads to bind to the antibody.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads several times with Co-IP wash buffer to remove unbound proteins.
-
-
Elution and Western Blotting:
-
Elute the proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-p53 antibody to detect co-immunoprecipitated p53.
-
Also, probe a separate blot with an anti-BRD7 antibody to confirm the successful immunoprecipitation of BRD7.
-
Conclusion
BRD9 and BRD7, while both members of the bromodomain-containing protein family and integral components of SWI/SNF complexes, exhibit profoundly different biological functions. BRD9, as a subunit of the ncBAF complex, has been firmly established as an oncogenic factor in several cancers, making it a high-priority target for the development of novel anti-cancer therapies. The availability of potent and selective inhibitors and degraders of BRD9 has enabled a deeper understanding of its role in transcriptional regulation and has shown promising preclinical activity.
In contrast, BRD7, a component of the PBAF complex, acts as a tumor suppressor, primarily through its interactions with the p53 and BRCA1 pathways. Its frequent downregulation in tumors suggests that strategies to restore its function or expression could have therapeutic potential.
The continued investigation into the distinct roles of these two proteins will undoubtedly uncover further intricacies of chromatin remodeling in health and disease. The tools and protocols outlined in this guide are intended to facilitate this research, ultimately paving the way for the development of more effective and targeted therapies for a range of human diseases.
References
- 1. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Formation of the non-canonical BAF (ncBAF) complex [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. foghorntx.com [foghorntx.com]
- 12. researchgate.net [researchgate.net]
- 13. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]
- 14. BRD7 as key factor in PBAF complex assembly and CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BRD7 regulates cellular senescence and apoptosis in ALS by modulating p21 expression and p53 mitochondrial translocation respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of p53-RNA Interactions in Cultured Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. db.cngb.org [db.cngb.org]
Methodological & Application
Application Notes and Protocols for TP-472 in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing TP-472, a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9), in melanoma cell culture experiments. The protocols outlined below are based on established methodologies for evaluating the effects of TP-472 on cell viability, apoptosis, and protein expression.
Mechanism of Action
TP-472 is a small molecule inhibitor that targets the bromodomains of BRD7 and BRD9, which are components of the SWI/SNF chromatin remodeling complex. By inhibiting these proteins, TP-472 disrupts the reading of acetylated histone marks, leading to changes in gene expression. In melanoma, this inhibition results in the suppression of extracellular matrix (ECM)-mediated oncogenic signaling pathways and the induction of apoptosis, ultimately leading to a reduction in tumor cell growth and proliferation.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of TP-472 on various melanoma cell lines.
Table 1: Effect of TP-472 on Melanoma Cell Viability
| Cell Line | Assay Type | Treatment Time | IC50 Value (µM) | Observations |
| A375 | Clonogenic Assay | 2 weeks | Not specified | Strong inhibition of long-term survival at 5 µM and 10 µM. |
| SKMEL-28 | Clonogenic Assay | 2 weeks | Not specified | Strong inhibition of long-term survival at 5 µM and 10 µM. |
| M14 | Clonogenic Assay | 2 weeks | Not specified | Strong inhibition of long-term survival at 5 µM and 10 µM. |
| A2058 | Clonogenic Assay | 2 weeks | Not specified | Strong inhibition of long-term survival at 5 µM and 10 µM. |
Table 2: Induction of Apoptosis by TP-472 in Melanoma Cells
| Cell Line | Treatment | Treatment Time | % Apoptotic Cells | Fold Change vs. Control |
| A375 | 10 µM TP-472 | 48 hours | Data not specified | Significant increase |
| SKMEL-28 | 10 µM TP-472 | 48 hours | Data not specified | Significant increase |
| M14 | 10 µM TP-472 | 48 hours | Data not specified | Significant increase |
| A2058 | 10 µM TP-472 | 48 hours | Data not specified | Significant increase |
Table 3: Effect of TP-472 on Protein Expression in A375 Melanoma Cells (24-hour treatment)
| Target Protein | Treatment | Fold Change vs. Control (Densitometry) |
| Pro-Apoptotic Proteins | ||
| p53 | 10 µM TP-472 | Upregulated |
| BAX | 10 µM TP-472 | Upregulated |
| Cleaved Caspase-3 | 10 µM TP-472 | Upregulated |
| ECM-Related Proteins | ||
| Fibronectin | 10 µM TP-472 | Downregulated |
| ITGA5 (Integrin α5) | 10 µM TP-472 | Downregulated |
| COL1A1 (Collagen I) | 10 µM TP-472 | Downregulated |
Experimental Protocols
Melanoma Cell Culture
This protocol describes the routine culture of melanoma cell lines for use in experiments with TP-472.
Materials:
-
Melanoma cell lines (e.g., A375, SKMEL-28, M14, A2058)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture melanoma cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at the desired density.
-
Change the medium every 2-3 days.
Cell Viability Assay (Clonogenic Assay)
This protocol assesses the long-term effect of TP-472 on the proliferative capacity of melanoma cells.
Materials:
-
Melanoma cells
-
Complete growth medium
-
TP-472 (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed 500-1000 cells per well in 6-well plates and allow them to attach overnight.
-
The next day, treat the cells with various concentrations of TP-472 (e.g., 0, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared TP-472 every 3-4 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and quantify the colonies.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis in melanoma cells treated with TP-472 using flow cytometry.
Materials:
-
Melanoma cells
-
TP-472
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with 10 µM TP-472 or vehicle control (DMSO) for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is for examining the effect of TP-472 on the expression levels of specific proteins in melanoma cells.
Materials:
-
Melanoma cells
-
TP-472
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, BAX, Cleaved Caspase-3, Fibronectin, ITGA5, COL1A1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with 5 µM or 10 µM TP-472 or vehicle control for 24 hours.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: TP-472 Signaling Pathway in Melanoma.
Caption: General Experimental Workflow for TP-472.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of TP-472 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of TP-472, a potent BRD9/7 inhibitor, in a xenograft mouse model of melanoma. The information is based on preclinical studies demonstrating the efficacy of TP-472 in inhibiting tumor growth.
Quantitative Data Summary
The following table summarizes the key parameters for the in vivo administration of TP-472 in a mouse model of melanoma.
| Parameter | Value | Reference |
| Compound | TP-472 | [1] |
| Mouse Model | NOD scid gamma (NSG) mice | [1] |
| Tumor Model | Subcutaneous xenograft of A375-MA2 human melanoma cells | [1] |
| Dosage | 20 mg/kg body weight | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Vehicle | 0.5% methyl cellulose in water | [1] |
| Dosing Frequency | Every other day | [1] |
| Initiation of Treatment | When tumor volume reaches approximately 80–100 mm³ | [1] |
Experimental Protocols
Materials and Reagents
-
TP-472 (BRD9/7 inhibitor)
-
Methyl cellulose
-
Sterile water for injection
-
A375-MA2 human melanoma cells
-
NSG (NOD scid gamma) mice, 5-6 weeks old, male
-
Sterile syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Formulation of TP-472 Solution
-
Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. This will serve as the vehicle.
-
To prepare the dosing solution, weigh the appropriate amount of TP-472 to achieve a final concentration that allows for the administration of 20 mg/kg in a suitable injection volume (e.g., 100 µL per 20 g mouse).
-
Suspend the TP-472 powder in the 0.5% methyl cellulose vehicle.
-
Ensure the solution is thoroughly mixed to achieve a uniform suspension before each administration.
Xenograft Tumor Model Establishment
-
Culture A375-MA2 human melanoma cells under standard cell culture conditions.
-
Harvest the cells and resuspend them in a suitable sterile medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5 x 10⁶ A375-MA2 cells into the flank of each male NSG mouse.[1]
-
Monitor the mice regularly for tumor formation.
In Vivo Administration of TP-472
-
Once the tumors reach a volume of approximately 80–100 mm³, randomize the mice into treatment and control groups.[1] Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
For the treatment group, administer 20 mg/kg of the prepared TP-472 solution via intraperitoneal injection.
-
For the control group, administer an equivalent volume of the vehicle (0.5% methyl cellulose in water) via intraperitoneal injection.
-
Repeat the administrations every other day for the duration of the study.[1]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice according to approved institutional protocols and excise the tumors for further analysis.
Visualizations
Signaling Pathway of TP-472 in Melanoma
Caption: TP-472 inhibits BRD7/9, leading to reduced oncogenic signaling and induced apoptosis.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of TP-472 in a melanoma xenograft model.
References
Application Notes and Protocols for TP-472 in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-472 is a small molecule inhibitor targeting bromodomain-containing proteins BRD7 and BRD9, which are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] Recent studies have identified TP-472 as a potent inhibitor of melanoma cell growth, both in vitro and in vivo.[1][3] These findings suggest that TP-472 holds promise as a potential therapeutic agent for melanoma.
These application notes provide a comprehensive overview of the use of TP-472 in melanoma research, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.
Mechanism of Action
TP-472 exerts its anti-melanoma effects through a dual mechanism:
-
Suppression of Extracellular Matrix (ECM)-Mediated Oncogenic Signaling: TP-472 treatment leads to the downregulation of genes encoding various ECM proteins, such as integrins, collagens, and fibronectins.[1] This disrupts the tumor microenvironment and inhibits cancer cell growth and proliferation.
-
Induction of Apoptosis: TP-472 upregulates the expression of several pro-apoptotic genes, leading to programmed cell death in melanoma cells.[1][3]
The signaling pathways affected by TP-472 in melanoma are multifaceted, involving the downregulation of ECM organization and the upregulation of the p53 pathway and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of TP-472 in melanoma cell lines.
Table 1: In Vitro Efficacy of TP-472 in Melanoma Cell Lines
| Cell Line | Assay Type | Concentration (µM) | Observed Effect | Reference |
| A375 | Soft Agar Assay | 5 | Significant inhibition of colony formation | [3] |
| A375 | Soft Agar Assay | 10 | Stronger inhibition of colony formation | [3] |
| SKMEL-28 | Clonogenic Assay | 5 | Reduction in cell survival | [2] |
| SKMEL-28 | Clonogenic Assay | 10 | Significant reduction in cell survival | [2] |
| A375 | Apoptosis Assay (Annexin V) | 10 | Increased percentage of apoptotic cells | [3] |
| A375 | Wound Healing Assay | 10 | Inhibition of cell migration | [2] |
| A375 | Matrigel Invasion Assay | 10 | Reduction in cell invasion | [2] |
Table 2: In Vivo Efficacy of TP-472 in a Melanoma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| NSG Mice | A375-MA2 | TP-472 | 20 mg/kg (intraperitoneal, every other day) | Significant inhibition of subcutaneous tumor growth | [3] |
Signaling Pathways and Experimental Workflows
Figure 1: TP-472 Mechanism of Action in Melanoma.
Figure 2: In Vitro Experimental Workflow for TP-472.
Experimental Protocols
Cell Culture
Human melanoma cell lines A375 and SKMEL-28 can be obtained from ATCC. Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability - Clonogenic Assay
-
Seed 500-1000 melanoma cells per well in a 6-well plate.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of TP-472 (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO).
-
Incubate for 10-14 days, replacing the medium with fresh TP-472 or vehicle every 3-4 days.
-
After incubation, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with 0.5% crystal violet for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group relative to the vehicle control.
Cell Migration - Wound Healing (Scratch) Assay
-
Seed melanoma cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh low-serum (e.g., 1% FBS) medium containing TP-472 (e.g., 10 µM) or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each image.
-
Quantify the percentage of wound closure over time for each treatment group.
Cell Invasion - Matrigel Invasion Assay
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper chamber of a Transwell insert (8 µm pore size) with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for gelation.
-
Harvest melanoma cells and resuspend them in serum-free medium.
-
Seed the cells into the Matrigel-coated upper chamber.
-
In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).
-
Add TP-472 (e.g., 10 µM) or vehicle control to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
-
Compare the number of invaded cells between the TP-472 treated and vehicle control groups.
Apoptosis Assay - Annexin V Staining
-
Seed melanoma cells in a 6-well plate and treat with TP-472 (e.g., 10 µM) or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Western Blot Analysis
-
Treat melanoma cells with TP-472 (e.g., 10 µM) or vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., BAX, MDM2, CDKN1A, and ECM proteins) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Tumor Xenograft Study
-
Subcutaneously inject A375-MA2 melanoma cells into the flanks of immunodeficient mice (e.g., NSG mice).
-
Allow the tumors to reach a palpable size (e.g., 80-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer TP-472 (e.g., 20 mg/kg body weight, intraperitoneally) or vehicle control every other day.
-
Measure tumor volume (length × width² × 0.5) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare the tumor growth between the treatment and control groups.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis [mdpi.com]
TP-472: Exploring Therapeutic Potential Beyond Melanoma
Application Notes and Protocols for Researchers
Disclaimer: Publicly available preclinical and clinical data on the application of TP-472, a selective inhibitor of bromodomain-containing proteins BRD7 and BRD9, is currently limited to studies in melanoma. The following application notes and protocols are based on the known functions of its targets, BRD7 and BRD9, in other malignancies and are intended to guide exploratory research into the potential use of TP-472 in a broader range of cancers. Direct experimental evidence for the efficacy of TP-472 in the cancer types discussed below is not yet established.
Introduction to TP-472
TP-472 is a potent and selective small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family members BRD7 and BRD9.[1] It has demonstrated anti-tumor activity in preclinical models of melanoma by downregulating genes associated with the extracellular matrix (ECM) and inducing apoptosis.[2][3] The therapeutic potential of TP-472 in other cancer types can be inferred from the roles of its targets, BRD7 and BRD9, in the pathophysiology of various neoplasms.
Potential Applications in Other Cancer Types
Colorectal Cancer (CRC)
Rationale: While BRD7 has been described as a tumor suppressor in several cancers, recent studies have identified an oncogenic role for BRD7 in colorectal cancer.[4][5] In CRC, BRD7 is often upregulated and promotes cell proliferation and tumor growth by stabilizing the oncoprotein c-Myc.[2][4] This suggests that inhibition of BRD7 by TP-472 could be a viable therapeutic strategy for a subset of CRC patients.
Hypothesized Mechanism of Action in CRC:
Caption: Hypothesized TP-472 mechanism in colorectal cancer.
Experimental Protocol for Assessing TP-472 in CRC Cell Lines:
| Parameter | Protocol |
| Cell Lines | HCT116, SW620, SW480 (known to express varying levels of BRD7)[2] |
| Culture Conditions | Standard culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2) |
| TP-472 Treatment | Dose-response (e.g., 0.1, 1, 5, 10 µM) for 24, 48, and 72 hours |
| Viability Assay | MTT or CellTiter-Glo® assay to determine IC50 values |
| Western Blotting | Analyze levels of BRD7, c-Myc, and apoptosis markers (cleaved PARP, Caspase-3) |
| Colony Formation Assay | Assess long-term effects on clonogenic survival |
Cancers with Oncogenic BRD9 Activity
Rationale: BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as an oncogene in several cancer types.[3][6][7] Its overexpression is associated with tumor cell growth and proliferation. Inhibition of BRD9 has shown preclinical efficacy in acute myeloid leukemia (AML), synovial sarcoma, and malignant rhabdoid tumors.[8][9] Pan-cancer analyses suggest that BRD9 is elevated in a wide range of tumors and may play a role in lung and colon cancer progression through the Wnt/β-catenin signaling pathway.[8]
Hypothesized Role of BRD9 in Cancer:
Caption: General mechanism of BRD9 in promoting oncogenesis.
Experimental Protocol for Screening TP-472 in a Panel of Cancer Cell Lines:
| Parameter | Protocol |
| Cell Line Panel | Include cell lines from AML, synovial sarcoma, lung cancer, and other cancers with known BRD9 dependency. |
| High-Throughput Screening | Utilize automated liquid handling to perform dose-response viability assays (e.g., 96- or 384-well format). |
| Data Analysis | Calculate IC50 values for each cell line and correlate with BRD9 expression levels (from publicly available databases or internal RNA-seq/proteomics data). |
| Follow-up Studies | For sensitive cell lines, perform mechanistic studies including cell cycle analysis (flow cytometry), apoptosis assays (Annexin V staining), and western blotting for target engagement (BRD9) and downstream effectors. |
Experimental Workflows
The exploration of TP-472 in new cancer indications can follow a structured workflow, from initial hypothesis generation to preclinical validation.
Caption: Workflow for exploring new applications of TP-472.
Summary of Quantitative Data from Melanoma Studies
While data for other cancer types is not yet available, the following table summarizes the reported efficacy of TP-472 in melanoma models. This can serve as a benchmark for future studies in other indications.
| Assay | Cell Lines | Treatment | Result | Reference |
| Cell Viability | BRAF mutant melanoma lines | 5 and 10 µM TP-472 for 24h | Effective growth inhibition | [1] |
| Long-term Survival | M14, SKMEL-28, A375, A2058 | 5 and 10 µM TP-472 for 2 weeks | Strong inhibition of survival | [1] |
| In Vivo Tumor Growth | Melanoma xenograft mouse model | 20 mg/kg TP-472, i.p., 3x/week for 5 weeks | Significant inhibition of subcutaneous tumor growth | [1] |
Conclusion
TP-472 holds promise as a therapeutic agent in oncology beyond its initial characterization in melanoma. The oncogenic roles of its targets, BRD7 and BRD9, in a variety of other cancers, including colorectal cancer and hematological malignancies, provide a strong rationale for further investigation. The protocols and workflows outlined in these application notes are intended to facilitate the exploration of TP-472 in these and other cancer types, with the ultimate goal of expanding its clinical utility. Researchers are encouraged to employ a combination of in vitro and in vivo models to rigorously evaluate the efficacy and mechanism of action of TP-472 in new contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting BRD9 for Cancer Treatment: A New Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of TP-472 in Non-Cancerous Diseases: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
TP-472 is a potent and selective small molecule inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9). While its anti-cancer properties, particularly in melanoma, have been investigated, the potential utility of TP-472 in non-cancerous diseases remains an emerging area of research. This document provides detailed application notes and experimental protocols to facilitate the investigation of TP-472 in two key non-cancerous pathological processes: inflammation and fibrosis. These applications are proposed based on the known functions of BRD7 and BRD9 in regulating gene transcription and cellular signaling pathways implicated in these conditions.
Introduction
BRD7 and BRD9 are components of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of this complex has been implicated in a variety of diseases.
-
Inflammation: BRD7 has been shown to have an anti-inflammatory role by inhibiting the NF-κB signaling pathway.[1][2] Conversely, inhibition of BRD9 has been demonstrated to attenuate inflammatory responses in macrophages and potentiate the effects of glucocorticoids.[3][4][5][6] The dual inhibitory activity of TP-472 on BRD7 and BRD9 suggests a complex modulatory role in inflammatory processes that warrants further investigation.
-
Fibrosis: Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins. Inhibition of BRD9 has been shown to decrease the levels of ECM proteins, such as fibronectin, suggesting a potential anti-fibrotic effect.[7] Given that BRD4, another bromodomain-containing protein, is a known therapeutic target in fibrosis, exploring the role of BRD7/9 inhibition with TP-472 is a logical next step.
These application notes provide protocols for in vitro assays to explore the effects of TP-472 on inflammatory and fibrotic cellular models.
Product Information
| Product Name | TP-472 |
| Target(s) | BRD7/BRD9 Inhibitor |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Application 1: Modulation of Inflammatory Responses in Macrophages
Background
Macrophages are key players in the inflammatory response. Upon stimulation with pro-inflammatory signals like lipopolysaccharide (LPS), they produce a variety of inflammatory mediators, including cytokines such as TNF-α and IL-6. The NF-κB signaling pathway is a central regulator of this process. Given the opposing roles of BRD7 and BRD9 in regulating NF-κB signaling and inflammation, TP-472 presents a unique tool to dissect the combined effect of inhibiting both proteins on macrophage activation.
Suggested Experimental Protocol: In Vitro Macrophage Inflammation Assay
This protocol describes how to assess the effect of TP-472 on the production of inflammatory cytokines by macrophages stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
TP-472
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
TP-472 Treatment: Prepare a stock solution of TP-472 in DMSO. On the day of the experiment, prepare serial dilutions of TP-472 in cell culture medium. Pre-treat the cells with various concentrations of TP-472 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a negative control group with no LPS stimulation.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 300 x g for 10 minutes and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Data Analysis and Expected Outcomes
The results can be presented as the concentration of cytokines in the supernatant. It is hypothesized that TP-472 may modulate the production of TNF-α and IL-6. Due to the conflicting roles of BRD7 and BRD9, TP-472 could either enhance or suppress the inflammatory response, or have a context-dependent effect.
Table 1: Hypothetical Quantitative Data on TP-472 in an In Vitro Inflammation Model
| Treatment Group | TP-472 Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Untreated Control | 0 | < 10 | < 5 |
| LPS (100 ng/mL) + Vehicle | 0 | 1500 ± 120 | 800 ± 75 |
| LPS + TP-472 | 0.1 | 1350 ± 110 | 720 ± 60 |
| LPS + TP-472 | 1 | 900 ± 85 | 450 ± 50 |
| LPS + TP-472 | 10 | 450 ± 50 | 200 ± 30 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Diagram
Caption: Proposed mechanism of TP-472 in modulating NF-κB signaling.
Experimental Workflow Diagram
Caption: Workflow for in vitro macrophage inflammation assay.
Application 2: Inhibition of Fibrotic Processes in Fibroblasts
Background
The differentiation of fibroblasts into myofibroblasts is a hallmark of fibrosis, leading to excessive ECM deposition. This process is often driven by transforming growth factor-beta (TGF-β). Given that BRD9 inhibition has been shown to decrease ECM protein levels, TP-472 may have anti-fibrotic properties by preventing myofibroblast differentiation and ECM production.
Suggested Experimental Protocol: In Vitro Fibroblast-to-Myofibroblast Differentiation Assay
This protocol is designed to evaluate the effect of TP-472 on TGF-β-induced differentiation of fibroblasts into myofibroblasts.
Materials:
-
Human lung fibroblasts (e.g., IMR-90)
-
MEM (Minimum Essential Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human TGF-β1
-
TP-472
-
DMSO (vehicle control)
-
Sircol Soluble Collagen Assay Kit
-
Antibodies for Western blotting (α-SMA, Collagen I, β-actin)
-
6-well cell culture plates
Procedure:
-
Cell Culture: Culture human lung fibroblasts in MEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed fibroblasts in 6-well plates at a density of 2 x 10^5 cells/well and grow to 80% confluency.
-
Serum Starvation: Before treatment, serum-starve the cells in MEM with 0.5% FBS for 24 hours.
-
Treatment: Pre-treat the cells with different concentrations of TP-472 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
TGF-β Stimulation: Induce differentiation by adding TGF-β1 (5 ng/mL) to the medium and incubate for 48 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure soluble collagen using the Sircol assay.
-
Cell Lysate: Lyse the cells to extract total protein for Western blot analysis.
-
-
Collagen Assay: Quantify the amount of soluble collagen in the supernatant using the Sircol assay according to the manufacturer's protocol.
-
Western Blotting: Perform Western blotting on the cell lysates to detect the expression levels of α-SMA and Collagen I. Use β-actin as a loading control.
Data Analysis and Expected Outcomes
The anti-fibrotic effect of TP-472 can be determined by a reduction in collagen production and decreased expression of the myofibroblast marker α-SMA.
Table 2: Hypothetical Quantitative Data on TP-472 in an In Vitro Fibrosis Model
| Treatment Group | TP-472 Concentration (µM) | Soluble Collagen (µg/mL) | α-SMA Expression (relative to control) |
| Untreated Control | 0 | 10 ± 2 | 1.0 |
| TGF-β1 (5 ng/mL) + Vehicle | 0 | 50 ± 5 | 5.0 |
| TGF-β1 + TP-472 | 0.1 | 45 ± 4 | 4.5 |
| TGF-β1 + TP-472 | 1 | 30 ± 3 | 2.5 |
| TGF-β1 + TP-472 | 10 | 15 ± 2 | 1.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Diagram
Caption: Proposed mechanism of TP-472 in inhibiting TGF-β induced fibrotic gene expression.
Experimental Workflow Diagram
Caption: Workflow for in vitro fibroblast-to-myofibroblast differentiation assay.
Conclusion
The dual BRD7/9 inhibitor TP-472 holds potential for therapeutic applications beyond oncology. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of TP-472 on inflammation and fibrosis in vitro. Further studies are warranted to elucidate the precise mechanisms of action and to evaluate its efficacy in preclinical models of these diseases.
References
- 1. BRD7 plays an anti-inflammatory role during early acute inflammation by inhibiting activation of the NF-кB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD7 plays an anti-inflammatory role during early acute inflammation by inhibiting activation of the NF-кB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TP-472 in Studying SWI/SNF Complex Function
For Researchers, Scientists, and Drug Development Professionals
Introduction: The SWI/SNF Complex and the Role of TP-472
The SWItch/Sucrose Non-Fermentable (SWI/SNF) complex is a critical ATP-dependent chromatin remodeling machinery that plays a pivotal role in regulating gene expression. By altering the structure of chromatin, the SWI/SNF complex modulates the accessibility of DNA to transcription factors and other regulatory proteins, thereby influencing a wide range of cellular processes, including differentiation, proliferation, and DNA repair. The mammalian SWI/SNF complexes are heterogeneous and can be classified into three major sub-complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF). Each of these sub-complexes has a unique subunit composition that dictates its specific functions in the genome.
Mutations and dysregulation of SWI/SNF complex subunits are found in approximately 20% of all human cancers, highlighting their significance as tumor suppressors. Bromodomain-containing protein 9 (BRD9) and its paralog Bromodomain-containing protein 7 (BRD7) are integral subunits of the ncBAF and PBAF complexes, respectively. These proteins contain bromodomains that recognize and bind to acetylated lysine residues on histones, thereby targeting the SWI/SNF complex to specific chromatin regions.
TP-472 is a potent and cell-permeable small molecule inhibitor that targets the bromodomains of both BRD9 and BRD7.[1] By competitively binding to the acetyl-lysine binding pocket of these proteins, TP-472 displaces them from chromatin, leading to the disruption of the function of the ncBAF and PBAF complexes. This targeted inhibition makes TP-472 a valuable chemical probe for elucidating the specific roles of BRD7 and BRD9 in the broader context of SWI/SNF complex function in both normal physiology and disease states, particularly in cancer.
Mechanism of Action of TP-472
TP-472 acts as a competitive inhibitor of the bromodomains of BRD7 and BRD9. This inhibition prevents the recognition of acetylated histones, a key step in the recruitment of the PBAF and ncBAF complexes to their target gene promoters and enhancers. The downstream consequences of TP-472 treatment include alterations in chromatin accessibility, modulation of gene expression, and subsequent cellular effects such as cell cycle arrest and apoptosis. In melanoma, for instance, TP-472 has been shown to downregulate genes encoding extracellular matrix (ECM) proteins and upregulate pro-apoptotic genes, thereby inhibiting tumor growth.[2]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the activity of TP-472 in various assays as reported in the literature.
| Parameter | Value/Effect | Cell Line(s) | Assay Type | Reference |
| Inhibition of Cell Proliferation | Dose-dependent inhibition | SK-UT-1, MES-SA (uterine leiomyosarcoma) | Trypan Blue Exclusion | [3] |
| Strongest inhibitor among 32 epigenetic inhibitors | M14, SKMEL-28 (melanoma) | MTT Assay | [2] | |
| Induction of Apoptosis | Increased apoptosis | A375 (melanoma) | Not specified in abstract | [4] |
| Gene Expression Modulation | Downregulation of ECM protein genes | A375 (melanoma) | RNA Sequencing | [2] |
| Upregulation of pro-apoptotic genes | A375 (melanoma) | RNA Sequencing | [2] | |
| Decreased expression of AKT, GLI1, and GLI2 | SK-UT-1, MES-SA | Not specified in abstract | [3] | |
| Concentrations Used in Experiments | 1-25 µM for 48h | SK-UT-1, MES-SA | Cell Proliferation | [3] |
| 5 µM and 10 µM for 24h | A375 | RNA Sequencing | [2] | |
| 10 µM for 24h | A375 | Immunoblotting | [2] | |
| 10 µM for 48h | Melanoma cells | Apoptosis Assay | [4] |
Experimental Protocols
Herein are detailed methodologies for key experiments to study the function of the SWI/SNF complex using TP-472.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of TP-472 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TP-472 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of TP-472 in complete medium. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest TP-472 concentration.
-
Remove the medium from the wells and add 100 µL of the TP-472 dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for SWI/SNF Subunits and Downstream Targets
This protocol is for analyzing the protein levels of BRD7, BRD9, and downstream effector proteins following TP-472 treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
TP-472 (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD7, anti-BRD9, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of TP-472 or vehicle control for the specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by TP-472 using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
TP-472 (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat the cells with TP-472 or vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: RNA Sequencing and Data Analysis
This protocol provides a general workflow for analyzing transcriptome changes induced by TP-472.
Procedure:
-
Cell Culture and Treatment: Treat cells with TP-472 or vehicle control as described in previous protocols (e.g., A375 cells treated with 5 µM or 10 µM TP-472 for 24 hours).[2]
-
RNA Extraction: Extract total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent. Assess RNA quality and quantity.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing on a platform such as Illumina NovaSeq or HiSeq.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between TP-472-treated and control samples.
-
Pathway and Gene Ontology Analysis: Use tools like GSEA, DAVID, or Enrichr to identify biological pathways and functions that are enriched in the differentially expressed gene lists.
-
Visualizations
Caption: TP-472 inhibits BRD7/9, disrupting SWI/SNF function and leading to apoptosis.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Functional Role and Regulatory Mechanism of Bromodomain-Containing Protein 9 in Human Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis [mdpi.com]
Application Notes and Protocols for TP-472, a BRD9/7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-472 is a potent and selective small molecule inhibitor of the bromodomains of BRD9 and BRD7, which are components of the SWI/SNF chromatin remodeling complex.[1][2][3] As an epigenetic modulator, TP-472 holds significant promise in cancer research, particularly in melanoma, where it has been shown to suppress tumor growth.[4][5] These application notes provide detailed protocols for the preparation of TP-472 stock solutions and an overview of its mechanism of action.
Quantitative Data
The following table summarizes the key quantitative information for TP-472.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₃O₂ | [1] |
| Molecular Weight | 333.4 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1][3] |
| Solubility in DMSO | 16.67 mg/mL (50 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Experimental Protocols
Protocol for Preparation of a 10 mM TP-472 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of TP-472 in dimethyl sulfoxide (DMSO).
Materials:
-
TP-472 solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
Procedure:
-
Equilibrate TP-472: Allow the vial containing solid TP-472 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of TP-472 powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.334 mg of TP-472 (Molecular Weight = 333.4 g/mol ).
-
Dissolving:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed TP-472. For a 10 mM solution, if you weighed 3.334 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.
-
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
-
Note on Dilutions for Aqueous Solutions: When preparing working solutions in aqueous media (e.g., cell culture medium), it is recommended to make serial dilutions of the DMSO stock solution in DMSO first, and then add the final diluted DMSO solution to the aqueous medium. This helps to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Mechanism of Action and Signaling Pathways
TP-472 functions as a competitive inhibitor of the bromodomains of BRD9 and BRD7, preventing their interaction with acetylated lysine residues on histone tails and other proteins. This disruption of chromatin binding leads to altered gene expression.
In melanoma, inhibition of BRD9/7 by TP-472 has been shown to suppress oncogenic signaling pathways mediated by the extracellular matrix (ECM) and to induce apoptosis.[4][5] This is achieved through the downregulation of genes encoding for ECM components such as integrins, collagens, and fibronectins, and the upregulation of pro-apoptotic genes.
Below is a diagram illustrating the experimental workflow for preparing and using a TP-472 stock solution.
Caption: Workflow for TP-472 stock solution preparation and use.
The following diagram illustrates the proposed signaling pathway affected by TP-472.
Caption: TP-472 inhibits BRD9/7, altering gene expression to suppress oncogenic signaling and induce apoptosis.
References
Application Notes and Protocols for TP-472 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
TP-472 is a potent and selective small molecule inhibitor of bromodomain-containing proteins BRD7 and BRD9.[1][2][3][4] These proteins are critical components of chromatin remodeling complexes and act as "readers" of epigenetic marks, specifically acetylated lysine residues on histones. By inhibiting BRD7 and BRD9, TP-472 modulates gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of TP-472, with a focus on melanoma cell lines where its activity has been characterized.[1][2][3][4]
Mechanism of Action
TP-472 functions by competitively binding to the acetyl-lysine binding pockets of BRD7 and BRD9, preventing their interaction with acetylated histones. This disruption of chromatin binding leads to the downregulation of genes involved in oncogenic signaling pathways, particularly those related to the extracellular matrix (ECM).[1][2][3] Concurrently, TP-472 treatment results in the upregulation of several pro-apoptotic genes, ultimately inducing cell death in cancer cells.[1][2]
Data Presentation: TP-472 Treatment Parameters for In Vitro Assays
The following table summarizes the recommended treatment durations and concentrations for various in vitro assays based on studies investigating the effects of TP-472 and other BRD9 inhibitors.
| Assay Type | Cell Line Examples | TP-472 Concentration | Treatment Duration | Endpoint Measured | Reference |
| Short-Term Cell Viability | M14, SKMEL-28 | 0.1 - 10 µM | 5 days | Cell Viability (MTT Assay) | [5] |
| Long-Term Cell Survival | A375, SKMEL-28 | Various concentrations | 2 weeks | Colony Formation (Clonogenic Assay) | [1] |
| Apoptosis | Melanoma cell lines | 10 µM | 48 hours | Percentage of Apoptotic Cells (Annexin V Staining) | [1] |
| Gene Expression (qPCR) | User-defined | Various concentrations | User-defined | Changes in mRNA levels of target genes | |
| Protein Expression (Western Blot) | User-defined | Various concentrations | User-defined | Changes in protein levels of target and downstream effectors | |
| Chromatin Binding (ChIP) | User-defined | 0.8 µM (LP99) | User-defined | Disruption of BRD9-chromatin interaction |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of TP-472 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., M14, SKMEL-28)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin/Streptomycin)
-
TP-472 (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of TP-472 in complete growth medium from the 10 mM stock. The final concentrations should range from 0.1 µM to 10 µM. Include a DMSO vehicle control.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of TP-472 or DMSO.
-
Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with TP-472.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
TP-472 (10 mM stock in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to approximately 70-80% confluency.
-
Treat the cells with 10 µM TP-472 or a DMSO vehicle control in complete growth medium.
-
Incubate the cells for 48 hours at 37°C and 5% CO₂.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis
Objective: To analyze changes in the expression of specific proteins in response to TP-472 treatment.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
TP-472 (10 mM stock in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against BRD7, BRD9, c-Myc, or apoptosis-related proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of TP-472 or DMSO for the specified duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of TP-472.
Caption: Proposed signaling pathway of TP-472 action.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring TP-472 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for measuring the efficacy of TP-472, a potent inhibitor of bromodomain-containing proteins BRD7 and BRD9. The methodologies outlined below are designed to assess the anti-tumor effects of TP-472 in both cellular and in vivo models, with a focus on melanoma.
Introduction
TP-472 has been identified as a promising therapeutic agent, particularly in the context of melanoma.[1][2][3][4] Its mechanism of action involves the dual inhibition of BRD7 and BRD9, leading to the suppression of extracellular matrix (ECM)-mediated oncogenic signaling and the induction of apoptosis in cancer cells.[1][2][5] Accurate and reproducible methods for quantifying the efficacy of TP-472 are crucial for preclinical and clinical development. This document provides detailed protocols for key assays to evaluate its therapeutic potential.
Mechanism of Action: Signaling Pathway
TP-472 treatment of melanoma cells leads to a cascade of events that ultimately inhibit tumor growth. The primary mechanism involves the downregulation of genes encoding various ECM proteins, such as integrins, collagens, and fibronectins.[1] This disrupts the essential interactions between cancer cells and their microenvironment that are required for growth and proliferation.[1] Concurrently, TP-472 upregulates several pro-apoptotic genes, tipping the cellular balance towards programmed cell death.[1][5]
I. In Vitro Efficacy Assays
A series of in vitro assays are essential to determine the direct effects of TP-472 on cancer cell lines. These assays measure key cellular processes such as proliferation, survival, migration, and invasion.
A. Cell Viability and Proliferation
1. Clonogenic Assay (Long-Term Survival)
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity following treatment with TP-472.
Protocol:
-
Cell Seeding: Plate melanoma cells (e.g., A375, SKMEL-28) in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Treatment: After 24 hours, treat the cells with varying concentrations of TP-472 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining:
-
Wash the wells with phosphate-buffered saline (PBS).
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.
-
-
Quantification:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction relative to the vehicle control.
-
2. Soft Agar Assay (Anchorage-Independent Growth)
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.
Protocol:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium and add it to 6-well plates. Allow it to solidify.
-
Cell Suspension: Resuspend melanoma cells in a 0.3% agar solution in complete medium containing different concentrations of TP-472 or vehicle.
-
Top Agar Layer: Layer the cell suspension on top of the bottom agar layer.
-
Incubation: Incubate the plates for 2-3 weeks until colonies are visible.
-
Staining and Quantification:
-
Stain the colonies with a solution of p-iodonitrotetrazolium violet.
-
Image the plates and count the number and size of the colonies.
-
B. Cell Migration and Invasion
1. Wound Healing (Scratch) Assay
This assay is a straightforward method to assess cell migration.
Protocol:
-
Monolayer Culture: Grow melanoma cells to confluency in 6-well plates.
-
Scratch Creation: Create a "wound" or "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing TP-472 or vehicle.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
2. Matrigel Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Seed melanoma cells in the upper chamber in serum-free medium containing TP-472 or vehicle.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
C. Apoptosis Detection
1. Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat melanoma cells with TP-472 or vehicle for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
2. Immunoblotting for Apoptosis Markers
This technique measures the protein expression levels of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Lyse TP-472-treated and control cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate it with primary antibodies against pro-apoptotic proteins (e.g., BAX, MDM2, CDKN1A) and a loading control (e.g., ACTINB).
-
Incubate with a corresponding secondary antibody.
-
-
Detection: Visualize the protein bands using an appropriate detection reagent and imaging system.
II. In Vivo Efficacy Models
In vivo studies are critical for evaluating the systemic efficacy and potential toxicity of TP-472 in a living organism.
A. Xenograft Tumor Model
This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human melanoma cells (e.g., 5 x 10^6 A375-MA2 cells) into the flanks of immunodeficient mice (e.g., NSG mice).[5]
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer TP-472 (e.g., intraperitoneally) or vehicle according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions (length and width) regularly (e.g., weekly) using calipers.[5]
-
Data Analysis:
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) × 0.5.[5]
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
At the end of the study, excise the tumors for further analysis (e.g., histology, immunoblotting).
-
III. Molecular Analysis
To elucidate the molecular mechanisms underlying the efficacy of TP-472, transcriptomic and proteomic analyses are employed.
A. mRNA Sequencing
This technique provides a comprehensive view of the changes in gene expression following TP-472 treatment.
Protocol:
-
RNA Extraction: Treat melanoma cells with TP-472 or vehicle for a specified time (e.g., 24 hours). Extract total RNA from the cells.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
Sequencing: Perform high-throughput sequencing of the libraries.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by TP-472.
-
Conduct pathway analysis (e.g., Reactome-based functional pathway analysis) to identify the biological pathways affected by the treatment.[1]
-
B. Immunoblotting
As described in the apoptosis section, immunoblotting can also be used to validate the changes in protein expression of downregulated ECM proteins identified by mRNA sequencing.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro Efficacy of TP-472 on Melanoma Cell Lines
| Assay | Cell Line | TP-472 Concentration | Endpoint | Result (vs. Control) |
| Clonogenic Assay | A375, SKMEL-28 | 0.1 - 10 µM | Colony Formation | Dose-dependent decrease |
| Soft Agar Assay | A375 | 1 - 10 µM | Anchorage-Independent Growth | Significant inhibition |
| Wound Healing | A375 | 10 µM | Cell Migration | Significant suppression |
| Matrigel Invasion | A375 | 10 µM | Cell Invasion | Significant inhibition |
| Apoptosis Assay | Various | 10 µM | % Apoptotic Cells | Significant increase |
Table 2: In Vivo Efficacy of TP-472 in Xenograft Model
| Model | Treatment Group | Dose and Schedule | Endpoint | Result (vs. Vehicle) |
| A375-MA2 Xenograft | TP-472 | (Specify dose/schedule) | Tumor Volume | Significant reduction |
| Vehicle | (Specify vehicle/schedule) | Tumor Volume | Continued growth |
Table 3: Molecular Effects of TP-472 Treatment
| Analysis | Target Genes/Proteins | TP-472 Concentration | Result |
| mRNA Sequencing | ECM Genes (Integrins, Collagens) | 5 µM, 10 µM | Downregulation |
| Pro-apoptotic Genes (BAX, MDM2) | 5 µM, 10 µM | Upregulation | |
| Immunoblotting | ECM Proteins | 10 µM | Decreased Expression |
| Pro-apoptotic Proteins | 10 µM | Increased Expression |
Conclusion
The protocols and application notes provided herein offer a robust framework for the comprehensive evaluation of TP-472 efficacy. By employing a combination of in vitro and in vivo assays, alongside molecular analyses, researchers can gain a detailed understanding of the therapeutic potential of this promising BRD7/9 inhibitor. Consistent and standardized application of these methods will be crucial for advancing TP-472 through the drug development pipeline.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining TP-472 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-472 is a potent and selective small molecule inhibitor of the bromodomains of BRD7 and BRD9, which are components of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2][3] Preclinical studies have demonstrated its efficacy as a monotherapy in melanoma by suppressing extracellular matrix (ECM)-mediated oncogenic signaling and inducing apoptosis.[1][2][3] These findings suggest that TP-472 holds promise as a therapeutic agent. This document outlines the rationale and provides detailed protocols for investigating the combination of TP-472 with other cancer therapies to enhance its anti-tumor activity and overcome potential resistance mechanisms.
The principle of combination therapy in cancer is to target multiple, non-overlapping pathways essential for tumor growth and survival, leading to synergistic or additive effects. Based on the known mechanisms of BRD9 inhibitors and the pathways affected by TP-472, promising combination strategies include pairing it with cytotoxic chemotherapy, targeted therapies, and immunotherapy.
Rationale for Combination Therapies
1. Combination with Cytotoxic Chemotherapy:
BRD9 inhibitors have been shown to induce a G1 cell cycle arrest and apoptosis in cancer cells.[4][5] Combining TP-472 with DNA-damaging agents like doxorubicin or platinum-based drugs such as carboplatin could lead to enhanced cell killing. TP-472's ability to arrest cells in G1 may sensitize them to the effects of chemotherapeutic agents that are most effective during the S or M phases of the cell cycle. Preclinical evidence with the BRD9 inhibitor I-BRD9 has already demonstrated synergistic inhibitory effects with doxorubicin and carboplatin in rhabdoid tumor cell lines.[4][5]
2. Combination with Targeted Therapies:
In melanoma, where TP-472 has shown efficacy, combination with BRAF/MEK inhibitors is a logical step for BRAF-mutant melanomas.[3] Furthermore, given that BRD9 inhibition can impact gene transcription, combining TP-472 with inhibitors of other critical signaling pathways, such as PI3K/mTOR or CDK4/6, could result in a more profound and durable anti-tumor response. Another promising strategy for acute myeloid leukemia (AML) models involves combining BRD9 degraders with BCL-2 inhibitors like venetoclax, which has shown synergistic effects.[6]
3. Combination with Immunotherapy:
Epigenetic modulators can alter the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. By remodeling chromatin, TP-472 may increase the expression of tumor-associated antigens and MHC molecules, making tumor cells more visible to the immune system. This could potentially convert an immune "cold" tumor into a "hot" one, thereby sensitizing it to checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.
Data Presentation
Table 1: Preclinical Data for BRD9 Inhibitors in Combination Therapy
| BRD9 Inhibitor | Cancer Type | Combination Agent | Effect | Reference |
| I-BRD9 | Rhabdoid Tumor | Doxorubicin | Additive to Synergistic | [4][5] |
| I-BRD9 | Rhabdoid Tumor | Carboplatin | Additive to Synergistic | [4][5] |
| I-BRD9 | Rhabdoid Tumor | Vincristine | Antagonistic | [4][5] |
| AMX-883 (Degrader) | Acute Myeloid Leukemia | Venetoclax | Synergistic | [6] |
| AMX-883 (Degrader) | Acute Myeloid Leukemia | Azacitidine | Synergistic | [6] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of TP-472 with Doxorubicin in Melanoma Cell Lines
Objective: To determine the synergistic, additive, or antagonistic effects of combining TP-472 with doxorubicin on the proliferation of melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., SKMEL-28, A375, A2058)
-
TP-472 (stock solution in DMSO)
-
Doxorubicin (stock solution in water)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Methodology:
-
Cell Seeding: Seed melanoma cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of TP-472 and doxorubicin. For each drug, prepare a 2x concentrated serial dilution series.
-
Treatment: Treat the cells with the combination of TP-472 and doxorubicin by adding equal volumes of the 2x drug solutions. Include single-agent controls and a vehicle (DMSO) control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each drug concentration and combination.
-
Use software such as CompuSyn or Chalice to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: In Vivo Efficacy of TP-472 in Combination with an Anti-PD-1 Antibody in a Syngeneic Mouse Model of Melanoma
Objective: To evaluate the anti-tumor efficacy of TP-472 combined with an anti-PD-1 antibody in an immunocompetent mouse model.
Materials:
-
C57BL/6 mice
-
Syngeneic melanoma cell line (e.g., B16-F10)
-
TP-472 formulated for in vivo use
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Vehicle for TP-472
-
Calipers
-
Sterile PBS
Methodology:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 B16-F10 cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle + Isotype control
-
Group 2: TP-472 + Isotype control
-
Group 3: Vehicle + Anti-PD-1 antibody
-
Group 4: TP-472 + Anti-PD-1 antibody
-
-
Dosing Regimen:
-
Administer TP-472 daily via oral gavage at a predetermined optimal dose.
-
Administer the anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally twice a week.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry for immune cell infiltration).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the combination therapy compared to monotherapies.
-
Visualizations
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis | Semantic Scholar [semanticscholar.org]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 Inhibition, Alone or in Combination with Cytostatic Compounds as a Therapeutic Approach in Rhabdoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amphista’s AMX-883 shows synergy with venetoclax in AML | BioWorld [bioworld.com]
Troubleshooting & Optimization
potential off-target effects of TP-472
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding potential off-target effects of TP-472. As a small molecule inhibitor of BRD9 and BRD7, understanding its selectivity is crucial for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of TP-472?
A1: TP-472 is a potent inhibitor of the bromodomain BRD9 with a dissociation constant (Kd) of 33 nM. It exhibits high selectivity within the bromodomain family, with a greater than 30-fold selectivity over other bromodomains, with the exception of the highly homologous BRD7, for which it has a Kd of 340 nM[1].
Q2: Have any specific off-target effects of TP-472 been documented in the literature?
A2: Based on currently available public information, specific off-target effects of TP-472 on other protein families, such as kinases, have not been detailed in the scientific literature. The primary focus of published studies has been on its on-target effects as a BRD9/7 inhibitor in melanoma models.[2][3][4]
Q3: Why is it important to consider potential off-target effects for a seemingly selective inhibitor like TP-472?
A3: Small molecule inhibitors, even those with high on-target potency, can sometimes interact with other proteins, leading to off-target effects. These unintended interactions can produce unexpected biological responses in experimental systems, which could be misinterpreted as on-target effects. Therefore, it is a critical aspect of drug development and basic research to assess the selectivity of a compound to ensure that the observed phenotype is a true consequence of inhibiting the intended target.
Q4: What are some general approaches to assess the potential off-target effects of a small molecule inhibitor like TP-472?
A4: Several experimental strategies can be employed to profile the off-target interactions of a small molecule inhibitor. These include:
-
Kinome Scanning: Large-scale screening against a panel of kinases to identify potential kinase off-targets.
-
Proteome-wide Profiling: Techniques like chemical proteomics can identify direct binding partners of a compound in an unbiased manner.
-
Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor with the phenotype from a genetic knockdown (e.g., siRNA or CRISPR) of the intended target. Discrepancies may suggest off-target effects.
-
Safety Pharmacology and Toxicology Studies: In preclinical development, these studies are conducted to identify any adverse effects on major physiological systems.
Troubleshooting Guide
This guide is intended to help researchers troubleshoot experiments with TP-472 where unexpected results might be attributable to potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death or Reduced Viability at Low Concentrations | The compound may be inhibiting a protein essential for cell survival, which is not BRD9 or BRD7. | 1. Perform a dose-response curve and compare the IC50 for cell viability with the IC50 for target engagement (e.g., measuring downstream effects of BRD9/7 inhibition). A significant discrepancy may indicate off-target toxicity. 2. Attempt to rescue the phenotype by overexpressing BRD9 or BRD7. If the phenotype is not rescued, it is more likely to be an off-target effect. |
| Phenotype Does Not Match BRD9/7 Knockdown | The observed phenotype may be due to the inhibition of one or more off-target proteins. | 1. Perform RNAi or CRISPR-Cas9 mediated knockdown of BRD9 and BRD7 in your experimental system and compare the resulting phenotype with that of TP-472 treatment. 2. Consider performing a kinome scan or other broad selectivity profiling to identify potential off-targets. |
| Inconsistent Results Across Different Cell Lines | The expression levels of potential off-target proteins may vary between cell lines, leading to different phenotypic outcomes. | 1. Profile the expression of known or suspected off-target proteins in the cell lines being used. 2. Validate key findings in a second, unrelated cell line to ensure the observed effect is not cell-line specific. |
| Activation of an Unexpected Signaling Pathway | TP-472 may be binding to and modulating the activity of a protein in a different signaling pathway. | 1. Use pathway analysis tools on transcriptomic or proteomic data from TP-472 treated cells to identify unexpectedly altered pathways. 2. Validate the activation or inhibition of the unexpected pathway using techniques like Western blotting for key signaling nodes. |
Quantitative Data on TP-472 Selectivity
The following table summarizes the known binding affinities of TP-472. This table can be used as a template to record findings from your own off-target profiling experiments.
| Target | Assay Type | Binding Affinity (Kd) | Reference |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 33 nM | [1] |
| BRD7 | Isothermal Titration Calorimetry (ITC) | 340 nM | [1] |
| Your Off-Target of Interest | e.g., Kinome Scan | e.g., % Inhibition @ 1µM | Your Data |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling (Kinome Scan)
This protocol provides a general workflow for assessing the selectivity of TP-472 against a broad panel of kinases. This is typically performed as a service by specialized contract research organizations (CROs).
-
Compound Preparation: Prepare a stock solution of TP-472 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration Selection: Choose a screening concentration. A common starting point is 1 µM, which is significantly higher than the on-target IC50 to identify even weak off-target interactions.
-
Kinase Panel Selection: Select a kinase panel that provides broad coverage of the human kinome. Panels of over 400 kinases are commercially available.
-
Binding Assay: The CRO will perform a binding assay (e.g., competition binding assay) to measure the binding of TP-472 to each kinase in the panel.
-
Data Analysis: The results are typically reported as the percent inhibition of binding at the tested concentration. Hits are identified as kinases that show significant inhibition (e.g., >50% inhibition).
-
Follow-up Studies: For any identified hits, determine the IC50 or Kd to quantify the potency of the off-target interaction.
Protocol 2: Cellular Target Engagement Assay
This protocol can help to confirm if the observed cellular effects of TP-472 occur at concentrations consistent with target engagement.
-
Cell Culture: Culture your cells of interest under standard conditions.
-
Compound Treatment: Treat cells with a range of TP-472 concentrations for a specified period.
-
Target Engagement Marker: Identify a downstream biomarker of BRD9/7 inhibition. Based on the literature, TP-472 treatment leads to the downregulation of extracellular matrix (ECM) protein expression.[2][4] Select a robustly downregulated gene or protein (e.g., a specific collagen or integrin) as a biomarker.
-
Biomarker Analysis: Measure the levels of the selected biomarker using an appropriate method (e.g., qPCR for mRNA levels or Western blot for protein levels).
-
Dose-Response Analysis: Plot the biomarker levels against the TP-472 concentration and determine the IC50 for target engagement.
-
Comparison: Compare this IC50 value to the IC50 for any observed phenotype (e.g., cell viability). A close correlation suggests the phenotype is likely on-target.
Visualizations
Caption: Workflow for Identifying and Validating Potential Off-Target Effects.
Caption: On-Target vs. Potential Off-Target Signaling of TP-472.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
TP-472 solubility and stability issues
Disclaimer: The compound "TP-472" is used as a placeholder for the purpose of illustrating a technical support guide for a small molecule inhibitor with solubility and stability challenges. The data presented here is hypothetical and should not be considered as factual information for an actual compound with this designation.
This guide provides troubleshooting advice and frequently asked questions regarding the solubility and stability of the hypothetical kinase inhibitor, TP-472.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving TP-472?
For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For aqueous working solutions, it is crucial to first dissolve TP-472 in DMSO and then dilute this stock solution into your aqueous buffer. Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility.
Q2: I am observing precipitation of TP-472 when diluting my DMSO stock into aqueous media. How can I prevent this?
Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of TP-472 in your aqueous medium.
-
Use a carrier protein: Including a carrier protein like bovine serum albumin (BSA) at 0.1% to 0.5% in your final buffer can help maintain the solubility of TP-472.
-
Optimize the buffer composition: The pH and ionic strength of your buffer can influence solubility. A pH slightly away from the compound's isoelectric point may improve solubility.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated and can help keep the compound in solution.
Q3: What are the recommended storage conditions for TP-472?
-
Solid form: Store the solid compound at -20°C, protected from light and moisture.
-
DMSO stock solutions: Aliquot and store at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles. For short-term use, a stock solution can be stored at 4°C for up to one week.
-
Aqueous solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. Do not store TP-472 in aqueous buffers for extended periods, as this can lead to degradation and precipitation.
Q4: Is TP-472 stable at physiological pH (7.4)?
TP-472 exhibits moderate stability at physiological pH. However, prolonged incubation in aqueous buffers can lead to hydrolysis. It is advisable to limit the incubation time in aqueous solutions to the duration of the experiment.
Troubleshooting Guide
Issue 1: Inconsistent experimental results or loss of compound activity.
This may be due to compound degradation or precipitation.
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared aqueous working solutions of TP-472 for your experiments.
-
Verify stock solution integrity: If you suspect your DMSO stock has degraded, prepare a fresh stock from the solid compound.
-
Assess solubility in your specific medium: Use the protocol below to determine the solubility limit of TP-472 in your experimental buffer.
Issue 2: Visible precipitate in cell culture wells.
This indicates that the compound has crashed out of solution.
Troubleshooting Steps:
-
Review your dilution method: Ensure you are adding the DMSO stock to the aqueous buffer and mixing immediately and thoroughly.
-
Incorporate a solubilizing agent: As mentioned in the FAQ, consider adding BSA to your cell culture medium.
-
Decrease the final concentration: Test a range of lower concentrations to find the highest concentration that remains soluble.
Quantitative Data Summary
Table 1: Solubility of TP-472 in Various Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≈ 5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of TP-472 in Different Conditions
| Condition | Half-life (t½) | Notes |
| Solid (-20°C) | > 1 year | Protected from light and moisture |
| DMSO Stock (-80°C) | ≈ 6 months | Avoid freeze-thaw cycles |
| Aqueous Buffer (pH 7.4, 37°C) | ≈ 8 hours | Degradation is primarily due to hydrolysis |
Experimental Protocols
Protocol 1: Preparation of a 10 mM TP-472 Stock Solution in DMSO
-
Equilibrate the vial of solid TP-472 to room temperature before opening.
-
Weigh out the required amount of TP-472 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Determination of Aqueous Solubility using a Turbidimetric Method
-
Prepare a 10 mM stock solution of TP-472 in DMSO.
-
Create a series of dilutions of the DMSO stock in your aqueous buffer of choice (e.g., PBS, cell culture medium) in a 96-well plate. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Incubate the plate at the desired temperature (e.g., 37°C) for 1-2 hours.
-
Measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.
-
The concentration at which a significant increase in absorbance is observed corresponds to the solubility limit.
Visualizations
Caption: Experimental workflow for using TP-472.
Caption: Troubleshooting logic for TP-472 solubility issues.
Technical Support Center: Optimizing TP-472 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of TP-472 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TP-472 and what is its mechanism of action?
A1: TP-472 is a small molecule inhibitor that selectively targets bromodomain-containing proteins BRD7 and BRD9, with Kd values of 340 nM and 33 nM, respectively.[1] It exhibits over 30-fold selectivity for BRD9 over other bromodomain family members, with the exception of BRD7.[1] By inhibiting these epigenetic regulators, TP-472 can modulate gene expression. In melanoma, for instance, it has been shown to downregulate genes related to the extracellular matrix (ECM) and upregulate pro-apoptotic genes, thereby suppressing tumor growth.[2][3]
Q2: What is a good starting concentration for my in vitro experiments with TP-472?
A2: For initial in vitro cell-based assays, a concentration range of 5 µM to 10 µM is a well-documented starting point.[2][4] Studies on melanoma cell lines have demonstrated that TP-472 effectively inhibits cell growth at these concentrations.[2][4] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: I am not seeing the expected inhibitory effect of TP-472 in my cell-based assay. What could be the issue?
A3: There are several potential reasons for a lack of inhibitory activity. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure your TP-472 stock solution has not degraded. It is best to use freshly prepared solutions or aliquots that have been stored properly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[5][6]
-
Solubility: TP-472 may precipitate out of solution, especially when diluted into aqueous cell culture media. Visually inspect your working solutions for any cloudiness or precipitate.[6][7]
-
Cell Permeability: While TP-472 has shown efficacy in cell-based assays, poor cell permeability could be a factor in your specific cell line.
-
Assay Conditions: The duration of your experiment may be insufficient to observe an effect. Some studies have shown effects after 24 hours, while others involve longer-term exposures.[1][2]
Q4: How should I prepare and store TP-472 stock solutions?
A4: For initial stock solutions, using dimethyl sulfoxide (DMSO) is highly recommended.[8] To minimize degradation, it is best practice to prepare single-use aliquots of your stock solution and store them at -20°C for short-term and -80°C for long-term storage.[5][6] Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[6][7]
Q5: What are the known off-target effects of TP-472?
A5: The available literature highlights TP-472 as a selective inhibitor of BRD7 and BRD9.[1] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[9] If you observe unexpected phenotypes, it is crucial to validate that the effects are due to the inhibition of BRD7/9. This can be achieved by using a structurally unrelated inhibitor targeting the same proteins or a negative control analog.[7]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Aqueous Media
Symptoms:
-
Cloudiness or visible precipitate in the cell culture media after adding TP-472.
-
Inconsistent experimental results.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your working solution for any signs of precipitation.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is as low as possible (ideally <0.1%) in your final assay volume.[7]
-
Gentle Warming: Briefly warming the solution in a 37°C water bath can aid in dissolution.[8]
-
Sonication: Using a sonicator bath can help break up aggregates and improve solubility.[6]
-
Prepare Fresh Dilutions: Prepare fresh dilutions of TP-472 for each experiment to minimize the chance of precipitation over time.
Issue 2: High Background or Off-Target Effects
Symptoms:
-
Biological effects observed in the vehicle control (e.g., DMSO).
-
Unexpected cellular phenotypes not consistent with known BRD7/9 inhibition.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a dose-response experiment to identify the lowest effective concentration of TP-472 that produces the desired on-target effect.[9]
-
Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions, including the untreated control.[7]
-
Use Orthogonal Approaches: To confirm that the observed phenotype is due to the inhibition of BRD7/9, consider using a structurally different inhibitor with the same target or employing genetic approaches like siRNA or CRISPR to knockdown BRD7 and/or BRD9.[7]
Data Presentation
Table 1: Recommended Concentration Ranges for TP-472 in Preclinical Studies
| Experimental Model | Cell Line(s) | Concentration Range | Treatment Duration | Observed Effects | Reference |
| In Vitro (Cell Culture) | Melanoma (SKMEL-28, A375, A2058) | 5 µM - 10 µM | 24 - 48 hours | Inhibition of cell growth, downregulation of ECM genes, induction of apoptosis. | [2] |
| In Vitro (Cell Culture) | Embryonic Stem Cells | 1 µM - 3 µM | 24 - 216 hours | Concentration-dependent growth defects. | [1] |
| In Vivo (Mouse Model) | Melanoma Xenograft (A375-MA2 cells) | 20 mg/kg body weight | Every other day | Inhibition of tumor growth. | [2] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell-Based Assays
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
TP-472 Preparation: Prepare a fresh serial dilution of TP-472 from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of TP-472. Include a vehicle-only control (media with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), western blotting, or RT-qPCR.
Protocol 2: Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to confluency.
-
Create Wound: Create a "scratch" in the confluent monolayer using a sterile 10 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing either DMSO (vehicle control) or the desired concentration of TP-472.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).
-
Quantification: Measure the wound area at each time point using software like ImageJ to quantify cell migration.
Mandatory Visualizations
Caption: TP-472 signaling pathway in melanoma.
Caption: General experimental workflow for TP-472.
Caption: Troubleshooting logic for lack of TP-472 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Resistance to TP-472 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the BRD7/9 inhibitor, TP-472.
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles and interpret unexpected results when investigating resistance to TP-472.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased TP-472 efficacy in long-term cell culture | Development of acquired resistance through genetic or epigenetic alterations. | 1. Sequence key genes: Analyze genes in the TP-472 signaling pathway for mutations. 2. Assess protein expression: Use Western blotting to check for changes in BRD7/9 or downstream effector protein levels. 3. Evaluate pathway activation: Investigate activation of alternative signaling pathways (e.g., MAPK, PI3K/AKT). |
| High intrinsic resistance in a new cell line | Pre-existing mutations or expression profiles conferring resistance. | 1. Characterize the cell line: Perform baseline genomic and proteomic analysis. 2. Combination therapy screening: Test TP-472 in combination with other targeted inhibitors. |
| Inconsistent IC50 values across experiments | Experimental variability in cell density, reagent concentration, or incubation time. | 1. Standardize protocols: Ensure consistent cell seeding density and treatment duration.[1][2] 2. Validate reagents: Regularly check the quality and concentration of TP-472 stock solutions. |
| Tumor regrowth in vivo after initial response | Emergence of a resistant sub-population of cancer cells. | 1. Biopsy and analyze resistant tumors: Compare the molecular profile of resistant tumors to treatment-naive tumors.[3] 2. Test combination therapies in vivo: Evaluate the efficacy of TP-472 with other agents in animal models.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TP-472?
A1: TP-472 is a small molecule inhibitor of bromodomain-containing proteins 7 and 9 (BRD7 and BRD9).[6] By inhibiting these proteins, TP-472 downregulates the expression of genes involved in the extracellular matrix (ECM) and oncogenic signaling, while upregulating pro-apoptotic genes, leading to decreased cancer cell growth and proliferation.[6][7][8]
Q2: What are the potential mechanisms of resistance to TP-472?
A2: While specific resistance mechanisms to TP-472 are still under investigation, potential mechanisms can be extrapolated from general principles of targeted therapy resistance. These may include:
-
On-target resistance: Mutations in the BRD7 or BRD9 genes that prevent TP-472 from binding effectively.[9]
-
Off-target resistance: Activation of alternative "bypass" signaling pathways that promote cell survival and proliferation, even when BRD7/9 are inhibited.[9][10] This could involve pathways like MAPK or PI3K/AKT.[10]
-
Drug efflux: Increased expression of drug efflux pumps that actively remove TP-472 from the cell.
-
Epigenetic alterations: Changes in the chromatin landscape that reduce the cell's dependency on BRD7/9.
Q3: How can I determine if my cells have developed resistance to TP-472?
A3: You can assess resistance by performing a dose-response assay to determine the IC50 value of TP-472 in your cell line. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance. This should be complemented with molecular analyses to understand the underlying mechanisms.
Q4: What strategies can be employed to overcome TP-472 resistance in my experiments?
A4: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining TP-472 with inhibitors of potential bypass pathways (e.g., MEK inhibitors, PI3K inhibitors) can be effective.[4][5]
-
Dose Escalation: In some cases, increasing the concentration of TP-472 may overcome resistance, although this needs to be carefully evaluated for off-target effects.
-
Targeting Downstream Effectors: Identify and target key downstream proteins that are no longer effectively regulated by TP-472 in resistant cells.
Experimental Protocols
Protocol 1: Generation of a TP-472 Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to TP-472 through continuous exposure.
Methodology:
-
Initial Seeding: Plate the parental cancer cell line at a low density.
-
Initial Treatment: Treat the cells with TP-472 at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of TP-472 in a stepwise manner.
-
Maintenance Culture: Maintain the resistant cell line in a medium containing a constant concentration of TP-472 to ensure the stability of the resistant phenotype.
-
Validation: Regularly confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line using a cell viability assay (e.g., MTT or CellTiter-Glo).
Protocol 2: Analysis of Bypass Signaling Pathway Activation
This protocol outlines the steps to investigate the activation of alternative signaling pathways in TP-472 resistant cells using Western blotting.
Methodology:
-
Cell Lysis: Lyse both parental (sensitive) and TP-472 resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key phosphorylated (activated) and total proteins in suspected bypass pathways (e.g., p-ERK/ERK, p-AKT/AKT).
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative activation of the signaling pathways in resistant versus parental cells.
-
Visualizations
Caption: Mechanism of action of TP-472.
Caption: Experimental workflow for investigating TP-472 resistance.
Caption: Logic diagram of bypass signaling in TP-472 resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. medscape.com [medscape.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. theros1ders.org [theros1ders.org]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: TP-472 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP-472, a potent BRD9/7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TP-472?
A1: TP-472 is a small molecule inhibitor that targets the bromodomains of BRD9 and BRD7, which are components of the SWI/SNF chromatin remodeling complex.[1][2] By binding to these bromodomains, TP-472 prevents their interaction with acetylated histones, leading to the modulation of gene expression. In melanoma, this has been shown to suppress oncogenic signaling pathways and induce apoptosis.[1][2]
Q2: What are the known cellular effects of TP-472 in cancer cell lines?
A2: In melanoma cell lines, TP-472 has been demonstrated to inhibit cell growth and proliferation, induce apoptosis, and reduce cell migration and invasion.[1] It achieves this by downregulating the expression of genes involved in the extracellular matrix (ECM) and upregulating pro-apoptotic genes.[1][2]
Q3: What is the recommended solvent and storage condition for TP-472?
A3: TP-472 is soluble in Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the selectivity profile of TP-472?
A4: TP-472 is a dual inhibitor of BRD9 and BRD7. While it is highly potent against these two bromodomains, it is important to consider potential effects related to the inhibition of both targets in your experimental design.
Troubleshooting Guide
Unexpected Result 1: Low Potency or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure TP-472 has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions in high-quality, anhydrous DMSO. |
| Solubility Issues | After diluting the DMSO stock in aqueous cell culture media, visually inspect for any precipitation. Perform a stepwise dilution to minimize "solvent shock." Ensure the final DMSO concentration is at a non-toxic level for your cells (typically <0.1%). |
| Cell Line Resistance | The sensitivity to BRD9/7 inhibition can vary between cell lines. Confirm the expression of BRD9 and BRD7 in your cell line of interest. Consider testing a range of concentrations to determine the optimal working concentration. |
| Incorrect Assay Conditions | Optimize the treatment duration and cell density for your specific assay. Ensure that the assay readout is appropriate for detecting the expected cellular phenotype (e.g., apoptosis, proliferation). |
Unexpected Result 2: High Cytotoxicity in Control Cells
| Potential Cause | Troubleshooting Steps |
| DMSO Toxicity | Prepare a vehicle control with the same final concentration of DMSO as your TP-472 treated samples. If toxicity is observed in the vehicle control, reduce the final DMSO concentration. |
| Off-Target Effects | While TP-472 is selective for BRD9/7, high concentrations may lead to off-target effects. Perform dose-response experiments to identify the lowest effective concentration. Consider using a structurally distinct BRD9/7 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
| Cellular Sensitivity | Some cell lines may be inherently more sensitive to perturbations in chromatin remodeling. Reduce the initial concentration of TP-472 and gradually increase it to find a suitable experimental window. |
Unexpected Result 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Regularly test for mycoplasma contamination. |
| Inconsistent Compound Handling | Prepare fresh dilutions of TP-472 for each experiment from a master stock. Ensure accurate and consistent pipetting. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and instrument settings. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of TP-472 (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blotting for Apoptosis Markers
-
Cell Lysis: Treat cells with TP-472 or vehicle control for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: TP-472 Signaling Pathway in Melanoma.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing TP-472 Toxicity In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the BRD9/7 inhibitor, TP-472, in in vivo experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of TP-472 that could contribute to in vivo toxicity?
A1: TP-472 is an inhibitor of bromodomain-containing proteins BRD7 and BRD9. Its therapeutic effect in melanoma models is attributed to the downregulation of cancer-promoting signaling pathways and the induction of apoptosis.[1][2][3] While targeted apoptosis in cancer cells is the desired outcome, off-target effects on healthy tissues could be a potential source of toxicity.
Q2: What are the general signs of toxicity to monitor for in animals treated with TP-472?
A2: General signs of toxicity in animal models can include, but are not limited to:
-
Weight loss
-
Reduced food and water intake
-
Changes in behavior (e.g., lethargy, social isolation)
-
Ruffled fur or poor grooming
-
Changes in posture or gait
-
Signs of pain or distress
Q3: How should I determine the optimal, non-toxic dose of TP-472 for my in vivo efficacy studies?
A3: A dose-escalation study to determine the Maximum Tolerated Dose (MTD) is recommended. This involves administering increasing doses of TP-472 to different cohorts of animals and closely monitoring for signs of toxicity. The MTD is typically defined as the highest dose that does not cause unacceptable toxicity.
Q4: Are there any formulation strategies that can help minimize the toxicity of TP-472?
A4: While specific formulation strategies for reducing TP-472 toxicity have not been published, general principles for formulating small molecule inhibitors for in vivo use can be applied. These may include the use of solubility-enhancing excipients or controlled-release formulations to optimize the pharmacokinetic profile and reduce peak plasma concentrations, which can sometimes be associated with toxicity.
Troubleshooting Guides
| Problem | Possible Causes | Suggested Actions |
| Significant weight loss (>15%) in the treatment group. | High dose of TP-472, formulation issues leading to poor tolerability, off-target toxicity. | 1. Immediately reduce the dose of TP-472.2. Consider reformulating the compound to improve solubility and bioavailability.3. Euthanize animals that exceed a predetermined weight loss threshold as per ethical guidelines.4. Conduct a thorough necropsy and histopathological analysis of major organs to identify any tissue damage. |
| No observable therapeutic effect at a well-tolerated dose. | Poor bioavailability of the compound, rapid metabolism, insufficient dose. | 1. Verify the formulation and route of administration are appropriate for achieving adequate exposure.2. Conduct pharmacokinetic studies to determine the plasma and tumor concentrations of TP-472.3. If exposure is low, consider reformulating or increasing the dose, while carefully monitoring for toxicity. |
| Variability in response and toxicity within the same treatment group. | Inconsistent dosing, animal-to-animal variation in metabolism, underlying health issues in some animals. | 1. Ensure accurate and consistent administration of the compound.2. Increase the number of animals per group to improve statistical power.3. Exclude animals with pre-existing health conditions from the study. |
Quantitative Data Summary
The following tables are templates for researchers to record and analyze their own experimental data during TP-472 in vivo studies.
Table 1: Example Dose-Escalation Study Data for TP-472
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Clinical Score (0-5) | Mortality | Notes |
| Vehicle Control | +5% | 0 | 0/5 | |
| 10 | +3% | 0 | 0/5 | |
| 25 | -2% | 1 | 0/5 | Minor piloerection observed. |
| 50 | -10% | 3 | 1/5 | Significant weight loss and lethargy. |
| 100 | -20% | 5 | 3/5 | Severe toxicity observed. |
Table 2: Example Hematological and Serum Chemistry Data
| Parameter | Vehicle Control | TP-472 (25 mg/kg) | TP-472 (50 mg/kg) |
| White Blood Cells (x10^9/L) | |||
| Red Blood Cells (x10^12/L) | |||
| Hemoglobin (g/dL) | |||
| Platelets (x10^9/L) | |||
| Alanine Aminotransferase (ALT) (U/L) | |||
| Aspartate Aminotransferase (AST) (U/L) | |||
| Blood Urea Nitrogen (BUN) (mg/dL) | |||
| Creatinine (mg/dL) |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of TP-472 in Mice
-
Animal Model: Select a suitable mouse strain for your study (e.g., athymic nude mice for xenograft models).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., n=5 per group), including a vehicle control group.
-
Dose Selection: Based on in vitro data, select a starting dose and several escalating dose levels of TP-472.
-
Formulation: Prepare a stable and injectable formulation of TP-472 and the vehicle control.
-
Administration: Administer TP-472 via the intended route (e.g., intraperitoneal, oral gavage) for a defined period (e.g., 14 days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Perform blood collection for hematology and serum chemistry analysis at the end of the study.
-
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Analyze the data to determine the highest dose that does not cause significant toxicity.
Visualizations
Caption: Workflow for an in vivo MTD study.
Caption: Decision tree for managing in-study toxicity.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting TP-472 Western Blot Results
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for western blot experiments involving TP-472. The following sections address common issues in a question-and-answer format, supplemented with detailed protocols, quantitative data summaries, and workflow diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common problems encountered during western blotting and offers potential causes and solutions.
Problem 1: Weak or No Signal
Question: Why am I not seeing any bands on my western blot, or why is the signal very faint?
Answer: A weak or absent signal is a frequent issue that can arise from multiple stages of the western blot protocol. The following are common causes and their corresponding solutions.
-
Antibody Issues:
-
Cause: The primary or secondary antibody concentration may be too low, or the antibodies may not be compatible.[1][2][3] For instance, using a mouse primary antibody with an anti-goat secondary antibody will result in no signal.[2] Additionally, the antibody may not be specific for the target protein in the species being tested.[2]
-
Solution: Optimize the antibody concentrations by performing a titration or dot blot.[4][5][6] Start with the manufacturer's recommended dilution and test a range around that value.[7][8] Ensure the secondary antibody is specific for the host species of the primary antibody.[3] If possible, include a positive control to verify that the antibody is working and the protein of interest is expressed in the sample.[1][9]
-
-
Insufficient Protein or Antigen:
-
Cause: The amount of protein loaded onto the gel may be insufficient, or the target protein may have a low abundance in your sample.[2][10][11] Sample degradation due to proteases can also lead to a loss of the target antigen.[12][13]
-
Solution: Ensure you are loading an adequate amount of protein, typically 20-30 µg of cell lysate per lane.[2][14] If the target protein is known to have low expression, consider using protein enrichment techniques like immunoprecipitation.[11][12] Always add protease inhibitors to your lysis buffer and keep samples on ice to prevent degradation.[1][9][12]
-
-
Inefficient Protein Transfer:
-
Cause: Proteins may not have transferred successfully from the gel to the membrane.[15][16] This can be due to issues like air bubbles between the gel and membrane, incorrect assembly of the transfer sandwich, or use of a membrane that was not properly activated (e.g., PVDF membranes require pre-soaking in methanol).[2][9]
-
Solution: After transfer, use a reversible protein stain like Ponceau S to visualize total protein on the membrane and confirm transfer efficiency.[2][15][17] Ensure the transfer sandwich is assembled correctly with good contact between the gel and membrane, and that all required activation steps for the membrane are followed.[2]
-
-
Detection Reagent Issues:
-
Cause: The detection substrate may be expired, inactive, or improperly stored.[2][10][15] For horseradish peroxidase (HRP)-conjugated antibodies, the presence of sodium azide in buffers will irreversibly inhibit HRP activity.[2][10]
-
Solution: Use fresh, properly stored detection reagents and confirm they have not expired.[2][10] Ensure none of your buffers contain sodium azide if you are using HRP-conjugated antibodies.[10] If the signal is weak, you can try a more sensitive substrate or increase the film exposure time.[1][10]
-
Problem 2: High Background
Question: My blot has a dark, uniform background, making it difficult to see my specific bands. What causes this and how can I fix it?
Answer: High background can obscure the specific signal from your protein of interest.[18] This is often due to non-specific binding of antibodies.
-
Inadequate Blocking:
-
Cause: The blocking step is crucial to prevent antibodies from binding non-specifically to the membrane.[18] Insufficient blocking time or an inappropriate blocking agent can lead to high background.[16][19]
-
Solution: Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[6][19][20] You can also try increasing the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[18][19] If using phospho-specific antibodies, switch from non-fat milk to BSA, as milk contains phosphoproteins like casein that can cause cross-reactivity.[8][18][21]
-
-
Antibody Concentration Too High:
-
Cause: Excessive concentrations of either the primary or secondary antibody can lead to increased non-specific binding and high background.[6][16]
-
Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[12][21] Try using a higher dilution of your antibodies.[12][20] You can also perform a control experiment with only the secondary antibody to check if it is the source of the non-specific binding.[6][20]
-
-
Insufficient Washing:
-
Cause: Inadequate washing steps will fail to remove unbound antibodies, contributing to background noise.[16]
-
Solution: Increase the number and duration of your wash steps.[19][20] For example, perform 4-5 washes of 5 minutes each.[13][19] Adding a detergent like Tween-20 to a final concentration of 0.05-0.1% in the wash buffer can also help reduce background.[10][19]
-
-
Membrane Handling:
Problem 3: Non-Specific Bands
Question: I see my target band, but there are other unexpected bands on the blot. What are they and how do I get rid of them?
Answer: The appearance of multiple, non-specific bands can be caused by several factors, from antibody specificity to sample preparation.
-
Antibody Specificity and Concentration:
-
Cause: The primary antibody may have a high concentration, causing it to bind to other proteins with lower affinity.[13][22] Alternatively, the antibody itself may be polyclonal or have low specificity, leading to cross-reactivity with other proteins.[13][22]
-
Solution: Reduce the concentration of the primary antibody.[10][13] Incubating the primary antibody at 4°C overnight instead of at room temperature can also decrease non-specific binding.[6][22] If the problem persists, consider trying a different, more specific (e.g., monoclonal) antibody against your target protein.[13]
-
-
Sample Degradation:
-
Cause: If your protein of interest has been degraded by proteases, you may see extra bands at molecular weights lower than expected.[1][13]
-
Solution: Always prepare fresh lysates and add protease inhibitors to the sample buffer.[1][12] Keep samples on ice throughout the preparation process to minimize enzymatic activity.[1][12]
-
-
Post-Translational Modifications or Isoforms:
-
Cause: Extra bands could represent different isoforms, cleavage fragments, or post-translationally modified versions (e.g., glycosylated, phosphorylated) of your target protein.[1]
-
Solution: Check the literature or databases like Swiss-Prot to see if your protein is known to have isoforms or common modifications that could explain the extra bands.[1]
-
Problem 4: Uneven or Smeared Bands
Question: Why do my protein bands look distorted, smeared, or uneven across the gel?
Answer: Distorted bands are often a result of issues during sample preparation or gel electrophoresis.
-
Sample Preparation and Loading:
-
Cause: Loading too much protein can cause bands to smear or appear distorted.[10][14] Viscous samples, often due to excess DNA, can also run unevenly.[10]
-
Solution: Reduce the amount of protein loaded per lane; 10-15 µg of cell lysate is often sufficient for good resolution in mini-gels.[10] To reduce viscosity from DNA, sonicate the cell lysate before loading.[23][24] Ensure all empty wells are filled with sample buffer to allow the gel to run evenly.[25]
-
-
Gel Electrophoresis Issues:
-
Cause: Running the gel at too high a voltage can generate excess heat, causing bands to smile or curve.[14] An improperly prepared or non-uniform gel can also lead to uneven migration of proteins.[11]
-
Solution: Run the gel at a lower, constant voltage and consider using an ice pack in the tank to prevent overheating.[14][20] If you cast your own gels, take care to ensure they are uniform and have polymerized completely.[11][14]
-
Quantitative Data Summary
The following tables provide recommended starting points for key quantitative parameters in your western blot protocol. Optimization may be necessary for your specific experiment.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Recommended Starting Dilution Range | Source(s) |
| Primary Antibody | 1:250 to 1:4,000 | [4][8] |
| Secondary Antibody | 1:2,500 to 1:40,000 | [4] |
Note: Always consult the manufacturer's datasheet for the recommended dilution for your specific antibody.[7][8]
Table 2: Protein Loading and Incubation Parameters
| Parameter | Recommended Range/Time | Source(s) |
| Protein Load (Cell Lysate) | 20 - 50 µg per lane | [14][25] |
| Blocking Incubation | 1-2 hours at Room Temp or Overnight at 4°C | [4][20][26] |
| Primary Antibody Incubation | 1-2 hours at Room Temp or Overnight at 4°C | [25] |
| Secondary Antibody Incubation | 30 minutes to 2 hours at Room Temp | [5][25] |
| Washing Steps | 3-5 washes of 5-15 minutes each | [4][20][24][25] |
Experimental Protocols
General Western Blot Protocol
This protocol provides a standard workflow for performing a western blot experiment.
-
Sample Preparation (Cell Lysis):
-
Wash cultured cells with ice-cold PBS.[23]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors to the cells.[23][26]
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.[23][24]
-
Agitate for 30 minutes at 4°C.[23] To reduce viscosity, sonicate the sample for 10-15 seconds.[23][24]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[23]
-
Transfer the supernatant (protein lysate) to a new tube.[23]
-
Determine the protein concentration using a protein assay (e.g., BCA).[23]
-
Add Laemmli sample buffer to your protein sample (typically to a final concentration of 1x) and boil at 95-100°C for 5 minutes.[23][24]
-
-
SDS-PAGE (Gel Electrophoresis):
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer.[23]
-
Activate the membrane (e.g., soak PVDF in methanol).[9]
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper), ensuring no air bubbles are trapped between the gel and membrane.[2][23]
-
Transfer the proteins from the gel to the membrane. This can be done overnight at a low current (e.g., 10 mA) in a cold room or for 1-2 hours at a higher voltage (e.g., 100V).[23]
-
-
Immunodetection:
-
(Optional) After transfer, rinse the membrane with water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.[15][23]
-
Block the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[20][25]
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[20][24]
-
Wash the membrane three to five times for 5-15 minutes each in wash buffer (e.g., TBST).[20][24][25]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[24][25]
-
Wash the membrane again three to five times for 5-15 minutes each in wash buffer.[24][25]
-
-
Signal Detection:
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships to aid in your experimental planning and troubleshooting.
Caption: Standard workflow for a chemiluminescent western blot experiment.
Caption: Decision tree for troubleshooting common western blot issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. arp1.com [arp1.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. youtube.com [youtube.com]
- 9. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. arp1.com [arp1.com]
- 14. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 15. westernblot.cc [westernblot.cc]
- 16. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. arp1.com [arp1.com]
- 20. researchgate.net [researchgate.net]
- 21. sinobiological.com [sinobiological.com]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. research.stowers.org [research.stowers.org]
- 26. Western blot protocol | Abcam [abcam.com]
TP-472 Experimental Outcomes: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP-472. The information aims to address potential variability in experimental outcomes and offer solutions for protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What is TP-472 and what is its primary mechanism of action?
TP-472 is a small molecule inhibitor that selectively targets the bromodomains of BRD9 and BRD7, with Kd values of 33 nM and 340 nM, respectively.[1] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. By binding to the bromodomains of BRD9 and BRD7, TP-472 disrupts their function within chromatin remodeling complexes, such as the non-canonical BAF (ncBAF) complex for BRD9. This interference with chromatin remodeling leads to changes in gene expression that can inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[2][3]
Q2: What are the known cellular effects of TP-472?
In various cancer cell lines, particularly melanoma and uterine leiomyosarcoma, TP-472 has been shown to:
-
Inhibit cell growth and proliferation: It demonstrates a dose-dependent inhibitory effect on the proliferation of cancer cells.
-
Induce apoptosis: Treatment with TP-472 leads to an upregulation of pro-apoptotic genes.[3][4]
-
Cause cell cycle arrest: It can halt the progression of the cell cycle in cancer cells.
-
Downregulate extracellular matrix (ECM) proteins: TP-472 treatment has been shown to decrease the expression of genes encoding various ECM proteins like integrins, collagens, and fibronectins.[3]
Q3: What are the recommended solvent and storage conditions for TP-472?
TP-472 is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). For long-term storage, it should be kept at -20°C.[1] The compound is stable for at least 4 years under these conditions.[1] It is advisable to avoid repeated freeze-thaw cycles to maintain its integrity.[5]
Q4: Is there a negative control available for TP-472?
Yes, TP-472N is available as a negative control for TP-472. It is an inactive analog that can be used in parallel experiments to help distinguish on-target effects from off-target or non-specific effects.[5]
Troubleshooting Guide
Problem: I am observing high variability or inconsistent results in my experiments with TP-472.
High variability in experimental outcomes can arise from several factors. Below are potential causes and troubleshooting steps to address them.
Suboptimal Inhibitor Concentration
-
Possible Cause: The concentration of TP-472 may not be optimal for the specific cell line or assay being used. Too low a concentration may result in weak or no effect, while excessively high concentrations can lead to off-target effects.[5]
-
Solution:
-
Perform a dose-response experiment: Test a broad range of TP-472 concentrations (e.g., 0.1 µM to 30 µM) to determine the optimal effective concentration (EC50) for your specific experimental setup.[5]
-
Consult literature for starting concentrations: Studies on melanoma cell lines have shown effects at concentrations of 5 µM and 10 µM.[3]
-
Cell Line-Specific Differences
-
Possible Cause: Cancer cell lines can exhibit significant genetic and phenotypic heterogeneity, even between different passages of the same line. This can lead to variations in the expression levels of BRD9, BRD7, or other critical pathway components, ultimately affecting the cellular response to TP-472.
-
Solution:
-
Characterize your cell line: If possible, verify the expression of BRD9 and BRD7 in your cell line using methods like Western Blot or qPCR.
-
Use multiple cell lines: If feasible, test the effects of TP-472 on a panel of cell lines to understand the spectrum of sensitivity.
-
Source cells from a reputable cell bank: Obtain cell lines from a certified repository to minimize variability.
-
Maintain consistent cell culture conditions: Use a standardized protocol for cell culture, including media, supplements, and passage number, to reduce experimental noise.
-
Compound Handling and Stability
-
Possible Cause: Improper handling, storage, or reconstitution of TP-472 can lead to its degradation or precipitation, resulting in reduced efficacy.
-
Solution:
-
Follow recommended storage conditions: Store the compound at -20°C.[1]
-
Ensure complete solubilization: When preparing stock solutions, ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO).[1]
-
Minimize freeze-thaw cycles: Aliquot the stock solution into smaller volumes for single-use to avoid repeated freezing and thawing.[5]
-
Check for precipitation: Before use, visually inspect the solution for any signs of precipitation, especially after thawing.
-
Off-Target Effects
-
Possible Cause: The observed phenotype may not be solely due to the inhibition of BRD7/9. At higher concentrations, small molecule inhibitors can sometimes interact with other proteins, leading to off-target effects.[5]
-
Solution:
-
Use the lowest effective concentration: Based on your dose-response experiments, use the lowest concentration of TP-472 that produces the desired on-target effect.[5]
-
Utilize a negative control: Run parallel experiments with the inactive analog, TP-472N, to confirm that the observed effects are specific to BRD7/9 inhibition.[5]
-
Use a structurally different BRD7/9 inhibitor: If possible, use another BRD7/9 inhibitor with a different chemical scaffold to see if it recapitulates the same phenotype. This can help confirm that the effect is due to the intended target inhibition.[5]
-
Data Presentation
Table 1: TP-472 Technical Data
| Property | Value | Reference |
| Target | BRD9 / BRD7 | [1] |
| Kd (BRD9) | 33 nM | [1] |
| Kd (BRD7) | 340 nM | [1] |
| EC50 (NanoBRET) | 320 nM | [1] |
| Molecular Weight | 333.4 g/mol | [1] |
| Formula | C20H19N3O2 | [1] |
| Solubility | DMSO (≤ 100 mM), Ethanol (≤ 20 mM) | |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
| Negative Control | TP-472N |
Experimental Protocols
Western Blot for BRD9 Expression
-
Cell Lysis:
-
Seed and treat cells as required for your experiment.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay or a similar method.
-
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Detection:
Visualizations
Caption: Mechanism of action of TP-472 leading to cellular effects.
Caption: A logical workflow for troubleshooting variability in TP-472 experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
proper handling and storage of TP-472
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the proper handling, storage, and use of TP-472, a potent and selective inhibitor of the BRD9 and BRD7 bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is TP-472?
TP-472 is a small molecule chemical probe that acts as a potent and selective inhibitor of the bromodomain-containing proteins BRD9 and BRD7. It is a cell-permeable compound that is active in vivo, making it a valuable tool for studying the biological functions of these proteins in various cellular processes, including cancer biology.
Q2: What is the mechanism of action of TP-472?
TP-472 functions by binding to the acetyl-lysine binding pocket of the BRD9 and BRD7 bromodomains. This prevents these proteins from recognizing and binding to acetylated histones and other proteins, thereby modulating gene expression and cellular signaling pathways. Research has shown that TP-472 can downregulate the expression of genes involved in the extracellular matrix (ECM) and upregulate pro-apoptotic genes in cancer cells.[1][2]
Q3: What are the primary research applications of TP-472?
TP-472 is primarily used in cancer research to investigate the role of BRD9 and BRD7 in tumor growth, proliferation, and metastasis.[1][2] Studies have demonstrated its efficacy in melanoma models by suppressing oncogenic signaling and inducing apoptosis.[1][2] It is also utilized in studies related to epigenetics and chromatin biology.
Q4: How should I reconstitute and prepare stock solutions of TP-472?
TP-472 is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in high-purity DMSO. For example, to create a 10 mM stock solution, dissolve 3.33 mg of TP-472 (Molecular Weight: 333.38 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
Proper Handling and Storage
Proper handling and storage of TP-472 are critical to ensure its stability, efficacy, and the safety of laboratory personnel.
Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store solid TP-472 at -20°C. | To prevent degradation and maintain long-term stability. |
| Stock Solution Storage | Aliquot and store DMSO stock solutions at -20°C or -80°C. | Aliquoting minimizes repeated freeze-thaw cycles which can degrade the compound. |
| Light Sensitivity | Store in a dark, light-resistant container. | To prevent potential photodegradation. |
| Moisture | Keep tightly sealed in a desiccated environment. | To prevent hydrolysis. |
Handling and Safety
As TP-472 is dissolved in DMSO, it is imperative to follow safety protocols for handling this solvent, as DMSO can facilitate the absorption of substances through the skin.[3][4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or neoprene are recommended over latex), a lab coat, and safety glasses or goggles.[3]
-
Ventilation: Handle TP-472 and its solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any aerosols or vapors.[3]
-
Skin Contact: Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Disposal: Dispose of TP-472 waste and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak biological activity in cell-based assays. | Suboptimal Concentration: The concentration of TP-472 used may be too low for your specific cell line or assay. | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal effective concentration. |
| Inadequate Incubation Time: The treatment duration may be insufficient to observe a biological effect. | Conduct a time-course experiment to identify the optimal incubation period. | |
| Cell Line Insensitivity: The targeted biological pathway may not be critical for the phenotype being measured in your chosen cell line. | Confirm the expression and importance of BRD9/7 in your cell model using techniques like Western blotting or RT-qPCR. | |
| High background or off-target effects observed. | Excessive Concentration: High concentrations of TP-472 can lead to non-specific binding and off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Phenotype is not BRD9/7-dependent: The observed effect may be due to an unrelated mechanism. | Use a structurally unrelated BRD9/7 inhibitor as a secondary probe to confirm that the phenotype is on-target. | |
| Precipitation of TP-472 in cell culture media. | Poor Solubility in Aqueous Solutions: TP-472 is poorly soluble in aqueous media. | Ensure the final concentration of DMSO in the cell culture media is kept low (typically ≤ 0.1%) to maintain solubility. Prepare intermediate dilutions in media before adding to the final culture volume. |
| Inconsistent experimental results. | Stock Solution Degradation: Repeated freeze-thaw cycles can lead to the degradation of the compound. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Variability in Cell Culture Conditions: Differences in cell passage number, confluence, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices and use cells within a defined passage number range. |
Experimental Protocols
The following are example protocols for common experiments involving TP-472, based on methodologies described in published research.[1]
Cell Treatment with TP-472
-
Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.
-
Compound Preparation: Thaw a single-use aliquot of the TP-472 DMSO stock solution. Prepare the desired final concentrations by serial dilution in cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of TP-472 or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays, Western blotting, or RNA extraction.
Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of TP-472 or a vehicle control as described in the cell treatment protocol.
-
Long-Term Incubation: Incubate the plates for 1-2 weeks, replacing the media with fresh media containing the respective treatments every 3-4 days.
-
Colony Staining: After the incubation period, wash the cells with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Signaling Pathway and Experimental Workflow
BRD9-Mediated Signaling in Cancer
BRD9 is a component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. In some cancers, BRD9 has been shown to be involved in pathways that promote cell proliferation and survival, such as the TGF-β/Activin/Nodal pathway.[7] TP-472, by inhibiting BRD9, can disrupt these oncogenic signaling cascades.
Caption: Simplified BRD9 signaling pathway in cancer and the inhibitory action of TP-472.
Experimental Workflow for Assessing TP-472 Efficacy
The following diagram outlines a typical experimental workflow to evaluate the effects of TP-472 on cancer cells.
Caption: A typical experimental workflow for evaluating the efficacy of TP-472 in cancer cell lines.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 5. greenfield.com [greenfield.com]
- 6. valudor.com [valudor.com]
- 7. academic.oup.com [academic.oup.com]
interpreting complex data from TP-472 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BRD7/9 inhibitor, TP-472. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TP-472 in melanoma?
A1: TP-472 is a small molecule inhibitor of bromodomain-containing proteins 7 and 9 (BRD7/9).[1][2][3] In melanoma, its primary mechanism of action involves the suppression of extracellular matrix (ECM)-mediated oncogenic signaling and the induction of apoptosis, leading to the inhibition of tumor growth.[1][2]
Q2: Which signaling pathways are primarily affected by TP-472 treatment in melanoma cells?
A2: TP-472 treatment downregulates signaling pathways associated with the extracellular matrix, including the expression of integrins, collagens, and fibronectins.[2] Concurrently, it upregulates pro-apoptotic signaling pathways, including genes associated with the p53 pathway.[3]
Q3: What are the known downstream effects of BRD7/9 inhibition by TP-472?
A3: Inhibition of BRD7/9 by TP-472 leads to a cascade of downstream effects, including:
-
Downregulation of ECM-related gene expression: This disrupts the tumor microenvironment and inhibits cell adhesion, migration, and invasion.[2]
-
Upregulation of pro-apoptotic gene expression: This promotes programmed cell death in melanoma cells.[2]
-
Inhibition of melanoma cell growth and proliferation: This has been observed in both in vitro and in vivo models.[1][3]
Troubleshooting Guides
Immunoblotting for ECM Proteins
Q: I am not observing the expected decrease in ECM protein levels (e.g., fibronectin, collagen) after TP-472 treatment. What could be the issue?
A:
-
Suboptimal TP-472 Concentration or Incubation Time: Ensure you are using an effective concentration of TP-472 (e.g., 5-10 µM) and an adequate incubation period (e.g., 24-48 hours) to observe changes in protein expression.[1][3]
-
Inefficient Protein Extraction: ECM proteins can be challenging to extract. Consider using a specialized ECM protein extraction kit or a protocol optimized for insoluble proteins.
-
Antibody Issues: Verify the specificity and optimal dilution of your primary antibody. Run a positive control with a cell line known to express high levels of the target ECM protein.
-
Protein Degradation: Ensure that protease inhibitors are included in all buffers during protein extraction and sample preparation.
-
Loading Controls: Use a reliable loading control, such as β-actin or GAPDH, to confirm equal protein loading across all lanes.
Wound Healing (Scratch) Assay
Q: The wound closure in my TP-472 treated cells is not significantly different from the control. What should I check?
A:
-
Cell Seeding Density: Ensure that a confluent monolayer is formed before creating the scratch. Inconsistent cell density can affect migration rates.
-
Scratch Consistency: The width of the scratch should be as consistent as possible across all wells. Using a p200 pipette tip or a specialized wound healing insert can improve consistency.
-
Serum Concentration: The presence of serum can stimulate cell migration. Consider performing the assay in serum-free or low-serum media to minimize this effect and better isolate the impact of TP-472.
-
Imaging and Analysis: Capture images at consistent time points (e.g., 0, 12, 24 hours). Use image analysis software to quantify the wound area accurately for an objective comparison.
-
TP-472 Stability: Ensure the TP-472 solution is properly stored and has not degraded.
Matrigel Invasion Assay
Q: I am seeing high variability in the number of invaded cells in my Matrigel assay with TP-472. How can I improve the consistency?
A:
-
Matrigel Coating: Ensure the Matrigel is thawed on ice and evenly coats the transwell membrane. Inconsistent coating thickness can lead to variable invasion rates.
-
Cell Number: Optimize the number of cells seeded in the upper chamber. Too few cells may result in a weak signal, while too many can lead to overcrowding.
-
Chemoattractant: Use a consistent and appropriate chemoattractant in the lower chamber (e.g., media with 10% FBS) to stimulate invasion.
-
Incubation Time: The incubation time should be optimized for your specific cell line to allow for measurable invasion without complete overgrowth.
-
Quantification: Count the number of invaded cells in multiple fields of view for each membrane and average the results to ensure representative data.
Quantitative Data Summary
| Experiment | Effect of TP-472 Treatment | Cell Line | Reference |
| Gene Expression (mRNA Sequencing) | Upregulation of 932 genes and downregulation of 1063 genes. | A375 Melanoma | [1] |
| ECM Gene Expression | Downregulation of several ECM genes, including various collagens and fibronectins. | A375 Melanoma | [1] |
| Pro-Apoptotic Gene Expression | Upregulation of several pro-apoptotic genes, including BAX, GADD45B, and CDKN1A. | A375 Melanoma | [3] |
| Cell Invasion (Matrigel Assay) | Significant inhibition of melanoma cell invasion compared to control. | Melanoma Cell Lines | [1] |
| Cell Migration (Wound Healing Assay) | Significant suppression of migratory capacity compared to control. | Melanoma Cell Lines | [1] |
Experimental Protocols
Immunoblotting for ECM and Apoptosis-Related Proteins
-
Cell Lysis: Treat melanoma cells with the desired concentration of TP-472 or DMSO (vehicle control) for the specified time. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-fibronectin, anti-BAX, anti-CDKN1A) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Wound Healing Assay
-
Cell Seeding: Seed melanoma cells in a 24-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a uniform scratch in the center of the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing either TP-472 at the desired concentration or DMSO as a control.
-
Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Analysis: Measure the width or area of the scratch at each time point to quantify cell migration and wound closure.
Matrigel Invasion Assay
-
Chamber Hydration: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free media.
-
Cell Seeding: Seed a suspension of melanoma cells in serum-free media into the upper chamber of the transwell insert. The lower chamber should contain media with a chemoattractant (e.g., 10% FBS).
-
Treatment: Add TP-472 or DMSO to the upper chamber along with the cells.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells under a microscope.
Visualizations
Caption: TP-472 signaling pathway in melanoma.
Caption: General experimental workflow for TP-472 studies.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of TP-472 and Other Small-Molecule BRD9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1][2] As an epigenetic reader, BRD9 recognizes acetylated lysine residues on histones, playing a crucial role in the regulation of gene expression.[3] Dysregulation of BRD9 has been implicated in various cancers, making its inhibition a promising strategy for therapeutic intervention.[1][2] This guide provides a detailed, objective comparison of TP-472 with other prominent BRD9 inhibitors, including I-BRD9, LP99, BI-7273, and BI-9564, supported by experimental data to aid researchers in selecting the appropriate chemical probe for their specific needs.
Quantitative Comparison of BRD9 Inhibitors
The following tables summarize the biochemical potency, selectivity, and cellular activity of TP-472 and other well-characterized BRD9 inhibitors.
Table 1: Biochemical Potency and Selectivity
| Compound | Target(s) | BRD9 Kd (nM) | BRD7 Kd (nM) | Selectivity (BRD7/BRD9) | BET Family IC50 | Reference(s) |
| TP-472 | BRD9/7 | 33 | 340 | ~10-fold | >30-fold selective over non-BRD7/9 bromodomains | [4] |
| I-BRD9 | Selective BRD9 | 1.9 (DiscoveRx) | 380 (DiscoveRx) | ~200-fold | >700-fold selective over BET family | [5] |
| LP99 | BRD9/7 | 99 | 909 | ~9-fold | Highly Selective | [1][3][5] |
| BI-7273 | BRD9/7 | 15.4 | >10,000 | >650-fold | >5200-fold selective over BRD4-BD1 | [5] |
| BI-9564 | BRD9/7 | 14 | 239 | ~17-fold | >100 µM | [6][7][8] |
Kd values were primarily determined by Isothermal Titration Calorimetry (ITC), unless otherwise noted. Selectivity is a calculated ratio of Kd or IC50 values and can vary based on the assay format.
Table 2: Cellular Activity of BRD9 Inhibitors
| Compound | Assay Type | Cell Line | IC50 / Activity | Reference(s) |
| TP-472 | Melanoma Growth Inhibition | A375, SKMEL-28 | Effective at 5-10 µM | |
| I-BRD9 | NanoBRET | HEK293 | IC50 (vs. H3.3) = 1.2 µM | [5] |
| LP99 | NanoBRET | HEK293 | IC50 (vs. H3.3) = 5.1 µM | [5][9] |
| BI-7273 | FRAP | U2OS | Active at 1 µM | [5] |
| BI-9564 | FRAP | U2OS | Active at 0.1 µM | [5][6][7] |
Signaling Pathways and Experimental Workflows
The inhibition of BRD9 disrupts the function of the ncBAF chromatin remodeling complex, leading to downstream effects on gene transcription. This ultimately impacts cancer cell proliferation and survival.
A typical workflow for evaluating and comparing BRD9 inhibitors involves a series of biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.
Detailed Experimental Protocols
Accurate comparison between inhibitors requires standardized experimental conditions. Below are generalized protocols for key assays mentioned in this guide.
Isothermal Titration Calorimetry (ITC)
This technique measures the heat change upon binding to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[3]
-
Objective: To determine the binding affinity (Kd) of the inhibitor to purified BRD9 protein.
-
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).
-
Purified recombinant BRD9 protein (e.g., 10-20 µM).
-
Inhibitor stock solution (e.g., 100-200 µM).
-
ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Procedure:
-
Preparation: Dialyze the protein against the ITC buffer. Dissolve the inhibitor in the same buffer. Degas both solutions to prevent air bubbles.
-
Loading: Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small, timed injections of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, ΔH, and n. A control titration of inhibitor into buffer is performed to subtract the heat of dilution.[3][10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput method for measuring the binding of an inhibitor to its target.[11]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor.
-
Materials:
-
TR-FRET compatible microplate reader.
-
GST-tagged BRD9 protein.
-
Biotinylated acetylated histone peptide (e.g., H4K12ac).
-
Terbium (Tb)-labeled anti-GST antibody (Donor).
-
Streptavidin-d2 (Acceptor).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the inhibitor at various concentrations.
-
Reaction Setup: In a 384-well plate, add the BRD9 protein, biotinylated histone peptide, and the inhibitor solution.
-
Incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow binding to reach equilibrium.
-
Detection: Add the Tb-labeled antibody and Streptavidin-d2. Incubate for 60-120 minutes.
-
Measurement: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.[11][12]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay quantifies compound binding to a specific protein target within living cells.[13][14]
-
Objective: To measure the apparent cellular potency of the inhibitor by assessing its ability to displace a tracer from BRD9 in live cells.
-
Materials:
-
HEK293 cells.
-
Plasmid encoding BRD9-NanoLuc® fusion protein.
-
NanoBRET™ tracer and Nano-Glo® Substrate.
-
Opti-MEM™ I Reduced Serum Medium.
-
-
Procedure:
-
Transfection: Transfect HEK293 cells with the BRD9-NanoLuc® fusion plasmid and seed them into 96-well plates.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells and then add the serially diluted inhibitor.
-
Incubation: Incubate the plate for approximately 2 hours at 37°C in a CO2 incubator.
-
Signal Measurement: Add the Nano-Glo® Substrate. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). A decrease in the ratio indicates displacement of the tracer by the inhibitor. Plot the ratio against the log of the inhibitor concentration to determine the cellular IC50.[13][15][16]
-
Conclusion
The choice of a BRD9 inhibitor depends heavily on the specific research question.
-
TP-472 and LP99 serve as excellent dual BRD9/7 chemical probes, with TP-472 showing particular promise in melanoma models by inducing apoptosis and suppressing oncogenic signaling.[9][17]
-
I-BRD9 offers exceptional selectivity for BRD9 over BRD7 and the BET family, making it an ideal tool for dissecting the specific functions of BRD9.[5]
-
BI-7273 and BI-9564 are highly potent inhibitors with demonstrated cellular activity.[5][6] BI-7273, in particular, shows remarkable selectivity against BRD7 and the BET family, while BI-9564 has proven efficacy in in vivo AML models.[5][7]
This guide provides a foundational comparison to assist in the selection of a suitable BRD9 inhibitor. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental contexts.
References
- 1. LP99 | Structural Genomics Consortium [thesgc.org]
- 2. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 7. opnme.com [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET® Bromodomain/Histone Interaction Assays [worldwide.promega.com]
- 15. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BRD9 Inhibitors: TP-472 and I-BRD9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent bromodomain-containing protein 9 (BRD9) inhibitors: TP-472 and I-BRD9. While both molecules target BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, their reported primary applications, selectivity, and mechanisms of action exhibit notable differences. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways and experimental workflows to aid in the selection and application of these inhibitors in research and drug development.
Data Presentation: Quantitative Efficacy and Selectivity
The following tables summarize the available quantitative data for TP-472 and I-BRD9, highlighting their potency and selectivity in various assays and cell lines. It is important to note that the experimental conditions for these measurements may vary between studies, precluding a direct head-to-head comparison in all cases.
Table 1: Comparison of In Vitro and Cellular Potency
| Parameter | TP-472 | I-BRD9 | Assay Type | Cell Line/System | Reference |
| Biochemical Potency | Not Reported | pIC50: 7.3 (IC50: 50 nM) | TR-FRET | Recombinant BRD9 | [1][2] |
| Cellular Potency | Effective at 5 & 10 µM | pIC50: 6.8 (IC50: 158 nM) | NanoBRET | HEK293T | [1] |
| Dose-dependent inhibition at 4 & 8 µM | CCK-8 Cell Viability | NB4, MV4-11 (AML) | [3][4] | ||
| Growth Inhibition | Strong inhibition at 5 & 10 µM | Not Reported | Short- and long-term survival assays | BRAF mutant melanoma | [5][6] |
Table 2: Selectivity Profile
| Inhibitor | Selectivity over BET Family | Selectivity over BRD7 | Reference |
| TP-472 | Not explicitly quantified, but distinct from BET inhibitors like JQ1. | Co-inhibitor of BRD7. | [5] |
| I-BRD9 | >700-fold | 200-fold | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of TP-472 and I-BRD9 efficacy.
Cell Viability and Proliferation Assays
1. MTT Assay (for TP-472 in Melanoma)
-
Cell Seeding: BRAF mutant melanoma cell lines (e.g., M14, SKMEL-28) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of TP-472 (e.g., 5 µM and 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
2. Clonogenic Assay (for TP-472 in Melanoma)
-
Cell Seeding: Melanoma cells are seeded at a low density (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Cells are treated with different concentrations of TP-472 for 24 hours.
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 1-3 weeks to allow for colony formation.[7][8][9]
-
Fixation and Staining: Colonies are fixed with a solution of 6% glutaraldehyde and stained with 0.5% crystal violet.[8]
-
Colony Counting: Colonies containing 50 or more cells are counted. The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls.
3. CCK-8 Assay (for I-BRD9 in AML)
-
Cell Seeding: Acute Myeloid Leukemia (AML) cell lines (e.g., NB4, MV4-11) are seeded in 96-well plates.
-
Treatment: Cells are treated with I-BRD9 at various concentrations (e.g., 4 µM and 8 µM) for different time points (24, 48, 72, 96 hours).[3][4]
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
Apoptosis Assays
Western Blot for PARP Cleavage (for I-BRD9 in AML)
-
Cell Lysis: AML cells treated with I-BRD9 and control cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[10]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with a primary antibody against PARP (recognizing both full-length and cleaved forms) overnight at 4°C.[10][11]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[10] The appearance of the 89 kDa cleaved PARP fragment is indicative of apoptosis.[11]
Gene Expression Analysis
RNA Sequencing
-
RNA Extraction: Total RNA is extracted from melanoma cells (for TP-472) or other relevant cell lines treated with the inhibitor or vehicle control using a suitable kit (e.g., TRIzol).
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Raw sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes up- or down-regulated upon inhibitor treatment.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action for TP-472 in melanoma.
Caption: Mechanism of action for I-BRD9.
Experimental Workflows
Caption: Workflow for a clonogenic assay.
Caption: Workflow for Western blot analysis.
Conclusion
TP-472 and I-BRD9 are valuable tools for investigating the function of BRD9 in different biological contexts. TP-472 has demonstrated efficacy in melanoma models, acting as a dual BRD7/9 inhibitor that suppresses oncogenic signaling and induces apoptosis.[5][6] I-BRD9, on the other hand, is a highly selective BRD9 inhibitor that has been instrumental in elucidating the role of the BRD9 bromodomain in acute myeloid leukemia and other cancers.[1][2][3][4] The choice between these inhibitors will depend on the specific research question, the cancer type under investigation, and the desired level of selectivity against other bromodomain-containing proteins. The data and protocols presented in this guide are intended to facilitate informed decisions for researchers in the field of epigenetics and cancer biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou - Translational Cancer Research [tcr.amegroups.org]
- 4. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to BRD9/7 Inhibitors: TP-472 vs. BI-9564
In the landscape of epigenetic research, small molecule inhibitors targeting bromodomains have emerged as critical tools for dissecting the roles of these acetyl-lysine reading domains in health and disease. Among these, inhibitors of Bromodomain-containing protein 9 (BRD9) and the closely related BRD7 have garnered significant attention due to their involvement in the composition and function of the SWI/SNF chromatin remodeling complex and their potential as therapeutic targets in oncology. This guide provides a detailed comparison of two prominent BRD9/7 inhibitors, TP-472 and BI-9564, focusing on their selectivity, potency, and mechanisms of action, supported by experimental data.
Executive Summary
Both TP-472 and BI-9564 are potent and selective inhibitors of the BRD9 and BRD7 bromodomains. BI-9564 exhibits particularly high affinity for BRD9 and has been extensively profiled against a wide range of kinases and other bromodomains, demonstrating excellent selectivity. TP-472 has been identified as a strong inhibitor of melanoma growth, acting through the downregulation of extracellular matrix (ECM) pathways and the upregulation of pro-apoptotic genes. While both compounds target the same bromodomains, their downstream effects have been characterized in different biological contexts, highlighting the diverse roles of BRD9/7 in cellular processes.
Potency and Selectivity: A Quantitative Comparison
The potency and selectivity of TP-472 and BI-9564 have been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data for these inhibitors.
Table 1: Biochemical Potency (IC50)
| Compound | Target | IC50 (nM) | Assay |
| TP-472 | BRD9 | 550 | BindingDB |
| BI-9564 | BRD9 | 75 | AlphaScreen[1] |
| BRD7 | 3400 | AlphaScreen[1] | |
| BET Family | >100,000 | AlphaScreen[2] |
Table 2: Binding Affinity (Kd)
| Compound | Target | Kd (nM) | Assay |
| TP-472 | BRD9 | 32 - 82 | BindingDB |
| BI-9564 | BRD9 | 14 | Isothermal Titration Calorimetry (ITC)[1][2] |
| BRD7 | 239 | Isothermal Titration Calorimetry (ITC)[1][2] | |
| CECR2 | 258 | Isothermal Titration Calorimetry (ITC)[2] |
Table 3: Cellular Activity
| Compound | Assay | Cell Line | Concentration for Effect |
| TP-472 | Melanoma Growth Inhibition | Melanoma Cell Lines | - |
| BI-9564 | FRAP (BRD9 Target Engagement) | - | 0.1 µM[1] |
| FRAP (BRD7 Target Engagement) | - | 1 µM[1] | |
| Anti-proliferative Effect | EOL-1 (AML) | EC50 = 800 nM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of TP-472 and BI-9564.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the inhibition of protein-protein interactions in a homogeneous format.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (acetylated) and a GST-tagged bromodomain protein (e.g., BRD9). Streptavidin-coated Donor beads bind to the biotinylated peptide, and Glutathione-coated Acceptor beads bind to the GST-tagged bromodomain. When in close proximity, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, resulting in light emission at 520-620 nm. An inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
-
Protocol Outline:
-
A master mixture containing assay buffer, biotinylated histone peptide, and the bromodomain protein is prepared.
-
The test inhibitor (e.g., BI-9564) or vehicle control is added to the wells of a microtiter plate.
-
The master mixture is added to the wells and incubated to allow for binding.
-
Glutathione AlphaLISA Acceptor beads are added and incubated.
-
Streptavidin-conjugated Donor beads are added and incubated in the dark.
-
The plate is read on an AlphaScreen-compatible plate reader to measure the luminescent signal.
-
IC50 values are calculated by plotting the signal intensity against a range of inhibitor concentrations.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.
-
Principle: ITC measures the heat change that occurs when a ligand (inhibitor) is titrated into a solution containing a macromolecule (bromodomain protein). The binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined from the resulting data.
-
Protocol Outline:
-
The bromodomain protein (e.g., BRD9) is placed in the sample cell of the calorimeter, and the inhibitor (e.g., BI-9564) is loaded into the injection syringe.[2]
-
A series of small, sequential injections of the inhibitor are made into the protein solution.
-
The heat change associated with each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules within a living cell.
-
Principle: A specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-BRD9) is photobleached using a high-intensity laser. The recovery of fluorescence in the bleached region is then monitored over time as unbleached fluorescent molecules from the surrounding area diffuse into it. The rate and extent of fluorescence recovery provide information about the mobility of the protein and its binding to cellular structures. An effective inhibitor will displace the tagged protein from chromatin, leading to a faster and more complete fluorescence recovery.
-
Protocol Outline:
-
Cells are transfected with a plasmid encoding a fluorescently tagged bromodomain protein (e.g., GFP-BRD9).
-
The cells are treated with the inhibitor (e.g., BI-9564 at 0.1 µM for BRD9) or vehicle control.[1]
-
A pre-bleach image is acquired to determine the initial fluorescence intensity.
-
A defined region of interest is photobleached using a high-intensity laser.
-
A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached region.
-
The fluorescence intensity in the bleached region is quantified over time and normalized to the pre-bleach intensity to generate a recovery curve.
-
Signaling Pathways and Mechanisms of Action
Both TP-472 and BI-9564 exert their effects by inhibiting the acetyl-lysine binding function of BRD9 and BRD7, which are integral components of the SWI/SNF chromatin remodeling complex. This inhibition leads to downstream changes in gene expression.
BI-9564 and the SWI/SNF Complex
BI-9564's inhibition of BRD9 displaces the SWI/SNF complex from specific chromatin locations, thereby altering the transcription of target genes. In acute myeloid leukemia (AML), this has been shown to suppress the expression of the MYC oncogene and its transcriptional programs, leading to anti-proliferative effects.[3]
TP-472 in Melanoma: ECM and Apoptosis
In melanoma, TP-472 has been shown to inhibit tumor growth by modulating the expression of genes involved in the extracellular matrix and apoptosis.[4] Transcriptome analysis revealed that TP-472 treatment leads to the downregulation of various ECM components, including integrins and collagens, and the upregulation of pro-apoptotic genes, suggesting a dual mechanism of action.[4]
Conclusion
TP-472 and BI-9564 are valuable chemical probes for studying the biological functions of BRD9 and BRD7. BI-9564 stands out for its high potency and well-characterized selectivity profile, making it an excellent tool for investigating the role of BRD9 in the context of the SWI/SNF complex and its downstream transcriptional targets. TP-472 has demonstrated significant anti-tumor activity in melanoma models, providing a clear example of the therapeutic potential of targeting BRD7/9. Its mechanism of action, involving the modulation of both the tumor microenvironment through ECM remodeling and the induction of apoptosis, highlights the multifaceted impact of these bromodomains on cancer biology. The choice between these inhibitors will depend on the specific research question and biological system under investigation. For researchers focused on the precise role of BRD9 with minimal off-target concerns, BI-9564 is a superior choice. For those investigating therapeutic strategies in melanoma and the interplay between epigenetic regulation and the tumor microenvironment, TP-472 provides a compelling tool.
References
- 1. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 2. opnme.com [opnme.com]
- 3. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TP-472 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of TP-472, a selective inhibitor of the bromodomains BRD9 and BRD7. We will explore both direct and indirect assays, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Direct Target Engagement Assays: Confirming Physical Interaction
Direct target engagement assays are crucial for unequivocally demonstrating that a compound physically interacts with its intended target within a cellular environment. Two powerful techniques for this purpose are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[1] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).[2] An effective inhibitor will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.
Key Advantages:
-
Live-cell measurements: Provides real-time data on compound binding in a physiological context.[2]
-
Quantitative: Allows for the determination of intracellular potency (IC50) and compound residence time.[1][2]
-
High-throughput compatible: Can be adapted for screening large compound libraries.
Experimental Workflow:
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in intact cells and tissues without requiring any modifications to the compound or the target protein.[3] The principle is based on the ligand-induced thermal stabilization of the target protein.[4] When a compound like TP-472 binds to its target (BRD9/7), the protein becomes more resistant to heat-induced denaturation. The amount of soluble, non-denatured protein remaining after a heat challenge is then quantified, typically by Western blot.[3]
Key Advantages:
-
Label-free: Does not require modification of the compound or the target protein.[4]
-
Applicable in various formats: Can be used in cell lysates, intact cells, and even tissue samples.[4]
-
Direct evidence of binding: A shift in the melting temperature of the target protein is direct evidence of physical interaction.
Experimental Workflow:
Comparison of Direct Target Engagement Assays
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA®) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) | Ligand-induced thermal stabilization |
| Cell State | Live cells | Live cells, cell lysates, tissues |
| Detection | Luminescence/Fluorescence plate reader | Western Blot, Mass Spectrometry |
| Key Output | Intracellular IC50, Residence Time | Thermal shift (ΔTm), Isothermal Dose-Response (ITDR) EC50 |
| Pros | Real-time kinetics, high-throughput | Label-free, applicable to endogenous proteins |
| Cons | Requires genetic modification of the target | Lower throughput, can be semi-quantitative |
Indirect Target Engagement and Downstream Pharmacological Assays
While direct binding assays are essential, it is also critical to demonstrate that target engagement by TP-472 leads to the expected downstream pharmacological effects. These assays provide evidence of the compound's functional consequences in the cell.
Gene Expression Profiling (mRNA Sequencing)
TP-472 has been shown to downregulate genes encoding various extracellular matrix (ECM) proteins and upregulate pro-apoptotic genes in melanoma cells.[5] mRNA sequencing is a powerful tool to assess these changes on a genome-wide scale.
Immunoblotting for Downstream Targets
Following the observation of changes in gene expression, immunoblotting can be used to confirm that these changes translate to the protein level. For example, a decrease in the protein levels of key ECM components or an increase in apoptotic markers would validate the mechanism of action of TP-472.[6]
Signaling Pathway:
Quantitative Data Summary
| Assay | Cell Line | TP-472 Concentration | Observed Effect | Reference |
| mRNA Sequencing | A357 | 5 µM, 10 µM | Dose-dependent changes in gene expression | [7] |
| Immunoblotting | Melanoma Cell Lines | 5 µM, 10 µM | Downregulation of ECM proteins | [6] |
| Apoptosis Assay | Melanoma Cell Lines | 10 µM | Increased apoptosis | [6] |
Experimental Protocols
NanoBRET™ Target Engagement Assay Protocol (Adapted for TP-472)
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a NanoLuc®-BRD9 or NanoLuc®-BRD7 fusion protein.
-
Culture the transfected cells for 24-48 hours.
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium to a concentration of 2 x 10^5 cells/mL.[3]
-
-
Assay Plating:
-
Dispense 100 µL of the cell suspension into each well of a white, 96-well assay plate.[3]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of TP-472 in Opti-MEM®.
-
Add the desired final concentration of TP-472 to the appropriate wells.
-
Add a cell-permeable fluorescent tracer specific for the BRD9/7 bromodomain to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.[3]
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the TP-472 concentration and fit the data to a dose-response curve to determine the IC50.
-
Cellular Thermal Shift Assay (CETSA®) Protocol (Adapted for TP-472)
-
Cell Treatment:
-
Culture a relevant cell line (e.g., melanoma cells) to ~80% confluency.
-
Treat cells with a serial dilution of TP-472 or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[3]
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[8]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.[3]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble BRD9 or BRD7 in each sample by Western blot using specific antibodies.
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein against the temperature for both TP-472 treated and vehicle-treated samples. A shift in the curve indicates target stabilization.
-
Isothermal Dose-Response (ITDR): At a fixed temperature, plot the amount of soluble protein against the TP-472 concentration to determine the EC50 of target stabilization.[9]
-
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 2. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. CETSA [cetsa.org]
- 5. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
TP-472: A Comparative Guide to Bromodomain Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bromodomain inhibitor TP-472, focusing on its cross-reactivity with other bromodomains. The information is compiled from various studies to offer an objective overview supported by experimental data.
TP-472 is a potent and selective inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7)[1]. These proteins are components of the human SWI/SNF chromatin-remodeling complexes, BAF and PBAF, respectively[1]. Due to the high homology between BRD7 and BRD9, developing selective inhibitors has been challenging. This guide will delve into the selectivity profile of TP-472 and the methodologies used to determine it.
Quantitative Analysis of TP-472 Binding Affinity
The selectivity of TP-472 has been quantified against its primary targets, BRD7 and BRD9, as well as other bromodomains like BRD4-BD1. The binding affinity is typically measured by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity.
| Target Bromodomain | Dissociation Constant (Kd) in nM | Assay Type |
| BRD9 | 33[1] | Isothermal Titration Calorimetry (ITC) |
| BRD7 | 340[1] | Isothermal Titration Calorimetry (ITC) |
| BRD4-BD1 | 2000[2] | Isothermal Titration Calorimetry (ITC) |
This table summarizes the reported binding affinities of TP-472 for various bromodomains.
One study reports that TP-472 demonstrates over 30-fold selectivity for BRD9 and BRD7 over all other bromodomain families[1]. Another study using Isothermal Titration Calorimetry (ITC) determined the Kd values of TP-472 to be 13 nM for BRD9 and 130 nM for BRD7[2].
Experimental Protocols
The determination of a compound's binding affinity and selectivity across a panel of bromodomains is crucial for its characterization. Isothermal Titration Calorimetry (ITC) and AlphaScreen are two commonly employed techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
A Representative Protocol for ITC:
-
Protein and Compound Preparation:
-
Recombinant bromodomain proteins (e.g., BRD7, BRD9) are expressed and purified.
-
TP-472 is dissolved in a buffer identical to the one used for the protein to minimize heats of dilution.
-
-
ITC Instrument Setup:
-
The sample cell is filled with the bromodomain protein solution at a known concentration.
-
The injection syringe is filled with the TP-472 solution at a concentration typically 10-20 times that of the protein.
-
-
Titration:
-
A series of small, precise injections of the TP-472 solution are made into the sample cell containing the bromodomain protein.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat-change peaks, is integrated to determine the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, enthalpy, and entropy of the interaction.
-
Signaling Pathways and Experimental Workflows
The inhibition of BRD7 and BRD9 by TP-472 has been shown to impact specific signaling pathways, particularly in the context of cancer. In melanoma, TP-472 treatment leads to the downregulation of genes associated with the extracellular matrix (ECM) and the upregulation of pro-apoptotic genes[3].
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that can be used to measure the binding of an inhibitor to a bromodomain in a high-throughput format.
A Representative Protocol for AlphaScreen:
-
Reagent Preparation:
-
All reagents, including the His-tagged bromodomain protein, biotinylated acetylated histone peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads, are diluted in an appropriate assay buffer.
-
-
Compound Dispensing:
-
Serial dilutions of TP-472 are dispensed into a 384-well microplate. Control wells with no inhibitor (positive control) and no protein (negative control) are included.
-
-
Protein-Peptide Incubation:
-
The bromodomain protein and the biotinylated histone peptide are added to the wells containing the inhibitor and incubated to allow for binding to reach equilibrium.
-
-
Bead Addition and Incubation:
-
A mixture of Donor and Acceptor beads is added to all wells. The plate is then incubated in the dark to allow the beads to associate with the protein-peptide complex.
-
-
Signal Detection:
-
The plate is read on an AlphaScreen-compatible plate reader. In the absence of an inhibitor, the protein-peptide interaction brings the Donor and Acceptor beads into close proximity, generating a signal. TP-472 will disrupt this interaction, leading to a decrease in the signal.
-
-
Data Analysis:
-
The resulting data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is then calculated.
-
References
Unmasking True Biological Effects: A Comparative Guide to the BRD9/7 Inhibitor TP-472 and its Negative Control
For researchers in oncology, epigenetics, and drug discovery, establishing the specific on-target effects of a chemical probe is paramount. This guide provides a comprehensive comparison of the selective BRD9/7 inhibitor, TP-472, and its structurally similar but biologically inactive counterpart, TP-472N. By presenting key experimental data and detailed protocols, we aim to equip scientists with the necessary information to confidently design experiments and interpret results, ensuring that observed biological phenomena are directly attributable to the inhibition of BRD7 and BRD9.
TP-472 is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7, proteins implicated in chromatin remodeling and transcriptional control.[1] Its use in cellular and in vivo studies has revealed critical roles for these bromodomains in cancer, particularly in melanoma.[2][3] To distinguish these on-target effects from potential off-target activities, the Structural Genomics Consortium (SGC) has co-developed a negative control, TP-472N.[1] This guide will delineate the comparative performance of these two compounds, highlighting the importance of employing such controls for rigorous scientific inquiry.
Comparative Analysis of TP-472 and TP-472N
The fundamental difference between TP-472 and its negative control lies in their binding affinity for the target bromodomains. This differential activity is the cornerstone of their utility in dissecting specific biological pathways.
| Compound | Target | Dissociation Constant (K_d_) | Cellular Activity (NanoBRET EC_50_) |
| TP-472 | BRD9 | 33 nM | 320 nM |
| BRD7 | 340 nM | Not Reported | |
| TP-472N | BRD9 | >20,000 nM | Not Applicable |
| Other Bromodomains | Inactive (>20 µM)[4] | Not Applicable |
Table 1: Comparative Binding Affinities and Cellular Potency of TP-472 and TP-472N. Data sourced from the Structural Genomics Consortium.[1]
As illustrated in Table 1, TP-472 demonstrates high-nanomolar affinity for BRD9 and sub-micromolar affinity for BRD7. In stark contrast, TP-472N shows no significant binding to BRD9, with a dissociation constant greater than 20 µM.[1][4] This lack of binding is the critical feature of a negative control, allowing it to be used in parallel with the active compound to verify that the observed cellular or organismal effects are due to the inhibition of the intended target.
Further characterization through off-target screening confirms the specificity of TP-472. While it exhibits some minor binding to a few other proteins at high concentrations, its selectivity profile is well-defined. TP-472N also shows some minor off-target binding, which is important to consider when interpreting results.[1]
In Vitro and In Vivo Efficacy of TP-472 in Melanoma Models
TP-472 has been shown to effectively inhibit the growth of melanoma cells in both cell culture and animal models.[2][3] These studies underscore the therapeutic potential of targeting BRD7/9 in this aggressive cancer.
| Cell Line | Assay | TP-472 Concentration | Effect |
| A375, M14, SKMEL-28 | Cell Viability (MTT) | 5-10 µM | Significant inhibition of cell growth[2] |
| A375 | Gene Expression (mRNA-seq) | 5-10 µM (24h) | Downregulation of ECM proteins (integrins, collagens), Upregulation of pro-apoptotic genes[2] |
| A375-MA2 Xenograft | In Vivo Tumor Growth | 20 mg/kg (i.p.) | Significant inhibition of tumor growth[2] |
Table 2: Summary of TP-472 Activity in Melanoma Models.
The use of TP-472N in these experiments would serve to confirm that the observed anti-melanoma effects are a direct consequence of BRD9/7 inhibition and not due to off-target effects or general compound toxicity.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Biochemical Inhibition Assay: Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the binding affinity between a ligand (TP-472 or TP-472N) and a protein (BRD9 or BRD7).
Methodology:
-
Protein Preparation: Express and purify recombinant BRD9 and BRD7 bromodomain proteins. Ensure high purity and proper folding.
-
Compound Preparation: Dissolve TP-472 and TP-472N in a buffer identical to the protein buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution.
-
Measure the heat change associated with each injection.
-
-
Data Analysis: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target protein within the complex environment of a cell.[5] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat melanoma cells (e.g., A375) with either TP-472, TP-472N, or vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble BRD9 or BRD7 protein remaining at each temperature using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of TP-472 compared to TP-472N and vehicle control indicates target engagement.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TP-472, TP-472N, or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the cell viability as a function of compound concentration to determine the IC50 value.
Visualizing the Mechanism of Action and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by TP-472 and the logical workflow for its validation using the negative control.
Caption: TP-472 inhibits BRD9/7, leading to suppressed oncogenic transcription.
Caption: Workflow for validating on-target effects using a negative control.
By adhering to rigorous experimental design that includes appropriate negative controls like TP-472N, researchers can confidently attribute the biological effects of TP-472 to the specific inhibition of BRD9 and BRD7. This approach is essential for the generation of robust and reproducible data, ultimately accelerating the path of scientific discovery and the development of novel therapeutics.
References
- 1. TP-472 | Structural Genomics Consortium [thesgc.org]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Independent Verification of TP-472 Research Findings: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the novel BRD7/9 inhibitor, TP-472, with established melanoma therapies. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of TP-472's performance supported by experimental data. The information is compiled from a key study on TP-472 and clinical data on current standard-of-care treatments for melanoma.
Executive Summary
TP-472, a small molecule inhibitor targeting bromodomain-containing proteins 7 and 9 (BRD7/9), has demonstrated significant potential in preclinical models of melanoma. Research indicates that TP-472 impedes melanoma tumor growth by downregulating signaling pathways mediated by the extracellular matrix (ECM) and by inducing programmed cell death (apoptosis).[1][2][3][4][5] This guide presents a comparative analysis of TP-472's efficacy against current melanoma treatments, details the experimental protocols used in its evaluation, and visualizes its proposed mechanism of action.
Comparative Performance of TP-472 and Alternative Melanoma Therapies
The following tables summarize the quantitative data from preclinical studies on TP-472 and clinical trials of established melanoma treatments, including BRAF/MEK inhibitors and immunotherapies. This allows for a structured comparison of their therapeutic efficacy.
| Treatment Class | Drug(s) | Mechanism of Action | Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| BRD7/9 Inhibitor | TP-472 | Inhibits BRD7 and BRD9, leading to downregulation of ECM-mediated oncogenic signaling and induction of apoptosis. | Data not available from preclinical studies. | Significant inhibition of tumor growth in mouse xenograft models.[5] |
| BRAF/MEK Inhibitors | Dabrafenib + Trametinib | Inhibit BRAF and MEK proteins in the MAPK signaling pathway, which is commonly mutated in melanoma. | ~69% | ~11.4 months |
| Immunotherapy (Anti-PD-1) | Pembrolizumab/Nivolumab | Block the PD-1 receptor on T cells, enabling the immune system to attack cancer cells. | ~33-44% | ~5.5-6.9 months |
| Immunotherapy (Anti-CTLA-4) | Ipilimumab | Blocks the CTLA-4 protein on T cells, boosting the immune response against cancer cells. | ~11% | ~2.8 months |
| Immunotherapy Combination | Ipilimumab + Nivolumab | Combination of anti-CTLA-4 and anti-PD-1 antibodies, providing a more robust anti-tumor immune response. | ~58% | ~11.5 months |
Table 1: Comparison of Efficacy Metrics for TP-472 and Standard Melanoma Therapies. Data for BRAF/MEK inhibitors and immunotherapies are derived from various clinical trials. TP-472 data is from preclinical studies.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of TP-472.
Clonogenic Assay
The clonogenic assay is utilized to determine the long-term survival and proliferative capacity of cancer cells after treatment with a therapeutic agent.
-
Cell Seeding: Melanoma cells are seeded at a low density in 6-well plates to allow for the formation of individual colonies.
-
Treatment: Cells are treated with varying concentrations of TP-472 or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 10-14 days to allow for colony formation. The medium is changed as required.
-
Fixation and Staining: Colonies are fixed with a solution of methanol and acetic acid and then stained with crystal violet to visualize the colonies.
-
Colony Counting: The number of colonies containing at least 50 cells is counted. The surviving fraction is then calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells.
Soft Agar Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.
-
Base Agar Layer: A layer of 0.6% agar in a complete growth medium is prepared in 6-well plates and allowed to solidify.
-
Cell Suspension: Melanoma cells are trypsinized and resuspended in a complete growth medium.
-
Top Agar Layer: The cell suspension is mixed with 0.3% low-melting-point agar in a complete growth medium and layered on top of the base agar.
-
Treatment: TP-472 is added to the top agar layer at various concentrations.
-
Incubation: Plates are incubated for 2-3 weeks to allow for the formation of colonies in the soft agar.
-
Staining and Quantification: Colonies are stained with a solution of nitroblue tetrazolium chloride (NBT) and counted using a microscope.
RNA Sequencing (RNA-Seq)
RNA-Seq is used to analyze the global changes in gene expression in melanoma cells following treatment with TP-472.
-
Cell Treatment and RNA Extraction: Melanoma cells are treated with TP-472 or a vehicle control for a specified period. Total RNA is then extracted from the cells using a suitable RNA isolation kit.
-
Library Preparation: The extracted RNA is used to construct sequencing libraries. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is processed and analyzed to identify differentially expressed genes between the TP-472-treated and control groups. This involves read alignment, transcript quantification, and statistical analysis. Pathway analysis is then performed to identify the biological pathways that are significantly affected by the treatment.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by TP-472 and the general experimental workflow.
Caption: Proposed signaling pathway of TP-472 in melanoma cells.
Caption: General experimental workflow for evaluating TP-472's efficacy.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of BRD7/9 Chemical Probes: A Comparative Guide to TP-472 and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a precise chemical probe is paramount for elucidating the biological functions of a target protein and for validating its therapeutic potential. This guide provides a comprehensive comparison of TP-472, a chemical probe for the bromodomains of BRD7 and BRD9, with other available alternatives. We will delve into its known limitations, compare its performance based on experimental data, and provide detailed experimental protocols for key assays.
Bromodomain-containing proteins 7 and 9 (BRD7 and BRD9) are critical components of the SWI/SNF chromatin remodeling complex, playing essential roles in gene regulation. Their dysregulation has been implicated in various cancers, making them attractive targets for therapeutic intervention. TP-472 has emerged as a tool to investigate the functions of these proteins. However, like any chemical probe, it possesses limitations that researchers must consider. This guide aims to provide an objective comparison to aid in the selection of the most appropriate tool for your research needs.
Quantitative Comparison of BRD7/9 Chemical Probes
The in vitro potency, selectivity, and cellular activity of a chemical probe are critical parameters for its utility. The following tables summarize the key quantitative data for TP-472 and its alternatives.
Table 1: In Vitro Potency and Binding Affinity
| Chemical Probe | Target(s) | BRD9 Kd (nM) | BRD7 Kd (nM) | BRD9 IC50 (nM) | BRD7 IC50 (nM) | Assay(s) | Reference(s) |
| TP-472 | BRD7/9 | 33 | 340 | - | - | Isothermal Titration Calorimetry (ITC) | [1] |
| I-BRD9 | BRD9 | ~20 (pKd = 8.7) | ~4000 (pKd = 6.4) | 50 (pIC50 = 7.3) | >10000 | BROMOscan™, TR-FRET | [2] |
| LP99 | BRD7/9 | 99 | 909 | 325 | - | ITC, HT-FRET | |
| BI-7273 | BRD7/9 | <1 | <1 | 19 | 117 | DiscoverX, AlphaScreen | [3][4] |
| BI-9564 | BRD9 > BRD7 | 5.9 | 239 | 75 | - | ITC, TR-FRET | [5] |
Table 2: Selectivity and Off-Target Profile
| Chemical Probe | Selectivity over BET Family | Selectivity over BRD7 | Known Off-Target(s) | Negative Control Available | Reference(s) |
| TP-472 | >30-fold | ~10-fold | ABCG2 efflux transporter | Yes (TP-472N) | [1][6] |
| I-BRD9 | >700-fold | ~200-fold | None identified in a panel of 49 targets | No | [2][7] |
| LP99 | Selective against a panel of 48 bromodomains | ~9-fold | Minimal off-targets in CEREP panel | Yes (ent-LP99) | |
| BI-7273 | >1000-fold | ~6-fold | CECR2 (88 nM Kd), FALZ (850 nM Kd); weak kinase inhibition at high concentrations | Yes (BI-6354) | [3][4] |
| BI-9564 | Highly selective | ~40-fold | CECR2 (weak) | No | [5] |
Key Limitations of TP-472
While TP-472 is a valuable tool for studying BRD7/9, researchers should be aware of its limitations:
-
Moderate Selectivity for BRD9 over BRD7: With only an approximately 10-fold selectivity, effects observed using TP-472 may be a composite of inhibiting both BRD7 and BRD9. For studies aiming to dissect the specific roles of BRD9, more selective probes like I-BRD9 or BI-9564 may be more suitable.
-
Known Off-Target Activity: A significant limitation of TP-472 is its inhibitory effect on the ATP-binding cassette subfamily G member 2 (ABCG2) efflux transporter.[6] This off-target activity can confound experimental results, particularly in studies involving drug response and cytotoxicity, as it may potentiate the effects of other compounds that are substrates of ABCG2.
Alternative Chemical Probes
-
I-BRD9: For studies focused specifically on BRD9, I-BRD9 offers exceptional selectivity over BRD7 and the BET family.[2] Its clean off-target profile makes it a high-quality chemical probe.[7] The lack of a commercially available negative control is a drawback.
-
LP99: As one of the first reported BRD7/9 inhibitors, LP99 is a useful tool, especially because its inactive enantiomer is available as a negative control. However, its lower potency and cellular activity compared to newer probes may be a limitation in some applications.
-
BI-7273: This probe exhibits high potency for both BRD7 and BRD9 and possesses good in vivo pharmacokinetic properties, making it suitable for animal studies.[3][4] A well-characterized negative control is also available. Its dual activity should be considered when interpreting results.
-
BI-9564: Offering greater selectivity for BRD9 over BRD7 than TP-472 and BI-7273, BI-9564 is a strong alternative for investigating BRD9 function.[5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the BRD7/9 signaling pathway and a typical experimental workflow for characterizing a chemical probe.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
comparative analysis of TP-472 and BET inhibitors
An In-depth Comparative Analysis of TP-472 and BET Inhibitors for Therapeutic Development
In the rapidly evolving landscape of epigenetic modulators, inhibitors targeting bromodomains have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. This guide provides a detailed comparative analysis of TP-472, a selective inhibitor of bromodomain-containing proteins BRD7 and BRD9, and the broader class of Bromodomain and Extra-Terminal (BET) protein inhibitors, which target BRD2, BRD3, BRD4, and BRDT. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data to inform discovery and development programs.
Executive Summary
TP-472 represents a targeted approach within the bromodomain inhibitor class, focusing on the less-explored BRD7 and BRD9 proteins. In contrast, the more established BET inhibitors, particularly pan-inhibitors, have a broader spectrum of activity against the BET protein subfamily. While pan-BET inhibitors have shown promise, their clinical development has been hampered by on-target toxicities.[1] The development of more selective agents, like TP-472 and domain-selective BET inhibitors, aims to enhance the therapeutic window by separating efficacy from dose-limiting side effects.
Target Profile and Mechanism of Action
TP-472: A Selective BRD7/9 Inhibitor
TP-472 is a small molecule inhibitor that specifically targets the bromodomains of BRD7 and BRD9. In preclinical studies, particularly in melanoma, TP-472 has been shown to inhibit tumor growth.[2][3] Its mechanism of action involves the downregulation of genes encoding extracellular matrix (ECM) proteins, such as integrins and collagens, which are crucial for cancer cell growth and proliferation.[2] Additionally, TP-472 upregulates pro-apoptotic genes, leading to programmed cell death in cancer cells.[2][3]
BET Inhibitors: Targeting the BET Protein Family
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of the BET family of proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[4][5] This action displaces BET proteins from chromatin, thereby preventing their interaction with acetylated histones and transcription factors.[5] The consequence is a disruption of transcriptional programs essential for tumor cell growth and survival, most notably the downregulation of the key oncogene MYC.[4][5][6]
The BET inhibitor class can be further categorized based on selectivity:
-
Pan-BET Inhibitors: These compounds, such as JQ1 and OTX015, inhibit all four BET family members.[4][5] While effective in preclinical models, their broad activity can lead to toxicities.[1]
-
Domain-Selective BET Inhibitors: Recognizing that BET proteins have two distinct bromodomains (BD1 and BD2), researchers have developed inhibitors with selectivity for one over the other.[7][8] Preclinical data suggests that BD1 and BD2 may have non-redundant functions, with BD1 inhibition being more critical for anti-proliferative effects in cancer and both domains playing a role in modulating inflammation.[7]
-
Protein-Selective BET Inhibitors: The development of inhibitors that can distinguish between individual BET family members (e.g., a BRD4-specific inhibitor) is an ongoing area of research aimed at further refining the therapeutic index.[6][9]
Below is a diagram illustrating the general mechanism of action for BET inhibitors.
Caption: Mechanism of Action for BET Inhibitors.
The following diagram illustrates the specific mechanism of TP-472 in melanoma.
Caption: Mechanism of Action for TP-472 in Melanoma.
Comparative Performance Data
The following tables summarize key characteristics and preclinical data for TP-472 and representative BET inhibitors. Direct head-to-head quantitative comparisons are limited in the public domain; therefore, data is presented from independent studies.
Table 1: Target and Mechanism Comparison
| Feature | TP-472 | Pan-BET Inhibitors (e.g., JQ1) | Domain-Selective BET Inhibitors |
| Primary Targets | BRD7, BRD9[2] | BRD2, BRD3, BRD4, BRDT[4] | Specific bromodomains (BD1 or BD2) across BET family[7] |
| Key Downregulated Genes | Extracellular Matrix (ECM) Proteins (Integrins, Collagens, Fibronectins)[2] | MYC, BCL2, and other oncogenes[5][10] | MYC and other proliferation-related genes (primarily via BD1)[7] |
| Key Upregulated Genes | Pro-apoptotic genes[2] | Not a primary reported mechanism | Not a primary reported mechanism |
| Primary Cellular Effect | Inhibition of growth, induction of apoptosis, suppression of ECM signaling[3] | Cell cycle arrest, induction of apoptosis, senescence[6] | Cell cycle arrest, apoptosis (BD1-selective); Immunomodulation (BD1 & BD2)[7] |
Table 2: Preclinical Efficacy and Clinical Status
| Compound Class | Indication (Preclinical) | In Vivo Efficacy (Representative) | Clinical Status | Key Dose-Limiting Toxicities (Clinical) |
| TP-472 | Melanoma[2][3] | Significantly inhibited tumor growth in a melanoma xenograft mouse model.[3] | Preclinical | Not Applicable |
| Pan-BET Inhibitors | Hematologic Malignancies, Solid Tumors (e.g., NUT midline carcinoma, prostate cancer)[4][11] | Demonstrated tumor growth reduction in various xenograft models.[12] | Multiple agents in Phase I/II clinical trials (e.g., ZEN-3694).[13][14] | Thrombocytopenia, Anemia, GI toxicities, Fatigue.[1][13] |
| Domain-Selective Inhibitors | Hematologic Malignancies, Prostate Cancer[7][8] | BD2-selective ABBV-744 suppressed tumor growth in prostate tumor xenografts.[8] | Agents are in preclinical and early clinical development. | Expected to be improved vs. pan-inhibitors, but clinical data is emerging.[1][15] |
Experimental Methodologies
The evaluation of compounds like TP-472 and BET inhibitors typically follows a standardized preclinical workflow.
Caption: Standard Preclinical Drug Discovery Workflow.
1. Cell Viability and Proliferation Assays
-
Protocol: Cancer cell lines (e.g., melanoma lines A375, SKMEL-28 for TP-472) are seeded in 96-well plates.[3] Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 48-72 hours). Cell viability is measured using reagents like MTT, resazurin, or ATP-based luminescence assays. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
2. Apoptosis Assays
-
Protocol: Cells are treated with the inhibitor or a vehicle control. After incubation (e.g., 48 hours), cells are harvested and stained with Annexin V (to detect early apoptosis) and a viability dye like Propidium Iodide (PI) or DAPI (to detect late apoptosis/necrosis).[16] The percentage of apoptotic cells is quantified using flow cytometry.
3. Transcriptome-wide mRNA Sequencing (mRNA-Seq)
-
Protocol: Cancer cells are treated with the inhibitor or vehicle. RNA is extracted, and its quality is assessed. Libraries are prepared from the mRNA and sequenced using a next-generation sequencing platform. The resulting data is aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways modulated by the inhibitor. This method was used to identify the downregulation of ECM genes by TP-472.[2][3]
4. In Vivo Xenograft Models
-
Protocol: Immunocompromised mice are subcutaneously injected with human cancer cells. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., TP-472) via a specified route (e.g., intraperitoneal injection) and schedule.[3] The control group receives a vehicle. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis.
Comparative Discussion and Future Outlook
The key distinction between TP-472 and the broader class of BET inhibitors lies in their target selectivity.
-
TP-472 offers a more focused approach by targeting BRD7/9. This specificity could translate to a different, and potentially more favorable, safety profile compared to pan-BET inhibitors. Its demonstrated efficacy in melanoma by modulating ECM and apoptosis pathways highlights a distinct mechanism that may be effective in tumors less dependent on the canonical MYC pathway targeted by pan-BET inhibitors.[2][3]
-
Pan-BET inhibitors have a well-established mechanism centered on the suppression of key oncogenic transcription factors, particularly MYC.[4][5] This makes them potentially applicable across a wide range of cancers. However, the ubiquitous expression of BET proteins means that broad inhibition can lead to significant on-target toxicities, which has been a major hurdle in their clinical application as monotherapies.[13][17]
The evolution of the field is moving towards greater selectivity to improve the therapeutic index. This is illustrated by the logical classification of these inhibitors.
Caption: Classification of Bromodomain Inhibitors.
Future research will likely focus on:
-
Combination Strategies: Combining BET inhibitors with other targeted therapies or immunotherapies to achieve synergistic effects at lower, more tolerable doses.[4][13]
-
Biomarker Development: Identifying patient populations most likely to respond to specific bromodomain inhibitors to enable a personalized medicine approach.
-
Exploring Non-Canonical Targets: Further investigating the therapeutic potential of inhibiting non-BET bromodomain-containing proteins, as exemplified by the research into TP-472.
References
- 1. benchchem.com [benchchem.com]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 6. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications [mdpi.com]
- 9. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. onclive.com [onclive.com]
- 14. Facebook [cancer.gov]
- 15. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical trials for BET inhibitors run ahead of the science - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TP-472: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of TP-472, a potent and selective BRD9/7 inhibitor. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with local and national regulations.
TP-472, with the chemical name 3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide and CAS number 2079895-62-6, is a solid compound soluble in dimethyl sulfoxide (DMSO). A Safety Data Sheet (SDS) for a product containing TP-472 indicates that it should be handled with care, and waste should be disposed of in accordance with local regulations.[1] The GHS precautionary statements associated with a mixture containing TP-472 include P273, which advises to "Avoid release to the environment," and P501, which mandates to "Dispose of contents / container in accordance with local / national regulations."[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
For clarity and quick reference, the key identifying information for TP-472 is summarized in the table below.
| Property | Value |
| Chemical Name | 3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide |
| CAS Number | 2079895-62-6 |
| Molecular Formula | C₂₀H₁₉N₃O₂ |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper disposal of TP-472, whether in solid form or dissolved in a solvent like DMSO.
-
Containment of Spills: In the event of an accidental spill, it is crucial to contain and collect the material appropriately.[1] Avoid raising dust if the material is in solid form.[1]
-
Waste Collection:
-
Solid TP-472: Carefully transfer any unwanted solid TP-472 into a designated chemical waste container. This container should be clearly labeled as hazardous waste and include the full chemical name.
-
TP-472 in Solution (e.g., DMSO): If TP-472 is in a solvent, transfer the solution to a designated hazardous waste container suitable for flammable liquids. The container must be clearly labeled with the names and approximate concentrations of all components (e.g., "TP-472 in DMSO").
-
-
Transfer to Chemical Waste Container: All waste containing TP-472 must be transferred to a chemical waste container for disposal in accordance with local regulations.[1]
-
Labeling: Ensure the waste container is accurately and clearly labeled with "Hazardous Waste," the full chemical name "TP-472," the solvent used (if any), and the approximate concentration.
-
Storage of Waste: Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials, pending collection by a licensed chemical waste disposal service.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the waste. Do not pour any waste containing TP-472 down the drain or dispose of it with general laboratory trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of TP-472.
Caption: Workflow for the safe disposal of TP-472.
References
Essential Safety and Operational Guide for Handling TP-472
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of TP-472, a selective inhibitor of bromodomain BRD9. The following procedures and data are compiled to ensure safe laboratory practices and to build a foundation of trust in handling research chemicals.
Immediate Safety Information
While TP-472 is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to treat all chemical substances with a high degree of caution.[1] This material should be considered potentially hazardous until more comprehensive toxicological data is available.[2]
General Precautions:
-
Do not ingest, inhale, or allow contact with eyes or skin.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
A complete Safety Data Sheet (SDS) should be reviewed before use.[2]
Hazard Identification and Ratings
The following tables summarize the hazard ratings for TP-472.
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Data sourced from the Cayman Chemical Safety Data Sheet.[1]
First Aid Measures
In the event of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If complaints arise, consult a doctor. |
| Skin Contact | The product is generally not considered a skin irritant. Wash with soap and water. |
| Eye Contact | Rinse the opened eye for several minutes under running water. |
| Ingestion | If symptoms persist, consult a doctor. |
Data sourced from the Cayman Chemical Safety Data Sheet.[1]
Operational Plan: Handling and Preparation
TP-472 is supplied as a solid and is stable for at least four years when stored at -20°C.[2]
Preparation of Stock Solutions
-
Inert Gas Purge: Before dissolving, purge the solvent of choice with an inert gas.[2]
-
Dissolving: TP-472 is soluble in the organic solvent DMSO.[2] Prepare stock solutions by dissolving the solid compound in the purged solvent.
The following diagram outlines the safe handling workflow for TP-472 in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of TP-472, from preparation to disposal.
Disposal Plan
Specific disposal instructions for TP-472 are not provided in the available documentation. As with all chemical waste, disposal should be carried out in accordance with local, state, and federal regulations.
General Disposal Guidelines:
-
Waste Characterization: Determine if the waste is hazardous based on its characteristics and any other chemicals used in the experiment.
-
Segregation: Do not mix chemical waste streams. Keep solid and liquid waste separate.
-
Labeling: Clearly label all waste containers with the contents, including the full chemical name of TP-472 and any solvents used.
-
Professional Disposal: Arrange for the collection and disposal of chemical waste by a certified hazardous waste management company. Never dispose of chemical waste down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
